molecular formula C6H5ClN2O2 B1584287 3-Chloro-5-nitroaniline CAS No. 5344-44-5

3-Chloro-5-nitroaniline

Cat. No.: B1584287
CAS No.: 5344-44-5
M. Wt: 172.57 g/mol
InChI Key: RXAFMJXGEACRGX-UHFFFAOYSA-N
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Description

3-Chloro-5-nitroaniline is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1117. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAFMJXGEACRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277199
Record name 3-chloro-5-nitroaniline
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-44-5
Record name 5344-44-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1117
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-5-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Chloro-5-nitroaniline

[1]

Executive Summary

3-Chloro-5-nitroaniline (CAS: 5344-44-5) is a meta-substituted aniline derivative characterized by its unique electronic push-pull system, featuring an electron-withdrawing nitro group and an electron-donating amino group flanking a chlorine atom.[1][2][3] This specific substitution pattern (3,5-disubstitution relative to the amino group) makes it a critical scaffold in medicinal chemistry, particularly for Type II kinase inhibitors and allosteric modulators where precise steric and electronic complementarity is required.

This guide details the physicochemical profile, synthetic pathways, reactivity patterns, and pharmaceutical utility of this compound, designed for researchers requiring high-fidelity technical data.

Molecular Architecture & Physicochemical Profile

The molecule exhibits a planar aromatic system. The nitro group at position 5 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, significantly deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack. The chlorine atom at position 3 provides lipophilicity and a handle for further cross-coupling reactions, while the amino group at position 1 serves as the primary nucleophilic center.

Table 1: Physicochemical Properties
PropertyValueNotes
CAS Number 5344-44-5
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance Yellow to orange crystalline solidColor intensifies with oxidation
Melting Point 131 – 134 °C Distinct from 3-nitroaniline (114°C)
Boiling Point ~332 °C (Predicted)Decomposes at high temp
pKa ~1.22 (Predicted)Weakly basic due to -NO₂/-Cl electron withdrawal
Solubility Soluble in DMSO, Ethanol, DCM, EtOAcLow water solubility

Synthetic Pathways & Manufacturing

The synthesis of this compound requires regioselective control to ensure the correct isomerism. The industrial standard involves the Zinin Reduction , where a specific nitro group in a dinitro-precursor is selectively reduced.

Core Synthesis: Selective Reduction

The starting material, 1-chloro-3,5-dinitrobenzene , is symmetrical. Selective reduction of one nitro group is achieved using sulfide-based reducing agents (e.g., sodium hydrogen sulfide or ammonium sulfide) under controlled reflux. This method prevents over-reduction to the diamine (3,5-diaminochlorobenzene).

SynthesisStart1-Chloro-3,5-dinitrobenzene(CAS: 618-86-0)ReagentReagents:NaSH or (NH4)2SEthanol/Water, RefluxStart->ReagentIntermediateTransition State:Selective Nitro ReductionReagent->IntermediateProductThis compound(CAS: 5344-44-5)Yield: ~84%Intermediate->Product Major PathwaySideProductSide Product:3,5-Diaminochlorobenzene(Over-reduction)Intermediate->SideProduct Minor Pathway(if uncontrolled)

Figure 1: Selective Zinin reduction pathway for the synthesis of this compound.

Reactivity Profile & Functionalization

The chemical utility of this compound stems from its ability to undergo orthogonal transformations. The amino group can be functionalized or converted, while the nitro group serves as a "masked" amine for later stages.

Key Reaction Classes:
  • Sandmeyer/Diazotization: The amino group reacts with NaNO₂/HCl to form a diazonium salt, which can be hydrolyzed to a phenol, coupled to form azo dyes, or substituted with other halides.[4]

  • Amide/Urea Formation: The aniline nitrogen is sufficiently nucleophilic to react with acid chlorides, isocyanates, or carboxylic acids (with coupling agents like HATU) to form amides and ureas—common pharmacophores.

  • Nitro Reduction: Post-functionalization, the 5-nitro group can be reduced (Fe/AcOH or H₂/Pd) to generate a primary amine, enabling the synthesis of complex bis-amide or heterocyclic scaffolds.

ReactivityCenterThis compoundDiazoDiazotization(NaNO2, HCl, 0°C)Center->DiazoAmideAcylation(R-COCl or R-COOH/HATU)Center->AmideReductionNitro Reduction(Fe/AcOH or H2/Pd)Center->ReductionDiazoProdDiazonium Salt(Ar-N2+ Cl-)Diazo->DiazoProd Sandmeyer PrecursorAmideProdAmide/Urea Scaffold(Kinase Inhibitor Core)Amide->AmideProd Drug SynthesisRedProd3-Chloro-5-aminoaniline(Diamine Precursor)Reduction->RedProd Late-stage Modification

Figure 2: Orthogonal reactivity patterns enabling diverse chemical library generation.

Pharmaceutical Applications

This compound is a privileged structure in drug discovery, particularly for targeting ATP-binding pockets in kinases and helicases.

Type II Kinase Inhibitors

The this compound motif is frequently used to synthesize "hinge-binder" regions or solvent-exposed tails in kinase inhibitors. The electron-withdrawing nature of the substituents modulates the pKa of the aniline nitrogen, optimizing hydrogen bond donor capability.

  • Mechanism: The aniline amine forms a hydrogen bond with the kinase hinge region (e.g., Glu/Met residues).

  • Example: Antimalarial kinase inhibitors often utilize this scaffold to achieve selectivity over human kinases.

DHX9 Helicase Inhibitors (e.g., ATX968)

Recent literature identifies this scaffold in the synthesis of ATX968 , a potent allosteric inhibitor of the RNA helicase DHX9.

  • Workflow: this compound is coupled with a thiophene intermediate.[5] The nitro group is subsequently reduced and sulfonylated to create the final bioactive molecule.

  • Significance: This demonstrates the compound's role as a "linker" that positions two pharmacophores in the correct spatial orientation.

Analytical Characterization

To validate the identity of this compound, the following spectroscopic signatures are diagnostic.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

The aromatic region displays a characteristic AMX spin system (or ABC depending on resolution) due to the non-equivalent protons at positions 2, 4, and 6.

  • δ ~7.4 - 7.8 ppm: Three distinct signals corresponding to the aromatic protons.

    • H2 (between Cl and NO₂): Most deshielded (singlet-like or doublet).

    • H4 (between NO₂ and NH₂): Deshielded by NO₂, shielded by NH₂.

    • H6 (between Cl and NH₂): Most shielded due to ortho-amino effect.

  • δ ~5.0 - 6.0 ppm: Broad singlet (2H) corresponding to the -NH₂ group (exchangeable with D₂O).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 173.0 (approx).

  • Isotope Pattern: Distinct Chlorine pattern (³⁵Cl:³⁷Cl ratio of ~3:1), showing peaks at m/z 173 and 175.

Safety & Handling (SDS Summary)

Signal Word: DANGER

This compound is acutely toxic and requires strict engineering controls (fume hood, glove box).

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H301 Toxic if swallowed.[6]
Acute Toxicity (Dermal) H311 Toxic in contact with skin.
Acute Toxicity (Inhalation) H331 Toxic if inhaled.[7]
STOT - Repeated H373 May cause damage to organs through prolonged exposure.[7]
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects.[6]

Precautionary Measures:

  • PPE: Nitrile gloves (double-gloved recommended), N95/P100 respirator if powder handling is open, safety goggles.

  • Storage: Keep in a dark, inert atmosphere (nitrogen flushed) at room temperature. The compound is light-sensitive and may darken upon oxidation.

References

  • PubChem. this compound (Compound CID 219615). National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. (2024).[7] ACS Publications. Available at: [Link]

Technical Whitepaper: 3-Chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold in Kinase Inhibitor Design & Medicinal Chemistry

Executive Summary

3-Chloro-5-nitroaniline (CAS 5344-44-5) is a high-value aromatic building block, distinct from its isomers due to its specific meta-substitution pattern. This structural arrangement renders it indispensable in the synthesis of Type II kinase inhibitors , particularly those targeting EGFR (T790M mutants) and various antimalarial kinases. Its utility lies in the electronic and steric properties of the 3-chloro substituent, which often occupies hydrophobic pockets in protein active sites, while the 5-nitro group serves as a latent amine functionality for subsequent urea or amide bond formation.

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and application in drug discovery, adhering to strict safety and scientific integrity standards.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The meta-positioning of the electron-withdrawing nitro and chloro groups creates a unique electronic environment for the amine, reducing its nucleophilicity compared to aniline but maintaining sufficient reactivity for cross-coupling or acylation.

PropertyValue / DescriptionSource Reliability
Appearance Yellow to orange crystalline powderHigh (Verified)
Melting Point 133–135 °CHigh (Experimental)
Boiling Point ~332 °C (Predicted at 760 mmHg)Medium (Calculated)
Density 1.49 g/cm³Medium (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in WaterHigh
pKa (Conjugate Acid) ~2.5 (Weak base due to EWG influence)High (Theoretical)
LogP 1.88High
Synthetic Engineering: Selective Reduction Protocols

The primary challenge in synthesizing this compound is chemoselectivity . The precursor, 1-chloro-3,5-dinitrobenzene, contains two identical nitro groups. Reducing both yields the diamine, while reducing neither yields no product. The goal is the precise reduction of one nitro group.

Method A: Zinin Reduction (Sulfide-Mediated)

This is the classical, robust method for laboratory-scale preparation. The mechanism relies on the electron-withdrawing nature of the first nitro group facilitating the reduction, while the resulting amine (electron-donating) deactivates the ring toward further reduction under controlled conditions.

Protocol:

  • Dissolution: Dissolve 1-chloro-3,5-dinitrobenzene (1.0 eq) in Ethanol (12 mL/g).

  • Reagent Prep: Prepare a solution of Sodium Sulfide Nonahydrate (

    
    ) or Ammonium Sulfide (2.5 eq) in water.
    
  • Addition: Heat the ethanolic solution to reflux. Add the sulfide solution dropwise over 30 minutes. Note: Rapid addition leads to di-reduction.

  • Reflux: Maintain reflux for 1–2 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

  • Workup: Cool to room temperature. Pour into ice water. The mono-reduced product often precipitates. If not, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, 10-20% EtOAc/Hexanes).

Method B: Catalytic Hydrogenation (Ru-SnOx/Al₂O₃)

For industrial scalability, sulfide waste is undesirable. Heterogeneous catalysis using Ruthenium supported on Tin-modified Alumina offers high selectivity (>97%) for the mono-nitro reduction.

Key Parameters:

  • Catalyst: Ru-SnOx/Al₂O₃ (Sn modulates the Ru active site to prevent over-reduction).

  • Conditions: 4 MPa

    
    , 100°C, Ethanol solvent.
    
  • Mechanism: The SnOx species creates an electronic environment on the Ru surface that favors the adsorption of the highly electron-deficient dinitro species over the mono-amine product.

Visualization: Synthetic Logic

Synthesis Start 1-Chloro-3,5-dinitrobenzene (Starting Material) Reagent Reagent: Na2S / (NH4)2S (Zinin Reduction) Start->Reagent Reflux, EtOH Inter Intermediate: Nitroso/Hydroxylamine Reagent->Inter Step 1: 2e- Reduction Product This compound (Target Scaffold) Inter->Product Step 2: Dehydration SideProduct 3-Chloro-5-phenylenediamine (Over-reduction Impurity) Product->SideProduct Excess Reagent Uncontrolled Temp

Caption: Chemoselective reduction pathway prioritizing mono-amine formation via Zinin reduction logic.

Applications in Medicinal Chemistry

This compound is a "privileged structure" in the design of Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation (DFG-out) of the kinase, often requiring a specific hydrophobic moiety to occupy the allosteric pocket created by the activation loop movement.

Mechanism of Action in Drug Design
  • Hydrophobic Anchor (3-Cl): The chlorine atom at the 3-position forms favorable halogen bonds or hydrophobic interactions within the "selectivity pocket" of the kinase.

  • Linker Formation (Amine): The aniline amine is typically reacted with isocyanates to form a diarylurea core (common in drugs like Sorafenib).

  • Latent Functionality (5-NO₂): The nitro group is stable during the initial coupling but can be subsequently reduced to an amine to attach solubilizing tails (e.g., piperazine moieties) in the final steps of API synthesis.

Case Study: Antimalarial & EGFR Inhibitors Recent SAR (Structure-Activity Relationship) studies demonstrate that replacing the 3-Cl group with Hydrogen or Fluorine significantly drops potency against Plasmodium falciparum kinases, confirming the critical role of the chlorine atom in occupying the hydrophobic pocket.

Visualization: Drug Discovery Workflow

DrugDesign Scaffold This compound (Core Scaffold) Step1 Reaction with Isocyanate (Urea Formation) Scaffold->Step1 Intermediate Nitro-Urea Intermediate Step1->Intermediate Step2 Nitro Reduction & Amide Coupling Intermediate->Step2 API Final Kinase Inhibitor (Type II Binder) Step2->API Solubilizing Tail Attachment

Caption: Workflow for converting the scaffold into a functional Type II Kinase Inhibitor.

Analytical Characterization

Validating the identity of this compound requires distinguishing it from its isomers (e.g., 2-chloro-4-nitroaniline).

¹H NMR Interpretation (300 MHz, DMSO-d₆): The molecule has C₂v-like symmetry elements but is distinct. Expect three aromatic signals in the downfield region due to the electron-withdrawing groups.

  • δ ~7.4–7.5 ppm (s, 1H): Proton between Cl and NO₂ (Most deshielded, H-4 position relative to amine as 1).

  • δ ~7.3 ppm (s, 1H): Proton between NO₂ and NH₂.

  • δ ~6.9–7.0 ppm (s, 1H): Proton between Cl and NH₂.

  • δ ~5.8–6.0 ppm (br s, 2H): Amine protons (

    
    ), exchangeable with 
    
    
    
    .

Mass Spectrometry (LC-MS):

  • Ionization: ESI+

  • Molecular Ion:

    
     (for ³⁵Cl) and 
    
    
    
    (for ³⁷Cl) in a 3:1 ratio, confirming the presence of one chlorine atom.
Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Acute Toxicity: Fatal if swallowed (H300), in contact with skin (H310), or inhaled (H330). The nitroaniline moiety is a potent methemoglobinemia inducer.

  • Target Organs: Blood (Methemoglobin), Liver.

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).

Mandatory PPE:

  • Respiratory: Full-face respirator with P100/Organic Vapor cartridges.

  • Skin: Double nitrile gloves or Silver Shield® laminate gloves. Tyvek® suit recommended for powder handling.

  • Engineering Controls: Handle only in a certified chemical fume hood.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219615, this compound. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Discovery of Potent Antimalarial Type II Kinase Inhibitors. (Contextualizing the 3-Cl SAR). Retrieved from [Link]

  • MDPI Catalysts. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. (Methodology for selective reduction). Retrieved from [Link][1]

Sources

Electron-withdrawing effects of nitro group in anilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Anilines

Abstract

The substitution of a nitro group onto the aniline aromatic ring profoundly alters its chemical and physical properties. This guide provides a detailed examination of the potent electron-withdrawing effects of the nitro group, focusing on the interplay of inductive and resonance phenomena. We will explore how these electronic modifications influence the basicity, spectroscopic characteristics, and reactivity of nitroaniline isomers. This document serves as a core technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of these crucial chemical intermediates.

The Electronic Landscape of Aniline: A Baseline

Aniline (C₆H₅NH₂) represents a foundational aromatic amine, characterized by an amino group (-NH₂) attached to a benzene ring. The nitrogen atom's lone pair of electrons is not localized; instead, it actively participates in the ring's π-system. This delocalization, a positive mesomeric or resonance effect (+M), increases the electron density on the aromatic ring, particularly at the ortho and para positions.[1][2] Consequently, the amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.[2][3] While nitrogen is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant in determining aniline's reactivity.[4]

Caption: Resonance in aniline delocalizes the N lone pair.

The Nitro Group: A Potent Electron-Withdrawing Moiety

The nitro group (-NO₂) is a powerful deactivating group, characterized by strong electron-withdrawing properties that arise from two distinct mechanisms:

  • Negative Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[4][5]

  • Negative Mesomeric/Resonance Effect (-M): The nitro group can delocalize π-electrons from the ring onto its own structure, creating resonance forms that place a positive charge within the ring. This effect is most pronounced when the nitro group is positioned ortho or para to another group.[5][6]

These combined effects significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[2]

Isomer-Specific Effects in Nitroanilines

The position of the nitro group relative to the amino group dictates the net electronic effect, profoundly impacting the molecule's properties.

  • p-Nitroaniline: In the para isomer, both the -I and -M effects of the nitro group work in concert to withdraw electron density. Critically, the -M effect extends the conjugation of the nitrogen's lone pair directly to the nitro group. This extensive delocalization dramatically reduces the availability of the lone pair for protonation, making p-nitroaniline a significantly weaker base than aniline.[7][8]

  • o-Nitroaniline: Similar to the para isomer, the ortho position allows for both strong -I and -M effects from the nitro group.[7] However, the proximity of the two groups introduces steric hindrance and the potential for intramolecular hydrogen bonding between the amino hydrogen and an oxygen of the nitro group. This "ortho effect" can further influence basicity and physical properties.[5][9]

  • m-Nitroaniline: When the nitro group is in the meta position, its -M effect cannot extend to the amino group.[6][8] Electron withdrawal is therefore dominated by the -I effect. While this still reduces the basicity compared to aniline, the effect is less pronounced than in the ortho and para isomers where both effects are operative.[8]

Basicity_Logic Start Substituent Position on Aniline Ortho Ortho Position Start->Ortho Meta Meta Position Start->Meta Para Para Position Start->Para Effects_OP Strong -I Effect Strong -M Effect Ortho->Effects_OP Effects_M Strong -I Effect (No -M Effect) Meta->Effects_M Para->Effects_OP Result_OP Greatly Reduced Electron Density on -NH2 Effects_OP->Result_OP Result_M Moderately Reduced Electron Density on -NH2 Effects_M->Result_M Basicity_OP Very Weak Base (Lowest pKa of Conjugate Acid) Result_OP->Basicity_OP Basicity_M Weak Base (Intermediate pKa) Result_M->Basicity_M

Caption: Influence of nitro group position on aniline basicity.

Quantifying the Impact: Basicity and pKa Values

The most direct quantitative measure of the nitro group's electron-withdrawing effect is the basicity of the aniline nitrogen, expressed as the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base, as the lone pair is less available to accept a proton.[10]

The electron-withdrawing nitro group significantly reduces the electron density on the nitrogen atom, weakening its proton-accepting capacity and causing a decrease in the pKa value.[11][12] Electron-donating groups have the opposite effect, increasing the pKa.[13]

CompoundSubstituent PositionpKa of Conjugate Acid (pKaH)pKb
Aniline-4.639.37[7]
m-Nitroanilinemeta2.46[8]-
o-Nitroanilineortho-0.26[8]11.5[7]
p-Nitroanilinepara1.0[8]13.0[7]

Note: pKa values can vary slightly depending on the literature source and experimental conditions.

The data clearly shows that all nitro-substituted anilines are weaker bases than aniline. The meta isomer is the strongest base among the three isomers because it is only influenced by the inductive effect.[8] The ortho and para isomers, influenced by both resonance and inductive effects, are significantly weaker bases.[6][7]

The Hammett equation , log(K/K₀) = σρ, provides a powerful tool for correlating the electronic effects of substituents with reaction rates and equilibrium constants.[14] Hammett substituent constants (σ) for the nitro group are strongly positive, reflecting its electron-withdrawing nature, and quantum chemical calculations have shown good correlations between these constants and the pKa of substituted anilines.[13][15]

Spectroscopic Characterization

The electronic perturbations caused by the nitro group are readily observable through various spectroscopic techniques.

  • UV-Vis Spectroscopy: p-Nitroaniline exhibits absorbance maxima around 226-228 nm and 360-362 nm.[16] The presence of the nitro group in conjugation with the amino group extends the π-system, leading to a bathochromic (red) shift compared to aniline. This property makes p-nitroaniline a useful chromophore in biochemical assays.[17]

  • FT-IR Spectroscopy: The position of N-H stretching vibrations in the IR spectrum is sensitive to the electronic environment. In p-nitroaniline, these stretches are observed in the 3350-3482 cm⁻¹ range. Changes in the C=C stretching frequencies of the aromatic ring also reflect the altered electron distribution.

  • NMR Spectroscopy: In the ¹H NMR spectrum of p-nitroaniline, the protons ortho to the nitro group are significantly deshielded (shifted downfield to ~8.0 ppm) due to the strong electron withdrawal. The protons ortho to the amino group appear more upfield (~6.7 ppm).[18] These chemical shifts provide direct evidence of the modified electron density around the ring.

Synthetic Considerations and Methodologies

Direct nitration of aniline with a mixture of nitric and sulfuric acids is problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This group is a powerful deactivating, meta-director, leading to a significant yield of m-nitroaniline (around 47%) and very low yields of the ortho isomer (2%).[3]

To achieve a high yield of the desired p-nitroaniline, a protection strategy is required. The amino group is first acetylated to form acetanilide. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which helps control the reaction.[19]

Experimental Protocol: Synthesis of p-Nitroaniline from Aniline

This three-step process is a standard undergraduate and industrial laboratory procedure.[20]

Step 1: Acetylation of Aniline to form Acetanilide

  • Aniline is dissolved in a mixture of acetic anhydride and glacial acetic acid.

  • The reaction is typically exothermic and may require cooling.

  • The product, acetanilide, is precipitated by pouring the reaction mixture into cold water and is collected by filtration.

Step 2: Nitration of Acetanilide

  • Acetanilide is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid and cooled in an ice bath to 0-5 °C.[21]

  • A pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature to prevent over-nitration and side reactions.[20]

  • The reaction mixture is then poured onto crushed ice to precipitate the product, which is a mixture of ortho- and para-nitroacetanilide. The para isomer is the major product and can be separated from the ortho isomer by recrystallization from ethanol.[19]

Step 3: Hydrolysis of p-Nitroacetanilide

  • The purified p-nitroacetanilide is heated under reflux with an aqueous solution of sulfuric acid (or sodium hydroxide).[19][21]

  • This cleaves the amide bond, regenerating the amino group.

  • Upon cooling and neutralization, the final product, p-nitroaniline, precipitates as a yellow solid and is collected by filtration.[21]

Synthesis_Workflow Aniline Aniline (-NH2) Step1 Step 1: Acetylation (Protect -NH2 group) Reagents: Acetic Anhydride Aniline->Step1 Acetanilide Acetanilide (-NHCOCH3) Step2 Step 2: Nitration (Electrophilic Substitution) Reagents: HNO3, H2SO4 Acetanilide->Step2 p_Nitroacetanilide p-Nitroacetanilide Step3 Step 3: Hydrolysis (Deprotection) Reagents: Acid or Base p_Nitroacetanilide->Step3 p_Nitroaniline p-Nitroaniline (Final Product) Step1->Acetanilide Step2->p_Nitroacetanilide Step3->p_Nitroaniline

Caption: Synthetic workflow for p-nitroaniline production.

Applications in Research and Drug Development

Nitroanilines are not merely academic curiosities; they are vital chemical intermediates with broad applications.

  • Dye and Pigment Synthesis: p-Nitroaniline is a key precursor for the synthesis of p-phenylenediamine, a crucial component in many azo dyes and pigments.[22][23]

  • Pharmaceuticals: The nitroaniline scaffold is a building block in the synthesis of various active pharmaceutical ingredients (APIs).[23][24] Its derivatives are used in the development of analgesics, antipyretics, and coccidiostats for poultry.[22][24]

  • Industrial Chemicals: They are used in the production of antioxidants, corrosion inhibitors, and gasoline gum inhibitors.[22][25]

  • Research and Development: In research laboratories, nitroanilines are invaluable for studying reaction mechanisms, developing novel synthetic routes, and serving as building blocks for more complex molecules.[23][26] In biochemistry, peptide substrates derivatized with p-nitroaniline (pNA) are widely used in colorimetric assays for proteolytic enzymes like caspases.[17] Enzymatic cleavage releases the yellow p-nitroaniline chromophore, which can be quantified spectrophotometrically.[17]

Conclusion

The nitro group exerts a powerful and position-dependent electron-withdrawing effect on the aniline molecule. Through a combination of strong inductive and resonance effects, particularly from the ortho and para positions, the nitro group drastically reduces the basicity of the amino nitrogen, deactivates the ring towards further electrophilic substitution, and significantly alters the molecule's spectroscopic properties. Understanding these fundamental principles is essential for professionals in chemical synthesis and drug development, enabling the rational design of synthetic routes and the effective application of nitroanilines as versatile intermediates in a wide range of industrial and research contexts.

References

  • Wikipedia. 4-Nitroaniline. [Link]

  • Carbon, R. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Filo. What is the ortho effect of nitro group on aniline?. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Filo. The pK_b values for aniline and nitroaniline are given in the table below. [Link]

  • Scribd. Preparation of P-Nitroaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. [Link]

  • YouTube. Effect of Substituents on the Basicity of Anilines. [Link]

  • Quora. What is the difference between aniline and nitroaniline?. [Link]

  • Chemistry Stack Exchange. Effect of nitro group basicity order of o,m and p nitroanilines?. [Link]

  • Master Organic Chemistry. Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). [Link]

  • Quora. What is the affect of (NO2) group on the basicity of aniline?. [Link]

  • University Website. Example problems involving Hammett Eqn. [Link]

  • University Website. Applications of Hammett Equation: Substituent and Reaction Constants. [Link]

  • Quora. Why is para-nitroaniline more acidic than meta-nitroaniline?. [Link]

  • RSC Publishing. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]

  • ACS Publications. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Redalyc. PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE. [Link]

  • Prime Scholars. Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline. [Link]

  • Quora. Which is more acidic, o Nitro aniline or p Nitro aniline? Can hydrogen bonding occur in o Nitro aniline and if yes, then why does it not affect its acidity?. [Link]

  • AFIT Scholar. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

  • ResearchGate. Why does ortho nitro aniline form only 2% on performing nitration of aniline?. [Link]

  • RSC Publishing. Correlation of acidity functions with the equilibria of p-nitroaniline in aqueous sodium hydroxide solution. [Link]

  • Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. [Link]

  • NIST WebBook. p-Nitroaniline. [Link]

Sources

Technical Monograph: Electronic Structure & Basicity Profile of 3-Chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the basicity of 3-Chloro-5-nitroaniline , a molecule that serves as a textbook case study in cumulative inductive deactivation without direct resonance conjugation.

Executive Summary

The basicity of anilines is governed by the availability of the nitrogen lone pair.[1] In This compound , the amino group is flanked by two electron-withdrawing groups (EWGs) in the meta positions. Unlike its ortho or para isomers, this molecule experiences pure cumulative inductive deactivation (


) with minimal resonance interference or steric inhibition of protonation.
  • Predicted

    
    : 
    
    
    
    (Experimental/Computational consensus).
  • Key Insight: While less basic than 3-chloroaniline (

    
    ), it remains slightly more basic than 4-nitroaniline (
    
    
    
    ) and significantly more basic than 2,4-dinitroaniline (
    
    
    ), illustrating the nuanced difference between inductive pull and resonance withdrawal.

Theoretical Framework: The "Meta-Meta" Electronic Landscape

To understand why this compound behaves differently from its isomers, we must apply the Hammett Equation principles.

Electronic Effects Analysis[2]
  • Nitro Group (

    
    ) at C5 (Meta): 
    
    • Effect: Strong Inductive Withdrawal (

      
      ).[2]
      
    • Resonance: The nitro group cannot accept electron density from the amine nitrogen via resonance because they are meta to each other. The "push-pull" quinoid structure cannot form.

    • Hammett Constant:

      
      .
      
  • Chloro Group (

    
    ) at C3 (Meta): 
    
    • Effect: Inductive Withdrawal (

      
      ) dominates over its weak resonance donation (
      
      
      
      ).
    • Hammett Constant:

      
      .
      
Quantitative Prediction (Hammett Equation)

The basicity (


) can be estimated using the standard reaction constant (

) for aniline protonation (

) and the reference

of aniline (

).








This theoretical calculation aligns with the literature value of 1.22 , confirming that the basicity suppression is almost entirely predictable via additive inductive effects.

Structural Logic Diagram

The following diagram visualizes the electronic pressure on the nitrogen lone pair.

ElectronicEffects Aniline Aniline Core (Nitrogen Lone Pair) Resonance Resonance Pathway (Blocked in Meta) Aniline->Resonance No Conjugation Basicity Resulting Basicity pKa ~ 1.22 Aniline->Basicity Determines Nitro 5-Nitro Group (-I Effect) Nitro->Aniline Strong e- withdrawal Nitro->Basicity Reduces e- density Chloro 3-Chloro Group (-I Effect) Chloro->Aniline Moderate e- withdrawal Chloro->Basicity Reduces e- density

Figure 1: Electronic vector map showing the cumulative inductive withdrawal on the amine nitrogen without resonance stabilization.

Comparative Isomer Analysis

The table below contrasts this compound with relevant isomers to highlight the impact of substitution patterns.

CompoundStructureSubstituent Position

(Approx)
Dominant Effect
Aniline Ph-NH₂-4.60Reference Standard
3-Chloroaniline 3-ClMeta3.52Inductive (-I)
3-Nitroaniline 3-NO₂Meta2.46Strong Inductive (-I)
This compound 3-Cl, 5-NO₂ Meta, Meta 1.22 Cumulative -I (Additive)
4-Nitroaniline 4-NO₂Para1.00Resonance (-M) + Inductive (-I)
2-Chloro-4-nitroaniline 2-Cl, 4-NO₂Ortho, Para~ -1.0Steric (Ortho) + Resonance (Para)
2,4-Dinitroaniline 2,4-di-NO₂Ortho, Para-4.4Strong Resonance + Steric + H-bond

Analysis:

  • Vs. 4-Nitroaniline: The 3,5-isomer is more basic (1.22 vs 1.00) because inductive effects decay with distance and are generally weaker than direct resonance withdrawal (mesomeric effect) seen in the para isomer.

  • Vs. Ortho Isomers: Any isomer with an ortho substituent (e.g., 2-chloro-4-nitro) suffers from steric inhibition of solvation and direct electronic proximity, typically dropping the

    
     below 0. The 3,5-isomer preserves the steric accessibility of the nitrogen.
    

Experimental Protocol: Spectrophotometric Determination

Because this compound is a very weak base (


), standard aqueous potentiometric titration (pH probe) is inaccurate due to the leveling effect of water. The Spectrophotometric Method (Albert-Serjeant)  is the gold standard.
Principle

The neutral amine (


) and its conjugate acid (

) have distinct UV-Vis absorption spectra. By measuring absorbance at a specific wavelength across buffers of known acidity (

or pH), the ratio

can be calculated.
Reagents & Equipment
  • Stock Solution:

    
     M this compound in Ethanol/Water (5% EtOH to ensure solubility).
    
  • Buffers: Series of aqueous buffers ranging from pH 0.5 to 3.5 (Glycine-HCl or Citrate-HCl).

  • Strong Acid: 1.0 M, 2.0 M, and 5.0 M HCl (to define the fully protonated state).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes).

Step-by-Step Methodology
  • Determine Analytical Wavelength (

    
    ): 
    
    • Scan the spectrum of the Free Base (in pH 7.0 buffer).

    • Scan the spectrum of the Cation (in 5.0 M HCl).

    • Identify

      
       where the difference in absorbance (
      
      
      
      ) is maximal. (Likely around 280-320 nm).
  • Preparation of Test Solutions:

    • Prepare 7-9 samples: 1.0 mL stock amine + 9.0 mL of various buffers (pH 0.5, 1.0, 1.2, 1.4, 1.6, 1.8, 2.0, 2.5).

    • Include one "Fully Basic" control (pH 7) and one "Fully Acidic" control (2M HCl).

  • Measurement:

    • Measure Absorbance (

      
      ) of all solutions at 
      
      
      
      .
    • Record exact pH of each buffer solution immediately after measurement.

  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    
    • Plot

      
       vs. pH.
      
    • The x-intercept is the

      
      .
      
Workflow Diagram

ExperimentalProtocol Prep Stock Prep (10^-4 M in EtOH) Scan Spectral Scan (Find Lambda max) Prep->Scan Buffer Buffer Mixing (pH 0.5 - 3.0) Scan->Buffer Select Wavelength Measure Measure Abs (at Lambda anal) Buffer->Measure Calc Plot Data (Henderson-Hasselbalch) Measure->Calc

Figure 2: Spectrophotometric determination workflow for weak aniline bases.

Pharmaceutical & Synthesis Implications[5][6][7]

Salt Selection

Due to the low


 (1.22), this compound will not  form stable salts with weak organic acids (e.g., acetate, fumarate).
  • Recommendation: For isolation or purification, use Sulfonic acids (Methanesulfonic acid,

    
    -Toluenesulfonic acid) or concentrated Hydrochloric acid  in anhydrous conditions.
    
  • Note: The hydrochloride salt will likely hydrolyze back to the free base upon exposure to moisture or neutral water.

Diazotization Chemistry

This molecule is a common intermediate for diazo coupling.

  • Challenge: The electron-deficient ring makes the amine less nucleophilic, slowing down the initial attack on the nitrosonium ion (

    
    ).
    
  • Protocol Adjustment: Diazotization requires highly acidic media (conc.

    
     or glacial acetic acid/
    
    
    
    ) and sodium nitrite at
    
    
    to force the reaction.
Solubility
  • LogP: ~1.8 (Moderate Lipophilicity).

  • Solubility: Low in water; high in DCM, Ethyl Acetate, and DMSO.

  • Impact: In biological assays, ensure DMSO stock concentration does not exceed 0.5% to prevent precipitation, as the neutral form predominates at physiological pH (7.4).

References

  • PubChem. (n.d.).[3][4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard Protocol Reference).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.

Sources

3-Chloro-5-nitroaniline: A Pivotal Scaffold for Kinase Inhibitor Design and Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-nitroaniline (CAS 5344-44-5) is a high-value aromatic building block distinguished by its specific meta-meta substitution pattern. Unlike common ortho or para substituted anilines, this compound offers a unique geometry for fragment-based drug design (FBDD), particularly in the development of Type II kinase inhibitors. Its chemical duality—possessing an oxidizable amine, a reducible nitro group, and a transition-metal-active chlorine—makes it a versatile "linchpin" scaffold.

This guide details the synthesis, medicinal chemistry applications, and material science utility of this compound, providing validated protocols and mechanistic insights for researchers.

Chemical Profile & Synthesis[1][2][3][4]

Physicochemical Properties
PropertyData
CAS Number 5344-44-5
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance Orange to yellow crystalline powder
Melting Point 133–137 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in water
Primary Synthesis Strategy

The industrial and laboratory standard for synthesizing this compound involves the chemoselective reduction of 1-chloro-3,5-dinitrobenzene. Achieving selectivity is critical; non-selective reduction yields the diamine (5-chlorobenzene-1,3-diamine) prematurely.

Mechanism: The use of ammonium sulfide or sodium polysulfide allows for the partial reduction of one nitro group due to the electron-withdrawing nature of the remaining nitro group, which deactivates the intermediate hydroxylamine, preventing over-reduction under controlled conditions.

Synthesis SM 1-Chloro-3,5-dinitrobenzene Reagent Ammonium Sulfide / EtOH (Selective Reduction) SM->Reagent Product This compound (Target Scaffold) Reagent->Product Controlled Reflux Side 5-Chlorobenzene-1,3-diamine (Over-reduction Byproduct) Reagent->Side Excess Reagent/Time

Figure 1: Chemoselective synthesis pathway preventing over-reduction.

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Back Pocket" Strategy)

In medicinal chemistry, this compound is a "privileged structure" for synthesizing Type II kinase inhibitors (e.g., analogs of Sorafenib or Imatinib).

  • Geometry: The 1,3,5-substitution pattern allows the molecule to sit deep within the ATP-binding pocket.

  • Binding Vectors:

    • Position 1 (Amine): Acts as a nucleophile to form urea or amide linkers, establishing critical Hydrogen bonds with the "hinge region" or the "DFG motif" (Asp-Phe-Gly) of the kinase.

    • Position 3 (Chlorine): Provides a hydrophobic handle. While typically inert in nucleophilic substitutions, it is active in Palladium-catalyzed couplings (Suzuki-Miyaura), allowing the attachment of hydrophobic "tails" that occupy the allosteric pocket.

    • Position 5 (Nitro): Serves as a "masked" amine. Post-coupling, it can be reduced to an amine to solubilize the drug or form a second H-bond interaction.

Divergent Synthesis Workflow

The compound allows for orthogonal functionalization. The amine is reacted first (mildest conditions), followed by the chlorine (metal catalysis), and finally the nitro group (reduction).

Applications Core This compound Urea Urea/Amide Derivatives (Kinase Hinge Binders) Core->Urea + Isocyanates (e.g., Phenyl Isocyanate) Suzuki Biaryl Coupling Products (Hydrophobic Pocket) Core->Suzuki + Aryl Boronic Acid (Pd-Catalysis) Diamine 3,5-Diaminochlorobenzene (Polymer Crosslinker) Core->Diamine + H2/Pd-C or SnCl2 (Nitro Reduction)

Figure 2: Divergent synthetic utility of the this compound scaffold.

Experimental Protocols

Protocol A: Selective Reduction to this compound

Target: Synthesis from 1-chloro-3,5-dinitrobenzene.

  • Dissolution: Dissolve 1-chloro-3,5-dinitrobenzene (10 mmol) in Ethanol (25 mL).

  • Reagent Prep: Prepare a solution of Sodium Sulfide nonahydrate (15 mmol) and Sodium Bicarbonate (15 mmol) in water (10 mL). Note: Using sulfide/bicarbonate generates HS-, the active reducing species.

  • Addition: Add the sulfide solution dropwise to the ethanolic nitro compound at reflux over 30 minutes.

  • Reaction: Reflux for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane). The dinitro starting material (Rf ~0.8) will disappear, and the mono-amine (Rf ~0.4) will appear.

  • Workup: Pour into ice water (100 mL). Filter the orange precipitate. Recrystallize from Ethanol/Water.

Protocol B: Suzuki-Miyaura Coupling at the Chloride Position

Rationale: The nitro group is electron-withdrawing, which accelerates the oxidative addition of the Pd catalyst into the C-Cl bond, making this aryl chloride more reactive than chlorobenzene.

  • Reagents: Combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Potassium Carbonate (2.0 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

  • Solvent: Degassed Dioxane/Water (4:1).

  • Conditions: Heat at 90°C under Nitrogen for 12 hours.

  • Insight: If the amine interferes with the catalyst, protect it as an acetamide (Ac₂O/Pyridine) prior to coupling, then deprotect.

Protocol C: Synthesis of 5-Chlorobenzene-1,3-diamine

Target: Full reduction for polymer applications.

  • Hydrogenation: Dissolve this compound in Methanol.

  • Catalyst: Add Raney Nickel (10 wt%) or Pt/C (sulfided). Avoid Pd/C if possible to prevent de-chlorination (hydrodehalogenation).

  • Conditions: H₂ atmosphere (balloon pressure) at RT for 4 hours.

  • Purification: Filter catalyst and concentrate. The diamine is unstable to air oxidation; store under Argon or use immediately.

Industrial & Material Science Applications

  • Optical Separation Agents: The derivative 3-chloro-5-methylphenylisocyanate (synthesized via methylation and phosgenation of this scaffold) is used to functionalize polysaccharides for chiral chromatography columns.

  • Epoxy Curing: 5-Chlorobenzene-1,3-diamine acts as a latent curing agent. The electron-withdrawing chlorine reduces the nucleophilicity of the amines, increasing the "pot life" of epoxy resin mixtures before thermal curing is triggered.

  • Agrochemicals: Urea derivatives of this compound exhibit herbicidal activity by inhibiting photosystem II, leveraging the lipophilicity of the chloro-nitro core.

Safety & Handling (MSDS Highlights)

  • Acute Toxicity: Harmful if swallowed or inhaled. Methemoglobinemia inducer (typical of aniline derivatives).

  • Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).

  • Storage: Store in dark, inert atmosphere. Air sensitive (oxidation of amine).

References

  • Synthesis & Reduction: ChemicalBook. (2025). "General procedure for the synthesis of this compound from 1-chloro-3,5-dinitrobenzene." Link

  • Suzuki Coupling Mechanism: Myers, A.G.[1][2] (Harvard University). "The Suzuki Reaction: Oxidative Addition Rates." Link

  • Kinase Inhibitor Scaffolds: National Institutes of Health (NIH). "Design and Synthesis of Purine Derivatives as Kinase Inhibitors." Link

  • Isocyanate Applications: Google Patents. "Process for preparing 3-chloro-5-nitrotoluene and isocyanate derivatives." EP1443040A1. Link

  • Nucleophilic Substitution: Beilstein Journal of Organic Chemistry. "Nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Link

Sources

Mastering the Synthesis of 3-Chloro-5-nitroaniline: A Technical Guide to Optimizing Yield

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Practice in Specialty Chemical Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules is a foundational practice. The journey from starting materials to a purified final product is a testament to both theoretical understanding and experimental finesse. This guide delves into the synthesis of 3-Chloro-5-nitroaniline, a valuable intermediate in the pharmaceutical and dye industries. Our focus extends beyond a mere recitation of steps; we aim to provide a comprehensive understanding of the "why" behind the "how," empowering you to not only replicate this synthesis but to troubleshoot and adapt it with confidence. We will dissect the theoretical underpinnings of the reaction, provide a detailed experimental protocol, and critically analyze the factors that influence the experimental yield. This document is structured to be a self-validating system, where a deep understanding of the reaction mechanism informs and justifies the practical laboratory procedures.

Strategic Synthesis: The Rationale for a Three-Step Approach

The direct nitration of 3-chloroaniline is fraught with challenges. The potent activating and ortho-, para-directing nature of the amino group, combined with the harsh, oxidizing conditions of nitration, would lead to a complex mixture of isomers and degradation products. To achieve the desired regioselectivity and a clean reaction profile, a three-step synthesis is the most logical and scientifically sound approach. This strategy involves:

  • Protection of the Amino Group: The highly activating amino group is temporarily converted to a less reactive acetamido group through acetylation. This moderates the reactivity of the aromatic ring and sterically hinders the positions ortho to the nitrogen, influencing the regiochemical outcome of the subsequent nitration.

  • Regioselective Nitration: The intermediate, 3'-chloroacetanilide, is then subjected to nitration. The acetylamino group directs the incoming nitro group primarily to the para position. However, since this position is blocked by the chloro substituent, the nitration is directed to the available ortho position (relative to the acetylamino group) that is meta to the deactivating chloro group, yielding the desired 3-chloro-5-nitroacetanilide.

  • Deprotection: The final step involves the hydrolysis of the acetamido group to regenerate the amino functionality, affording the target molecule, this compound.

This strategic sequence ensures a high degree of control over the reaction, leading to a purer product and a more predictable yield.

Theoretical Yield Calculation: Establishing the Benchmark

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. This calculation is fundamental to evaluating the success of the experimental procedure. The overall reaction for the synthesis of this compound from 3-chloroaniline is a 1:1 stoichiometric relationship.

Table 1: Molar Masses of Key Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )
3-ChloroanilineC₆H₆ClN127.57
Acetic AnhydrideC₄H₆O₃102.09
3'-ChloroacetanilideC₈H₈ClNO169.61[1]
Nitric AcidHNO₃63.01
3-Chloro-5-nitroacetanilideC₈H₇ClN₂O₃214.61
This compoundC₆H₅ClN₂O₂172.57[2][3]

To calculate the overall theoretical yield, we must identify the limiting reagent for the entire three-step process, which is the initial amount of 3-chloroaniline.

Formula for Theoretical Yield:

Theoretical Yield (g) = (moles of limiting reactant) x (molar mass of the final product)

For example, starting with 10.0 g of 3-chloroaniline:

  • Moles of 3-chloroaniline = 10.0 g / 127.57 g/mol = 0.0784 moles

  • Theoretical Yield of this compound = 0.0784 moles x 172.57 g/mol = 13.53 g

This value serves as the ideal benchmark against which the experimental yield will be compared.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesis of established procedures for acetylation, nitration, and hydrolysis, adapted for the specific synthesis of this compound.

Safety Precautions: A Non-Negotiable Prerequisite

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[4]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: All steps involving concentrated acids and volatile organic solvents must be performed in a well-ventilated fume hood.

  • Temperature Control: The nitration step is highly exothermic. Strict adherence to temperature control using an ice bath is critical to prevent runaway reactions.

  • Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[4] Handle with extreme care and have appropriate spill kits (e.g., sodium bicarbonate) readily available.

Step 1: Acetylation of 3-Chloroaniline

Causality behind experimental choices: Acetic anhydride is used in conjunction with hydrochloric acid and sodium acetate. The acid protonates the aniline, making it soluble in the aqueous medium. The sodium acetate acts as a buffer to neutralize the strong acid byproduct of the reaction, driving the equilibrium towards product formation.

Procedure:

  • In a 250 mL beaker, suspend 10.0 g (0.0784 mol) of 3-chloroaniline in 140 mL of water.

  • Add 7.0 mL of concentrated hydrochloric acid and stir until the 3-chloroaniline dissolves completely.

  • In a separate beaker, prepare a solution of 8.2 g of sodium acetate in 50 mL of water.

  • To the 3-chloroaniline hydrochloride solution, add 9.5 mL (0.10 mol) of acetic anhydride with vigorous stirring.

  • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of 3'-chloroacetanilide will form.[4]

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Nitration of 3'-Chloroacetanilide

Causality behind experimental choices: The reaction is performed at a low temperature (0-10 °C) to control the rate of this highly exothermic reaction and to minimize the formation of dinitrated byproducts. A mixture of concentrated nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]

Procedure:

  • In a 250 mL flask, carefully add 10.0 g of dry 3'-chloroacetanilide to 20 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

  • Cool the flask in an ice-salt bath to 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3'-chloroacetanilide, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • The precipitated 3-chloro-5-nitroacetanilide is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

Step 3: Hydrolysis of 3-Chloro-5-nitroacetanilide

Causality behind experimental choices: Acid-catalyzed hydrolysis is employed to remove the acetyl protecting group. Refluxing with aqueous sulfuric acid provides the necessary energy to drive the hydrolysis to completion.[6]

Procedure:

  • Place the crude 3-chloro-5-nitroacetanilide in a 250 mL round-bottom flask.

  • Add a solution of 15 mL of concentrated sulfuric acid in 30 mL of water.

  • Heat the mixture under reflux for 30-45 minutes, or until a clear solution is obtained.

  • Carefully pour the hot solution into 250 mL of cold water.

  • Neutralize the solution with a 20% sodium hydroxide solution until it is alkaline. The this compound will precipitate as a yellow solid.[6]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the this compound by recrystallization from an ethanol/water mixture.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Start 3-Chloroaniline Step1 Step 1: Acetylation (Acetic Anhydride, HCl, NaOAc) Start->Step1 Intermediate1 3'-Chloroacetanilide Step1->Intermediate1 Step2 Step 2: Nitration (HNO₃, H₂SO₄, 0-10°C) Intermediate1->Step2 Intermediate2 3-Chloro-5-nitroacetanilide Step2->Intermediate2 Step3 Step 3: Hydrolysis (H₂SO₄, H₂O, Reflux) Intermediate2->Step3 End This compound Step3->End

Caption: A three-step synthesis of this compound.

Experimental Yield and Purity Assessment

Calculating the Experimental Yield

After the final product has been purified and thoroughly dried, its mass should be accurately recorded. The experimental yield is then calculated as follows:

Formula for Percent Yield:

Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) x 100

Table 2: Sample Yield Calculation

ParameterValue
Initial mass of 3-chloroaniline10.0 g
Theoretical yield of this compound13.53 g
Actual (experimental) yield of this compounde.g., 9.5 g
Percent Yield (9.5 g / 13.53 g) x 100 = 70.2%
Factors Influencing Experimental Yield

It is highly unlikely that the experimental yield will match the theoretical yield. Several factors contribute to this discrepancy:

  • Incomplete Reactions: Each of the three steps may not proceed to 100% completion.

  • Side Reactions: The formation of isomeric byproducts, especially during the nitration step, can reduce the yield of the desired product.

  • Mechanical Losses: Product loss during transfers between vessels, filtration, and recrystallization is unavoidable.

  • Purification Losses: The recrystallization process, while essential for purity, inevitably results in some loss of the product that remains dissolved in the mother liquor.

  • Purity of Reagents: The use of impure starting materials or reagents can lead to lower yields.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to check for the presence of starting materials or byproducts.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the final product and identify any impurities.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 (Acetylation) Incomplete reaction; insufficient buffering.Ensure complete dissolution of 3-chloroaniline; check the amount and purity of sodium acetate.
Low yield or dark, oily product in Step 2 (Nitration) Temperature too high; addition of nitrating mixture too fast.Maintain strict temperature control (0-10 °C); add nitrating mixture very slowly with efficient stirring.
Incomplete hydrolysis in Step 3 Insufficient reflux time or acid concentration.Increase reflux time; ensure correct concentration of sulfuric acid.
Final product is impure (broad melting point, multiple spots on TLC) Inefficient purification.Repeat recrystallization, possibly with a different solvent system; consider column chromatography for higher purity.

Conclusion: A Pathway to Reproducible Synthesis

The synthesis of this compound via a three-step protection-nitration-deprotection strategy is a robust and reliable method for obtaining this important chemical intermediate. By understanding the underlying chemical principles that dictate the reaction pathway and by adhering to a carefully controlled experimental protocol, researchers can consistently achieve high yields of a pure product. This guide has aimed to provide not just a recipe, but a deeper understanding of the synthesis, empowering scientists to approach this and other complex organic transformations with confidence and expertise.

References

  • askIITians. (2025). Which reaction sequence would be best to prepare 3-chloroaniline from. Retrieved from [Link]

  • BYJU'S. (2020). Preparation of p-Nitroacetanilide. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Scribd. (n.d.). Hydrolysis of P-nitroacetanilide Experiment. Retrieved from [Link]

  • Google Patents. (n.d.). CN101343232A - Preparation method of o-chloro-p-nitroaniline.
  • YouTube. (2022). Aniline when acetylated, the product on nitration followed by alkalige hydrolysis gives: a. aceta.... Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Chlorophenyl)acetamide. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing 3-chloro-5-nitrotoluene - EP 1443040 A1. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of P-Nitroacetanilide, Hydrolysis of P-Nitroacetanilide, Preparation of P-Nitroaniline (Student's Handout). Retrieved from [Link]

  • MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-nitro-benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. Retrieved from [Link]

  • Gauth. (n.d.). Solved: Aniline when acetylated, the product on nitration followed by alkaline hydrolysis gives:o- [Chemistry]. Retrieved from [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Vedantu. (n.d.). Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE. Retrieved from [Link]

Sources

Methodological & Application

High-Purity Synthesis of 3-Chloro-5-nitroaniline via Regioselective Zinin Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, laboratory-scale protocol for the synthesis of 3-Chloro-5-nitroaniline , a critical intermediate in the development of azo dyes and pharmaceutical pharmacophores.

The synthesis addresses the challenge of regioselectivity . Direct nitration of 3-chloroaniline yields ortho/para isomers, not the desired meta-substituted product. Therefore, this protocol utilizes a partial Zinin reduction of 1-chloro-3,5-dinitrobenzene. By employing sodium sulfide (


) buffered with sodium bicarbonate (

), we achieve high selectivity for the mono-amine product, minimizing the formation of the over-reduced diamine byproduct.
Core Chemical Transformation
  • Starting Material: 1-Chloro-3,5-dinitrobenzene (CAS: 618-86-0)

  • Reagent: Sodium Sulfide Nonahydrate / Sodium Bicarbonate

  • Solvent System: Methanol / Water

  • Yield Potential: 80–85%

  • Purity Target: >98% (HPLC/NMR)

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves toxic nitro-aromatics and the generation of hydrogen sulfide gas.

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity This compound and its precursor are toxic by inhalation, ingestion, and skin contact (Methemoglobinemia risk).Double-glove (Nitrile), wear Tyvek sleeves, and work strictly in a fume hood.
Gas Evolution Reaction generates Hydrogen Sulfide (

), a highly toxic, flammable gas.
Mandatory: Bleach trap (sodium hypochlorite) connected to the condenser outlet to neutralize

.
Thermal Risk Exothermic addition of sulfide.Control addition rate to maintain gentle reflux; do not dump reagents.

Reaction Scheme & Logic

The following diagram illustrates the reaction pathway and the competing side reactions that this protocol is designed to avoid.

ReactionScheme cluster_conditions Optimized Conditions SM 1-Chloro-3,5-dinitrobenzene (Starting Material) Intermediate Hydroxylamine Intermediate SM->Intermediate Step 1: Partial Reduction Reagent Na2S / NaHCO3 (Reducing Agent) Reagent->SM + Product This compound (Target: CAS 5344-44-5) Intermediate->Product Step 2: Deoxygenation SideProduct 5-Chlorobenzene-1,3-diamine (Over-reduction Byproduct) Product->SideProduct Excess Reagent/High Temp

Figure 1: Reaction pathway for the selective reduction of 1-chloro-3,5-dinitrobenzene. The protocol optimizes conditions to arrest the reaction at the mono-amine stage.

Materials & Equipment

Reagents
  • 1-Chloro-3,5-dinitrobenzene (98%): 10.1 g (50 mmol)

  • Sodium Sulfide Nonahydrate (

    
    ):  14.4 g (60 mmol)
    
    • Note: Stoichiometry is critical. Theoretical is 1.5 eq for 3e- reduction, but 1.2-1.5 eq is standard to prevent over-reduction.

  • Sodium Bicarbonate (

    
    ):  5.0 g (Buffer)
    
  • Methanol (MeOH): 100 mL

  • Distilled Water: 100 mL + excess for quenching

  • Glacial Acetic Acid: (Optional, for pH adjustment during workup)

Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF)

  • Reflux condenser

  • Addition funnel (pressure-equalizing)

  • Magnetic stirrer & Hotplate with oil bath

  • Gas Scrubber: Tubing from condenser to a flask containing 10% NaOH or Bleach.

Experimental Protocol

Phase 1: Preparation and Dissolution
  • Setup: Assemble the 3-neck RBF with the condenser, addition funnel, and thermometer. Connect the condenser outlet to the bleach trap.

  • Dissolution: Add 10.1 g of 1-chloro-3,5-dinitrobenzene and 60 mL of Methanol to the flask. Stir until fully dissolved.

  • Heating: Heat the solution to a gentle reflux (

    
    ).
    
Phase 2: Selective Reduction (The Zinin Method)
  • Reagent Prep: In a separate beaker, dissolve 14.4 g of

    
      and 5.0 g of 
    
    
    
    in 40 mL of water .
    • Why Bicarbonate? It buffers the solution, reducing the alkalinity. High pH promotes the formation of azoxy byproducts and over-reduction.

  • Addition: Transfer the sulfide solution to the addition funnel. Add it dropwise to the refluxing nitro-compound solution over 30–45 minutes .

    • Visual Cue: The solution will darken significantly (red/brown) as the reaction progresses.

  • Reflux: Continue refluxing for 60 minutes after addition is complete.

  • Monitoring: Monitor via TLC (Silica gel; Eluent: 30% EtOAc in Hexanes).

    • Starting Material Rf: ~0.8 (Non-polar)

    • Product Rf: ~0.4 (Yellow/Orange spot)

    • Diamine impurity Rf: ~0.1 (Base line, very polar)

Phase 3: Workup and Isolation
  • Quench: Allow the reaction mixture to cool to room temperature. Pour the mixture into 300 mL of ice-cold water with vigorous stirring.

  • Precipitation: The product should precipitate as an orange solid. If oiling occurs, scratch the glass or add a seed crystal.

  • Filtration: Filter the crude solid using a Buchner funnel. Wash copiously with cold water to remove inorganic salts and residual sulfide.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (3:1) or Toluene .

    • Dissolve in minimum hot ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to

      
      .
      
  • Final Yield: Expect 7.0 – 7.3 g (80–85%).

Process Visualization (Workflow)

Workflow Start Start: 1-Cl-3,5-dinitrobenzene in MeOH React Dropwise Addition @ Reflux (65°C) Start->React Prep Prepare Reducing Agent (Na2S + NaHCO3 in H2O) Prep->React Add slowly Monitor TLC Check (Complete Consumption?) React->Monitor Monitor->React No (Continue Reflux) Quench Pour into Ice Water (Precipitation) Monitor->Quench Yes Filter Filter & Wash (Remove Salts) Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify End Pure this compound Purify->End

Figure 2: Operational workflow for the synthesis and purification steps.

Characterization & Validation (Self-Validating Protocol)

To ensure the protocol was successful, compare your isolated product against these standard metrics.

ParameterExpected ValueValidation Note
Appearance Orange needles/powderDark brown indicates oxidation; Yellow indicates high purity.
Melting Point 133–134 °C Sharp range (<2°C) confirms purity. Lower MP suggests diamine contamination.
Solubility Soluble in Acetone, DMSO, Ethanol.Insoluble in water.
NMR Interpretation (Self-Check)

The


 NMR spectrum (DMSO-

) is distinct due to the meta-substitution pattern.
  • 
     ~5.9–6.0 ppm (2H, s, broad): 
    
    
    
    protons. (Exchangeable with
    
    
    ).
  • Aromatic Region (3 distinct signals):

    • 
       ~6.85 ppm (1H, t, 
      
      
      
      ):
      Proton between
      
      
      and
      
      
      (Shielded).
    • 
       ~7.15 ppm (1H, t, 
      
      
      
      ):
      Proton between
      
      
      and
      
      
      .
    • 
       ~7.35 ppm (1H, t, 
      
      
      
      ):
      Proton between
      
      
      and
      
      
      (Most deshielded).
  • Note: Due to the meta-coupling, these appear as narrow triplets or doublets of doublets.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 219615, this compound. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1948). Selective reduction of dinitro compounds. Coll. Vol. 3, p. 82. (General method reference for Zinin Reduction). [Link]

  • Mondal, U., & Sen, S. (2017). Highly Selective Room Temperature Monoreduction of Dinitro-arenes by Hydrogen Sulfide. International Journal of Chemical Kinetics. (Context on selectivity mechanisms). [Link]

Technical Application Note: Purification of 3-Chloro-5-nitroaniline via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Chloro-5-nitroaniline is a critical intermediate in the synthesis of azo dyes and pharmaceutical agrochemicals. Its purification presents a specific chromatographic challenge: the amino group (


) imparts polarity and basicity, while the nitro (

) and chloro (

) substituents significantly withdraw electron density, reducing the basicity compared to unsubstituted aniline.

Common synthesis routes, particularly the Zinin reduction of 1-chloro-3,5-dinitrobenzene using ammonium sulfide or sodium sulfide, often yield a crude mixture containing:

  • Unreacted Starting Material: 1-Chloro-3,5-dinitrobenzene (Low Polarity).

  • Target Product: this compound (Medium Polarity).

  • Over-Reduction Byproduct: 5-Chlorobenzene-1,3-diamine (High Polarity).

This protocol details the purification strategy using silica gel flash chromatography, emphasizing the separation of the mono-amine target from the dinitro precursor and diamine impurities.

Pre-Purification Strategy: Thin Layer Chromatography (TLC)[7]

Before scaling to a column, the mobile phase must be optimized. Due to the electron-withdrawing nature of the substituents, this compound is less basic than aniline but still capable of hydrogen bonding with silica silanols, potentially causing "streaking."

Solvent System Selection

While literature suggests 10% Acetone in Petroleum Ether as a viable system [1], modern laboratory standards often favor Hexanes/Ethyl Acetate (EtOAc) for better reproducibility and volatility control.

Recommended Mobile Phase Screening:

  • System A: Hexanes : EtOAc (80:20)

  • System B: Hexanes : EtOAc (70:30)

Predicted Elution Order (Rf Values)

Based on functional group polarity interactions with Silica Gel 60 (


):
CompoundPolarity ProfileEst.[1][2][3] Rf (Hex:EtOAc 3:1)Elution Behavior
1-Chloro-3,5-dinitrobenzene Non-polar (No H-bond donors)0.70 - 0.80Elutes First (Solvent Front)
This compound Moderate (H-bond donor/acceptor)0.30 - 0.40 Target Window
5-Chlorobenzene-1,3-diamine High (Double H-bond donor)< 0.10Retained (Requires flush)

Critical Insight: If the target spot streaks on the TLC plate, add 0.5% - 1.0% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica, sharpening the amine peak.

Detailed Purification Protocol

Material Requirements
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: 20–30g silica per 1g of crude load.

  • Solvents: Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade).

Step-by-Step Methodology
Step 1: Sample Loading (Dry Load Method)

Direct liquid injection is discouraged for solid anilines to prevent precipitation at the column head.

  • Dissolve crude this compound in a minimum volume of Acetone or DCM.

  • Add silica gel (approx.[4] 2x the mass of the crude).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

Step 2: Column Packing & Equilibration
  • Slurry pack the column using 100% Hexanes .

  • Flush with 2 Column Volumes (CV) of Hexanes to settle the bed.

  • Carefully add the "dry load" powder to the top of the sand bed.

Step 3: Gradient Elution

Run the column using a stepwise gradient to maximize resolution.

PhaseSolvent Ratio (Hex : EtOAc)Volume (CV)Purpose
1 100 : 02Elute non-polar oils/grease.
2 90 : 103-4Elute 1-chloro-3,5-dinitrobenzene (Impurity 1).
3 80 : 20 Until Elution Elute this compound (Target).
4 50 : 502Flush 5-chlorobenzene-1,3-diamine (Impurity 2).
Fraction Analysis
  • Spot fractions on TLC plates.

  • Visualize under UV light (254 nm). Nitroanilines are strongly UV active (quenching).

  • Visual Cue: The target compound is typically an orange/yellow solid. Fractions containing the product will likely be yellow in solution.

Visualization of Separation Logic

The following diagrams illustrate the workflow and the separation mechanics inside the column.

Diagram 1: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Screening (Hex:EtOAc 3:1) Start->TLC Decision Streaking Observed? TLC->Decision AddBase Add 1% Et3N to Solvent Decision->AddBase Yes DryLoad Dry Loading on Silica Decision->DryLoad No AddBase->DryLoad Gradient Gradient Elution (0% -> 20% EtOAc) DryLoad->Gradient Fractions Collect Fractions Gradient->Fractions Validation NMR / Melting Point Fractions->Validation

Caption: Decision tree for the purification of this compound, highlighting the intervention for amine streaking.

Diagram 2: Column Separation Physics

ColumnPhysics cluster_column Silica Column Elution Profile Impurity1 1-Chloro-3,5-dinitrobenzene (Fastest Elution) Low Polarity Target This compound (Target) Medium Polarity Impurity2 5-Chlorobenzene-1,3-diamine (Retained) High Polarity Silica Silica Stationary Phase (Polar) Silica->Impurity1 Weak Interaction Silica->Target Moderate Interaction Silica->Impurity2 Strong H-Bonding

Caption: Stratification of components inside the column based on polarity and interaction with the stationary phase.

Quality Control & Validation

Post-column processing involves combining pure fractions and removing the solvent. The purity should be validated against standard physical properties.

Analytical Checkpoints
  • Melting Point: Pure this compound has a melting point of 133–134 °C [1]. A depressed melting point (<130 °C) indicates contamination with the dinitro precursor.

  • Appearance: The product should be a yellow to orange crystalline solid. Darkening often indicates oxidation or residual diamines.

  • 1H NMR (DMSO-d6): Look for the characteristic pattern of the meta-substituted protons. The amine protons (

    
    ) typically appear broad around 
    
    
    
    5.0–6.0 ppm (solvent dependent).
Safety Considerations
  • Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact. They can cause methemoglobinemia (cyanosis).

  • Handling: Always handle in a fume hood with nitrile gloves.

  • Waste: Silica waste contaminated with nitroanilines must be disposed of as hazardous solid waste.

References

  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[5][6] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Recrystallization methods for purifying 3-Chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Recrystallization Strategies for High-Purity 3-Chloro-5-nitroaniline

Introduction & Compound Profile

This compound (3-CNA) is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and agrochemicals.[1] Its meta-meta substitution pattern makes it thermodynamically stable but challenging to synthesize without isomer contamination.[1] Common synthesis routes, such as the partial reduction of 1-chloro-3,5-dinitrobenzene using ammonium sulfide, often leave residual sulfur byproducts, inorganic salts, and isomeric impurities (e.g., 2-chloro or 4-chloro analogs) [1, 2].[1]

Achieving pharmaceutical-grade purity (>98%) requires a recrystallization protocol that addresses both the compound’s polarity and its tendency to "oil out" in the presence of impurities.[1]

Physicochemical Profile
PropertyValueNotes
Appearance Orange to Yellow Crystalline SolidColor intensity often correlates with oxidation impurities.[1]
Melting Point 131–134 °C [3]Distinct from 2-chloro (~118°C) and 4-chloro (~160°C) isomers.[1]
Solubility (Hot) Ethanol, Methanol, Acetone, Ethyl AcetateHigh solubility facilitates dissolution.[1]
Solubility (Cold) Water, Hexanes, HeptaneLow solubility makes these ideal anti-solvents.[1]
pKa ~2.5 (Weak Base)Protonation requires strong acid; neutral in standard solvents.[1]

Strategic Solvent Selection

The purification strategy relies on the "Like Dissolves Like" principle, balanced by the Anti-Solvent Effect . 3-CNA contains a polar nitro group and an amino group, making it soluble in polar organic solvents.[1] However, the chlorine atom adds lipophilicity.[1]

  • Primary System (Ethanol/Water): The "Gold Standard" for aromatic nitroanilines.[1] Ethanol dissolves the compound readily at high temperatures, while water acts as a powerful anti-solvent to force precipitation upon cooling.[1] This system also effectively removes inorganic salts (soluble in water) and very lipophilic tars (insoluble in ethanol).[1]

  • Secondary System (Toluene/Heptane): Used only if the primary impurity is highly polar or if the product is too soluble in alcohols.[1]

Solvent Decision Matrix

SolventSelection Start Crude this compound ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Inorganic Inorganic Salts / Sulfur ImpurityCheck->Inorganic High Salt Content Organic Isomers / Tars ImpurityCheck->Organic Isomers Present System1 Protocol A: Ethanol / Water (Anti-Solvent Method) Inorganic->System1 Salts stay in water Organic->System1 Standard Choice System2 Protocol B: Toluene / Heptane (Evaporative/Cooling) Organic->System2 If Product too soluble in EtOH

Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile.[1]

Detailed Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: General purification, removal of salts, and sulfur byproducts.[1]

Materials:

  • Crude this compound (10.0 g)[1]

  • Solvent: Ethanol (95% or absolute)[1]

  • Anti-solvent: Deionized Water[1]

  • Activated Carbon (optional, for decolorization)[1]

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 40 mL of Ethanol .

    • Heat the mixture to reflux (~78°C) on a stir plate with a magnetic stir bar.

    • Note: If the solid does not dissolve completely, add hot ethanol in 5 mL increments until dissolution is complete.[1] Do not exceed 80 mL total volume to maintains yield.

  • Hot Filtration (Critical Step):

    • If insoluble particles (black specks, metal salts) are visible, perform a hot filtration.[1]

    • Pre-heat a glass funnel and fluted filter paper with hot ethanol.[1]

    • Filter the hot solution into a clean, pre-warmed flask.

    • Why: This prevents premature crystallization on the filter paper, which causes yield loss.[1]

  • Nucleation & Anti-Solvent Addition:

    • Maintain the filtrate at a gentle boil.

    • Slowly add hot water dropwise via an addition funnel or pipette.[1]

    • Stop point: Add water until a persistent turbidity (cloudiness) just appears and does not disappear upon swirling.[1]

    • Add 1-2 mL of ethanol to clear the solution (restore transparency).[1]

  • Crystallization:

    • Remove from heat and cover the flask with foil.

    • Allow to cool to room temperature slowly (over 1-2 hours).

    • Troubleshooting: If "oiling out" occurs (liquid droplets form instead of crystals), reheat to dissolve and scratch the glass side with a rod or add a seed crystal of pure 3-CNA.

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Harvesting:

    • Filter the crystals using a Büchner funnel and vacuum suction.[1]

    • Wash the filter cake with 20 mL of cold 1:1 Ethanol/Water mixture.

    • Dry the solid in a vacuum oven at 40°C for 4 hours.

Recrystallization Workflow Diagram

RecrystWorkflow Step1 1. Dissolve in Hot Ethanol (Reflux ~78°C) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Clear Solution Step3 3. Add Hot Water (Until Turbid) Step2->Step3 Filtrate Step4 4. Slow Cooling (RT -> Ice Bath) Step3->Step4 Nucleation Step5 5. Vacuum Filter & Dry Step4->Step5 Crystals

Figure 2: Sequential workflow for the Ethanol/Water anti-solvent crystallization method.

Quality Control & Validation

After drying, the product must be validated against the following specifications.

TestMethodAcceptance CriteriaFailure Mode Analysis
Melting Point Capillary Method131 – 134 °C < 128°C: Solvent trapped or isomer contamination.Broad Range (>2°C): Wet product.[1]
Appearance Visual InspectionBright Orange/Yellow NeedlesDark Brown: Oxidation/Azo impurities.[1] Repeat recrystallization with activated carbon.
TLC Silica Gel (3:7 Acetone:Hexane)Single Spot (

)
Multiple Spots: Isomer presence. Consider column chromatography.[1]

Safety & Handling (E-E-A-T)

Hazard Warning: this compound is toxic if swallowed, inhaled, or in contact with skin.[1] It acts as a blood toxicant (Methemoglobinemia).[1]

  • Engineering Controls: All weighing and heating operations must be performed inside a certified fume hood.[1]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Waste Disposal: Mother liquors (filtrates) contain dissolved nitroanilines and must be disposed of as hazardous organic waste (halogenated).[1] Do not pour down the drain.

References

  • ChemicalBook. (2025).[1] Synthesis and properties of this compound. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] this compound Compound Summary (CID 219615).[1] Retrieved from [1]

  • Apollo Scientific. (2025).[1] Product Specification: this compound (CAS 5344-44-5).[1][2][3][4][5][6] Retrieved from [1]

Sources

Application Note: High-Purity Synthesis of Azo Chromophores Using 3-Chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the protocol for utilizing 3-Chloro-5-nitroaniline (CAS: 5344-44-5) as a diazo component in the synthesis of high-performance azo dyes.

While standard anilines can be diazotized using aqueous hydrochloric acid, this compound presents a specific challenge: the presence of electron-withdrawing groups (nitro and chloro) at the meta positions significantly reduces the basicity of the amine.[1] Consequently, this precursor forms unstable salts in dilute aqueous acid and often precipitates before diazotization is complete, leading to low yields and tarry by-products.[1]

To overcome this, this guide utilizes a Nitrosyl Sulfuric Acid protocol.[1][2] By conducting the reaction in anhydrous sulfuric acid, we ensure complete solubility and rapid diazotization, resulting in a high-purity electrophilic species suitable for coupling with electron-rich systems (e.g.,


-naphthol or 

-dialkyl anilines) to produce Disperse or Pigment class dyes.[1]

Chemical Mechanics & Pathway[2]

The synthesis relies on the generation of a strongly electrophilic diazonium salt, which then attacks an electron-rich coupling component.[1]

Reaction Logic[2][3]
  • Activation: Sodium nitrite reacts with concentrated sulfuric acid to form the nitrosonium ion (

    
    ), the active nitrosating agent.
    
  • Diazotization: The weakly basic this compound attacks the nitrosonium ion. The anhydrous, acidic environment prevents the hydrolysis of the resulting diazonium salt.

  • Coupling: The diazonium species performs an Electrophilic Aromatic Substitution (EAS) on the coupler (e.g., 2-Naphthol) at the position ortho to the hydroxyl group.

Pathway Visualization[1]

AzoSynthesis cluster_0 Step 1: Nitrosyl Generation NaNO2 Sodium Nitrite (NaNO2) NSA Nitrosyl Sulfuric Acid (NO+ HSO4-) NaNO2->NSA Depolymerization H2SO4 Conc. H2SO4 H2SO4->NSA Solvent/Rgt Diazonium Diazonium Salt (Electrophile) NSA->Diazonium Nitrosation Amine This compound (Weak Base) Amine->Diazonium Dissolution Product Final Azo Dye (Precipitate) Diazonium->Product Coupling (pH 8-9) Coupler Coupler (e.g., 2-Naphthol) Coupler->Product EAS Attack

Caption: Reaction pathway showing the generation of nitrosyl sulfuric acid and subsequent diazotization of the deactivated amine.

Experimental Protocols

Safety Pre-requisites
  • Diazonium Salts: Potentially explosive if allowed to dry completely. Keep wet/in solution.

  • Nitroanilines: Toxic by inhalation and skin contact. Use double nitrile gloves.

  • Sulfuric Acid: Corrosive. Perform all additions slowly to manage exotherms.

Protocol A: Preparation of Nitrosyl Sulfuric Acid

Rationale: Pre-forming the nitrosating agent ensures that when the amine is added, it reacts immediately rather than precipitating.[1]

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, thermometer, and drying tube (calcium chloride).

  • Solvent: Charge 30 mL of Concentrated Sulfuric Acid (98%) . Cool to 0–5°C using an ice-salt bath.

  • Addition: Slowly add 2.5 g of Sodium Nitrite (NaNO₂) in small portions over 15 minutes.

    • Critical Control Point: Do not allow temperature to rise above 10°C to prevent formation of NOx gases.

  • Dissolution: Once added, warm the mixture to 60–65°C gently until all solid NaNO₂ dissolves and the solution becomes clear/pale yellow.

  • Re-Cooling: Cool the solution back down to 0–5°C . You now have Nitrosyl Sulfuric Acid.

Protocol B: Diazotization of this compound[1]
  • Amine Addition: To the cold Nitrosyl Sulfuric Acid (from Protocol A), slowly add 5.2 g (0.03 mol) of this compound .

    • Technique: Add as a powder in small portions. The amine will dissolve in the strong acid.

  • Reaction Time: Stir at 0–5°C for 2 hours.

    • Observation: The mixture should remain a clear to slightly turbid syrup. If thick sludge forms, add 5-10 mL of glacial acetic acid to assist solubility.[1]

  • Quenching (Optional): Add a spatula tip of Urea to destroy any excess nitrous acid (indicated by starch-iodide paper turning black instantly).

Protocol C: Coupling with 2-Naphthol (Demonstration Dye)

Target: Synthesis of a red-orange pigment.[1]

  • Coupler Preparation: In a separate 500 mL beaker, dissolve 4.5 g of 2-Naphthol in 40 mL of 10% Sodium Hydroxide (NaOH) solution.

  • Buffer: Add 10 g of Sodium Acetate to the coupler solution to buffer the pH during acid addition. Cool this solution to 0–5°C .

  • Coupling Step:

    • Place the beaker containing the Coupler solution under the mechanical stirrer.

    • Very Slowly pour the Diazonium solution (Protocol B) directly into the Coupler solution in a thin stream.

    • Caution: This is a violent neutralization. Add ice directly to the beaker to manage the exotherm.

    • pH Check: The pH should remain alkaline (pH > 8) for the naphthol to remain soluble and reactive. Add more NaOH if necessary.

  • Precipitation: The dye will precipitate immediately as a deep red/orange solid. Stir for 60 minutes.

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water until the filtrate is neutral.

  • Purification: Recrystallize from Ethanol or DMF (Dimethylformamide) for analytical purity.

Analytical Data & Characterization

The following table summarizes the expected properties of the resulting azo compound when coupled with standard components.

ParameterSpecificationNotes
Appearance Deep Orange/Red PowderShade depends on particle size and coupling component.
Yield 85% – 92%Losses primarily due to mechanical transfer or incomplete coupling.
Melting Point 210°C – 225°CBroad range typical for crude azo pigments; sharpens with recrystallization.
TLC (Silica)

Solvent System: Toluene:Ethyl Acetate (9:1).
UV-Vis (

)
480 – 510 nmBathochromic shift observed due to the nitro group.
Solubility Insoluble in water; Soluble in DMF, AcetoneTypical of "Disperse" class dyes.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature spiked >10°C during diazotization.Ensure ice-salt bath is fresh; add amine slower.
Dull Color Incomplete coupling due to low pH.Ensure Coupler solution remains alkaline (pH 8-10) during addition.
Unreacted Amine Poor solubility in H2SO4.Use Glacial Acetic Acid as a co-solvent during diazotization.

References

  • PubChem. (n.d.).[3] this compound (Compound Summary).[1][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Hunger, K., & Mischke, P. (2000).[1] Azo Dyes.[6][7][8][9] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for Nitrosyl Sulfuric Acid diazotization techniques).

Sources

Application Note: High-Resolution RP-HPLC Method for Purity Assessment of 3-Chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity assessment of 3-Chloro-5-nitroaniline (CAS 5344-44-5). Designed for pharmaceutical and fine chemical development, this method resolves the target analyte from critical synthetic impurities, including the starting material (1-Chloro-3,5-dinitrobenzene) and potential over-reduction byproducts (5-Chlorobenzene-1,3-diamine).[1][2] The method utilizes a C18 stationary phase with an acidic mobile phase to ensure peak symmetry and reproducibility.[1][2][3]

Introduction & Chemical Context

This compound is a vital intermediate in the synthesis of azo dyes and pharmaceutical active ingredients.[1][2][3] Its purity is critical, as residual nitro-compounds are often genotoxic, and isomeric impurities can lead to off-target effects in downstream synthesis.[1][2][3]

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Structure: Aniline core with electron-withdrawing nitro (-NO2) and chloro (-Cl) groups.[1][2][3]

  • Acidity (pKa): The electron-withdrawing nature of the substituents significantly lowers the basicity of the amine (pKa < 2.5), making it a very weak base.[1][3]

  • Solubility: Low in water; soluble in methanol, acetonitrile, and ethyl acetate.[1][2][3]

  • Impurity Profile:

    • Precursor: 1-Chloro-3,5-dinitrobenzene (Lipophilic, late eluting).[1][2][3]

    • Over-reduction: 5-Chlorobenzene-1,3-diamine (Polar, early eluting).[1][2][3]

Method Development Logic

Why C18? The analyte possesses moderate hydrophobicity (LogP ~2.1).[1][2][3] A C18 column provides sufficient retention to separate the target from the polar diamine impurity while maintaining reasonable elution times for the lipophilic dinitro precursor.[1][2][3]

Why Acidic Mobile Phase? Although the analyte is a weak base, maintaining a pH ~2.5 (using Phosphoric Acid) suppresses the ionization of residual silanols on the column and ensures the amine functionality remains in a consistent protonation state, preventing peak tailing.[1][2][3]

Visualized Analytical Workflow

The following diagram outlines the logical flow of the analytical procedure and the chemical relationship between the analyte and its key impurities.

G cluster_0 Synthesis & Impurity Origin cluster_1 HPLC Workflow Precursor 1-Chloro-3,5-dinitrobenzene (Starting Material) Target This compound (Target Analyte) Precursor->Target Selective Reduction Impurity 5-Chlorobenzene-1,3-diamine (Over-Reduction Impurity) Target->Impurity Over-Reduction Sample Sample Preparation (1 mg/mL in MeOH) Target->Sample Analysis Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Separation Gradient Elution (C18 Column) Inject->Separation Detection UV Detection (254 nm) Separation->Detection

Figure 1: Synthesis impurity origins and the corresponding analytical workflow.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): HPLC Grade.[1][2][3]

  • Water: Milli-Q or HPLC Grade.[1][2][3]

  • Phosphoric Acid (85%): Analytical Reagent Grade.[1][2][3]

  • Diluent: Methanol (HPLC Grade).[1][2][3]

  • Reference Standard: this compound (>99.0% purity).[1][2][3][4]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)[1][2][3]Balances resolution and backpressure.
Mobile Phase A 0.1% H3PO4 in WaterLow pH suppresses silanol activity.[1][2][3]
Mobile Phase B AcetonitrileStrong eluent for lipophilic impurities.[1][2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2][3]
Column Temp 30°CImproves mass transfer and retention time reproducibility.[2][3]
Injection Vol 10 µLOptimized for sensitivity without column overload.[1][2][3]
Detection UV @ 254 nmMax absorbance for nitroaromatics; high sensitivity.[1][2][3]
Run Time 20 minutesSufficient to elute highly retained precursors.[2][3]
Gradient Program

This gradient is designed to retain the polar diamine early in the run while flushing the lipophilic dinitro precursor at the end.[1][2][3]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration / Injection
2.09010Isocratic Hold (Retain Diamine)
12.02080Linear Ramp (Elute Target)
15.02080Wash (Elute Precursors)
15.19010Return to Initial
20.09010Re-equilibration
Solution Preparation

1. Mobile Phase A Preparation: Add 1.0 mL of Phosphoric Acid (85%) to 1000 mL of water.[1][2][3] Mix well and filter through a 0.45 µm nylon membrane. Degas by sonication for 10 mins.

2. Standard Stock Solution (0.5 mg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

3. System Suitability Solution (SST): Prepare a mixture containing 0.5 mg/mL of the target analyte and 0.05 mg/mL of 1-Chloro-3,5-dinitrobenzene (if available) to verify resolution.[1][2] Alternatively, use the Standard Solution for precision checks.

4. Sample Solution: Weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.[1][2][3]

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Testing (SST) parameters must be met before analyzing samples.

ParameterAcceptance Criteria
Retention Time (RT) Target peak ± 5% of standard RT.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 (Ensures no secondary interactions).[1][2][3]
Theoretical Plates (N) > 5,000 (Indicates good column efficiency).[1][2][3]
Precision (RSD) < 1.0% for Area (n=5 injections of Standard).[1][2][3]
Resolution (Rs) > 2.0 between Target and nearest impurity (if present).[1][2][3]
Validation Summary (Typical Performance)
  • Linearity: R² > 0.999 over range 0.05 – 0.75 mg/mL.[1][2][3]

  • LOD/LOQ: Estimated at 0.1 µg/mL and 0.3 µg/mL respectively (S/N > 3 and > 10).[1][2][3]

  • Robustness: Method is stable with ±2°C temperature change and ±2% organic modifier variation.[1][2][3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peak Sample solvent too strong (100% MeOH vs 10% ACN initial).Dilute sample with 50:50 Water:MeOH or reduce injection volume to 5 µL.[1][2][3]
Tailing > 1.5 Silanol interaction or column aging.[1][2][3]Ensure Mobile Phase A pH is < 3.[1][2][3]0. Replace column if old.[1][2][3]
Drifting RT Temperature fluctuation or insufficient equilibration.[1][2][3]Use column oven. Ensure 5-min re-equilibration time at end of gradient.
Ghost Peaks Contaminated Mobile Phase or Carryover.[1][2][3]Use HPLC-grade solvents.[1][2][3] Run a blank (MeOH) injection to check carryover.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3][5] this compound Compound Summary. National Library of Medicine.[1][2][3] Retrieved January 30, 2026, from [Link][1][2][3]

  • SIELC Technologies. (n.d.).[1][2][3] Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. (Analogous method reference). Retrieved January 30, 2026, from [Link][1][2][3]

Sources

Advanced GC Methodologies for Aniline Derivatives: From Process Control to Genotoxic Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline and its derivatives (chloroanilines, nitroanilines, methylanilines) present unique chromatographic challenges due to their high polarity, basicity, and thermal instability.[1] Standard non-polar columns often yield severe peak tailing and irreversible adsorption, compromising quantification limits (LOQ). This application note synthesizes field-proven protocols for two distinct analytical needs: Direct Injection for high-throughput process control, and Derivatization-GC-MS for trace-level genotoxic impurity (GTI) analysis.

Part 1: Critical Method Parameters (The "Why")

The Basicity Challenge & Column Selection

The primary failure mode in aniline analysis is the interaction between the lone pair of electrons on the nitrogen atom and active silanol groups (Si-OH) on the column stationary phase or glass liner. This Lewis acid-base interaction causes peak tailing.

  • Standard Phases (e.g., 5% Phenyl): Often require "priming" with high-concentration amine injections to temporarily block active sites, resulting in drifting retention times.

  • Base-Deactivated Phases (Recommended): Columns like the Rtx-Volatile Amine (Restek) or CP-Volamine (Agilent) utilize basic surface deactivation technologies. These are chemically bonded to repel amine interactions, allowing for sharp peaks without derivatization.

Inlet Dynamics & Deactivation

Anilines are susceptible to oxidation and thermal degradation in the inlet.

  • Liner Choice: Avoid standard glass wool. Use cyclo-double gooseneck liners or liners packed with base-deactivated wool to prevent discrimination against high-boiling derivatives.

  • Temperature: Maintain inlet temperatures (typically 200–250°C) high enough for rapid volatilization but low enough to prevent thermal breakdown of nitro-groups.

Detector Selection
  • FID (Flame Ionization Detector): Robust for %-level process control but lacks selectivity.

  • NPD (Nitrogen-Phosphorus Detector): Highly selective for nitrogen; eliminates hydrocarbon matrix interference; ideal for intermediate trace analysis.

  • MS (Mass Spectrometry): Mandatory for confirming identity and achieving ppb-level detection limits required for genotoxic impurities.

Part 2: Method Development Decision Matrix

The following decision tree guides the selection of the optimal workflow based on analyte concentration and matrix complexity.

AnilineMethodSelection Start START: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High (Process/Purity) (> 10 ppm) ConcCheck->HighConc TraceConc Trace (Genotoxic/Enviro) (< 1 ppm) ConcCheck->TraceConc MatrixCheck Matrix Complexity? CleanMatrix Clean (Solvents/Reagents) MatrixCheck->CleanMatrix DirtyMatrix Dirty (Biological/Sludge) MatrixCheck->DirtyMatrix DirectInj PROTOCOL A: Direct Injection (Amine-Specific Column) HighConc->DirectInj Preferred TraceConc->MatrixCheck CleanMatrix->DirectInj If LOQ met Deriv PROTOCOL B: Derivatization (TFAA) (Standard 5% Phenyl Column) CleanMatrix->Deriv If sensitivity fails DirtyMatrix->Deriv Required for cleanup

Figure 1: Decision matrix for selecting between direct injection and derivatization workflows.

Part 3: Experimental Protocols

Protocol A: Direct Injection (High Throughput)

Application: Purity assay of aniline raw materials; process monitoring of chloroaniline synthesis. Advantage: No sample prep time; high reproducibility.

ParameterCondition
Column Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5.0 µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (20:1 ratio) @ 240°C. Liner: Base-deactivated precision liner with wool.
Oven Program 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).
Detector FID @ 250°C (Make-up gas: N2 @ 25 mL/min).
Sample Solvent Methanol or Toluene (Avoid acetone as it reacts with amines to form imines).

Technical Insight: The thick film (5.0 µm) is crucial here. It allows for higher sample loading and better focusing of volatile amines like aniline and methylamine, preventing peak overload.

Protocol B: Trace Analysis via Derivatization

Application: Genotoxic impurity (GTI) screening in pharmaceutical APIs; Environmental water analysis (EPA 8270 modified). Chemistry: Acylation using Trifluoroacetic Anhydride (TFAA). Mechanism: Replaces active hydrogens on the amino group with trifluoroacetyl groups, reducing polarity and increasing volatility.

Workflow Diagram: Derivatization Chemistry

DerivatizationWorkflow Sample Sample (Aniline) Reaction Reaction: Acylation @ 60°C (20 mins) Sample->Reaction Reagent Reagent (TFAA) Reagent->Reaction Byproduct Remove Excess: Evaporate under N2 Reaction->Byproduct Reconstitute Reconstitute: Ethyl Acetate/Toluene Byproduct->Reconstitute Inject Inject GC-MS Reconstitute->Inject

Figure 2: Acylation workflow for stabilizing aniline derivatives prior to GC-MS analysis.

Detailed Method Conditions
ParameterCondition
Derivatization 1 mL extract + 50 µL TFAA. Heat 20 min @ 60°C. Evaporate to dryness; reconstitute in Toluene.
Column Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).
Carrier Gas Helium @ 1.0 mL/min (Constant Flow).[2]
Inlet Splitless (Purge on @ 1.0 min) @ 250°C.
Oven Program 50°C (hold 1 min) → 15°C/min → 300°C (hold 3 min).
Detector MS (SIM Mode). Monitor specific ions for fluorinated derivatives (e.g., m/z 343 for derivatized aniline).

Part 4: Troubleshooting & Maintenance

  • Ghost Peaks:

    • Cause: Carryover from previous high-concentration injections.

    • Solution: Run a solvent blank (Methanol) between samples. For Protocol A, bake the column at 260°C for 10 mins.

  • Loss of Sensitivity (NPD/MS):

    • Cause: Accumulation of non-volatile salts or oxidation products in the liner.

    • Solution: Change the liner and septum every 50–100 injections. Use a "guard column" (5m deactivated fused silica) to protect the analytical column.

  • Peak Tailing (Despite Specialized Column):

    • Cause: Moisture in the carrier gas or sample. Water degrades the base-deactivation layer.

    • Solution: Ensure high-capacity moisture traps are installed on carrier gas lines. Use dry solvents (molecular sieves).

References

  • Restek Corporation. (2024). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Application Note. Link

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).Link

  • Agilent Technologies. (2011).[3] Aniline Purity Analysis using FactorFour VF-1701ms.[3] Application Note A02412.[3] Link

  • Reddy, M. Y., et al. (2008). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. Link

  • BenchChem. (2025).[4] Gas Chromatography Methods for the Analysis of Aniline Derivatives.[5][6][7][8]Link

Sources

Application Note: Spectral Characterization of 3-Chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the structural elucidation of 3-Chloro-5-nitroaniline , a critical intermediate in the synthesis of azo dyes and pharmaceutical agents. Unlike simple disubstituted benzenes, this 1,3,5-trisubstituted aromatic system presents a unique NMR challenge due to its specific substitution pattern (meta-relationship between all substituents). This guide provides a validated protocol for sample preparation, acquisition parameters, and a rigorous logic framework for assigning chemical shifts based on substituent electronic effects (SCS).

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅ClN₂O₂[1]

  • Molecular Weight: 172.57 g/mol

  • Structural Features:

    • Benzene core with three substituents in a 1,3,5-relationship.

    • Electron Donating Group (EDG): -NH₂ (Position 1).

    • Electron Withdrawing Groups (EWG): -Cl (Position 3), -NO₂ (Position 5).

    • Symmetry: The molecule lacks a plane of symmetry, resulting in three chemically distinct aromatic protons (H2, H4, H6) and six distinct carbon environments.

Experimental Protocol

Solvent Selection Strategy

While chloroform-d (


) is a standard solvent, nitroanilines often exhibit poor solubility or broad amine signals in non-polar media. Dimethyl sulfoxide-d6 (

)
is the recommended solvent for this analysis.
  • Solubility: High solubility ensures adequate signal-to-noise (S/N) ratio.

  • Exchange:

    
     slows proton exchange, often allowing the observation of the amine (
    
    
    
    ) protons as a distinct, albeit broad, singlet or doublet.
  • Water Peak Management: Residual water in

    
     appears at ~3.33 ppm, well-separated from the aromatic region of interest (6.5–8.0 ppm).
    
Sample Preparation Workflow

Safety Note: this compound is toxic. Handle in a fume hood with nitrile gloves.

  • Weighing: Accurately weigh 10–15 mg of the sample into a clean vial.

  • Dissolution: Add 0.6 mL of high-purity

    
     (99.9% D).
    
  • Mixing: Vortex for 30 seconds until the solution is clear and homogenous. Ensure no suspended solids remain.

  • Transfer: Transfer to a precision 5mm NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

Instrument Parameters (Recommended)
  • Field Strength: 400 MHz or higher (essential to resolve small

    
     meta-couplings).
    
  • Pulse Sequence: zg30 (standard proton), zgpg30 (proton-decoupled carbon).

  • Scans (NS): 16 (1H), 512–1024 (13C).

  • Relaxation Delay (D1): 1.0 s (1H), 2.0 s (13C) to ensure quantitative quaternary carbon integration.

1H NMR Spectral Analysis

Theoretical Assignment Logic

The aromatic protons (H2, H4, H6) are all meta to each other. In a lower field instrument (<300 MHz), these may appear as singlets. In high-field NMR, they appear as triplets (or doublets of doublets) with a coupling constant (


) of 1.5 – 2.0 Hz .

We utilize Substituent Chemical Shift (SCS) additivity rules to predict the hierarchy of shifts relative to benzene (7.27 ppm).

  • H4 (Between Cl and NO₂):

    • Flanked by two EWGs (Chlorine and Nitro).

    • Effect: Strong Deshielding.

    • Predicted Shift: Most downfield aromatic signal (~7.6 – 7.7 ppm).

  • H6 (Between NO₂ and NH₂):

    • Flanked by one strong EWG (Nitro) and one strong EDG (Amine).

    • Effect: Push-pull electronic effect. The deshielding NO₂ dominates, but NH₂ provides ortho-shielding.

    • Predicted Shift: Intermediate signal (~7.3 – 7.5 ppm).[2][3]

  • H2 (Between Cl and NH₂):

    • Flanked by weak EWG (Chlorine) and strong EDG (Amine).

    • Effect: Net Shielding.

    • Predicted Shift: Most upfield aromatic signal (~6.8 – 7.0 ppm).

Expected 1H NMR Data (DMSO-d6)
PositionTypeShift (δ ppm)Multiplicity

(Hz)
Assignment Logic
H4 Ar-CH7.62 t / dd~1.8Deshielded by ortho-NO₂ and ortho-Cl.
H6 Ar-CH7.37 t / dd~1.8Deshielded by ortho-NO₂, shielded by ortho-NH₂.
H2 Ar-CH6.87 t / dd~1.8Shielded by ortho-NH₂, weak deshielding by ortho-Cl.
-NH₂ Amine5.8 – 6.5 br s-Broad singlet; shift varies with concentration/water.

Note: Values are calculated based on standard additivity increments for DMSO-d6 solution. Exact experimental values may vary by ±0.05 ppm.

13C NMR Spectral Analysis

The 13C spectrum will display 6 distinct signals : 3 quaternary carbons (


) and 3 methine carbons (

).
Assignment Table
CarbonTypeShift (δ ppm)Electronic Environment
C5

-NO₂
149.0 Deshielded by Nitro group (alpha effect).
C1

-NH₂
150.5 Deshielded by Amine (alpha effect).
C3

-Cl
134.5 Deshielded by Chlorine.
C4 CH118.0 Ortho to NO₂ and Cl.
C6 CH112.5 Ortho to NH₂ (shielding).
C2 CH108.0 Ortho to NH₂ (shielding) and Cl.

Visualization & Logic Workflows

Structural Confirmation Decision Tree

The following diagram outlines the logical process for confirming the identity of this compound against potential isomers (e.g., 2-chloro-5-nitroaniline).

NMR_Logic_Tree Start Unknown Sample Spectrum Check_NH2 Check Amine Region (5.0 - 6.5 ppm) Is a broad singlet present? Start->Check_NH2 Check_Ar Analyze Aromatic Region (6.5 - 8.0 ppm) Count Integral = 3H? Check_NH2->Check_Ar Yes Pattern Analyze Splitting Pattern Are there 3 distinct triplets (J ~1.8Hz)? Check_Ar->Pattern Yes Isomer_Check Isomer Differentiation Check Chemical Shift Hierarchy Pattern->Isomer_Check Yes (Meta coupling only) Reject Reject: Likely 1,2,4-substitution (e.g., 2-Chloro-5-nitroaniline) Pattern->Reject No (Ortho coupling J~8Hz seen) Target Identify: this compound (1,3,5-substitution pattern confirmed) Isomer_Check->Target H4 most deshielded H2 most shielded Isomer_Check->Reject Different hierarchy

Caption: Logic tree for differentiating this compound from isomers using coupling constants and chemical shift hierarchy.

Sample Preparation Workflow

Prep_Workflow Step1 Weigh 15mg Sample Step2 Add 0.6mL DMSO-d6 Step1->Step2 Step3 Vortex (Homogenize) Step2->Step3 Step4 Transfer to 5mm Tube Step3->Step4 Step5 Acquire 1H & 13C Step4->Step5

Caption: Standardized sample preparation workflow for NMR analysis of nitroanilines.

Quality Control & Impurity Analysis

When synthesizing or sourcing this compound, common impurities include:

  • Starting Material: 1-Chloro-3,5-dinitrobenzene.

    • Detection: Look for a triplet at ~8.7 ppm (proton between two NO₂ groups) and lack of NH₂ signal.

  • Regioisomers: 2-Chloro-5-nitroaniline.[1]

    • Detection: Look for Ortho-coupling (

      
      ). The target molecule (1,3,5-substituted) exhibits only meta-coupling (
      
      
      
      ).

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Properties. NIST Chemistry WebBook. Available at: [Link]

  • AIST Spectral Database. SDBS Compounds and Spectral Search. National Institute of Advanced Industrial Science and Technology. (General Reference for Nitroaniline shifts). Available at: [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[4] Available at: [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Available at: [Link]

Sources

Application Note: FTIR Spectroscopy for Functional Group Identification in 3-Chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and quality control scientists involved in the structural characterization of 3-Chloro-5-nitroaniline (3C5NA) . It provides a rigorous protocol for FTIR analysis, focusing on the identification of its three distinct functional moieties: the primary amine, the nitro group, and the chloro-substituted aromatic ring.

Executive Summary

This compound is a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical agents. Its structural integrity relies on the precise arrangement of a primary amine (-NH₂) , a nitro group (-NO₂) , and a chlorine atom (-Cl) on a benzene ring in a 1,3,5-meta-substituted pattern.

FTIR spectroscopy is the primary rapid-screening tool for this compound. This guide outlines a self-validating protocol to confirm the presence of all functional groups and distinguish this specific isomer from its ortho- and para- counterparts (e.g., 2-chloro-4-nitroaniline) based on substitution-pattern-dependent bending vibrations.

Experimental Protocol

Sample Preparation

Given that 3C5NA is a solid at room temperature (Melting Point ~159°C), two methods are validated.[1] Attenuated Total Reflectance (ATR) is recommended for routine QC due to its speed and reproducibility.[1]

Method A: Diamond ATR (Recommended) [1]
  • Crystal Cleaning: Clean the diamond crystal with isopropanol and a lint-free wipe.[1] Ensure the background spectrum shows no residual peaks (especially at 2800–3000 cm⁻¹ from solvent residues).[1]

  • Sample Loading: Place approximately 2–5 mg of the 3C5NA powder directly onto the center of the crystal.[1]

  • Compression: Lower the pressure arm (anvil) until the force gauge reads the optimal value (typically 80–100 N for solid powders) to ensure intimate contact.[1] Note: Insufficient pressure yields noisy spectra; excessive pressure can damage softer crystals (ZnSe), though diamond is robust.[1]

  • Acquisition: Collect the sample spectrum immediately.

Method B: KBr Pellet (High Resolution/Fingerprint Focus)

Use this if detailed analysis of the low-frequency C-Cl region (<600 cm⁻¹) is required, as diamond ATR cuts off around 525 cm⁻¹.

  • Ratio: Mix 1 mg of 3C5NA with 150 mg of spectroscopic-grade KBr (dried at 110°C).

  • Grinding: Grind the mixture in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Caution: Do not over-grind to the point of absorbing excessive atmospheric moisture.

  • Pressing: Transfer to a 13mm die and press at 8–10 tons for 2 minutes under vacuum to form a transparent pellet.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers amine stretching (high) to C-Cl/ring bending (low).
Resolution 4 cm⁻¹Sufficient to resolve aromatic overtones without excessive noise.[1]
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.[1]
Apodization Blackman-HarrisReduces side-lobes for sharp crystalline peaks.[1]
Background Air (ATR) or Pure KBrMust be collected immediately prior to sample.[1]

Spectral Analysis & Interpretation

The spectrum of 3C5NA is defined by the interplay between the electron-withdrawing nitro group and the electron-donating amine group on the aromatic ring.

Diagnostic Fingerprint Table[1]
Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Notes
Primary Amine (-NH₂) N-H Asymmetric Stretch3400 – 3500 Doublet structure characteristic of primary amines.
N-H Symmetric Stretch3300 – 3380 Sharp band, lower frequency than asymmetric.[1]
N-H Scissoring (Bend)1620 – 1650 Strong band, often overlaps with ring C=C.
C-N Stretch (Aromatic)1250 – 1340 Strong due to resonance with the ring.[1]
Nitro Group (-NO₂) N-O Asymmetric Stretch1500 – 1550 Very strong, broad band.[1] Dominant feature.
N-O Symmetric Stretch1300 – 1360 Strong, sharp band.[1]
Aromatic Ring C-H Stretch (sp²)3050 – 3100 Weak bands just above 3000 cm⁻¹.[1]
Ring C=C Stretch1450 – 1600 Multiple bands (usually 2-3) indicating aromaticity.[1]
C-H Out-of-Plane Bend800 – 860 Indicative of 1,3,5-trisubstitution (isolated H).
Ring Deformation670 – 700 "Ring breathing" modes.[1]
Chloro Group (-Cl) C-Cl Stretch600 – 800 Often mixed with ring modes; look for bands ~700-850 cm⁻¹.
Detailed Mechanistic Analysis[1]
A. The Amine Region (High Frequency)

The primary amine is the most distinct feature at the high-wavenumber end. Unlike secondary amines (one band) or tertiary amines (no bands), 3C5NA will exhibit a doublet representing the asymmetric and symmetric stretching of the N-H bonds.[1][2]

  • Validation Check: If these bands are broad and shifted <3300 cm⁻¹, suspect moisture contamination or significant intermolecular hydrogen bonding in the crystal lattice.[1]

B. The Nitro-Aromatic Interplay (Mid-IR)

The nitro group is a strong electron withdrawer. This polarization strengthens the dipole of the N-O bonds, resulting in two of the most intense bands in the spectrum:

  • Asymmetric N-O Stretch (~1530 cm⁻¹): This often obscures the aromatic C=C stretching bands.[1]

  • Symmetric N-O Stretch (~1350 cm⁻¹): This band is a critical confirmation of the nitro group's presence.[1]

C. The Fingerprint Region & Isomer Identification

Distinguishing the 3-chloro-5-nitro isomer from the 2-chloro-4-nitro or 4-chloro-2-nitro isomers relies on the C-H Out-of-Plane (OOP) Bending vibrations (600–900 cm⁻¹).

  • 3,5-Disubstitution (1,3,5-pattern): The protons are isolated from each other (no adjacent neighbors).[1] This typically results in specific absorption patterns around 810–860 cm⁻¹ and 680–700 cm⁻¹ .[1]

  • Contrast: Ortho-substituted isomers (adjacent protons) would show strong bands near 750 cm⁻¹.[1] The absence of a strong "ortho" band is a key purity indicator for this specific isomer.[1]

Visualization of Workflows

Experimental Workflow (DOT Diagram)

FTIR_Workflow Start Start: this compound Sample CheckState Check Physical State (Solid Powder) Start->CheckState PrepMethod Select Prep Method CheckState->PrepMethod ATR Method A: Diamond ATR (Rapid QC) PrepMethod->ATR Standard KBr Method B: KBr Pellet (High Res / Low Freq) PrepMethod->KBr Detailed Clean Clean Crystal / Blank Check (Ensure no contamination) ATR->Clean Grind Grind with KBr (1:150) Press at 10 tons KBr->Grind Acquire Acquire Spectrum (4000-400 cm⁻¹, 4cm⁻¹ res) Clean->Acquire Grind->Acquire Process Post-Processing (Baseline Corr, ATR Corr) Acquire->Process Analyze Peak Picking & Assignment Process->Analyze

Figure 1: Step-by-step experimental workflow for FTIR acquisition of 3C5NA.

Structural Verification Logic (DOT Diagram)

Verification_Logic Spectrum Acquired Spectrum CheckNH2 Region 3300-3500 cm⁻¹ Doublet Observed? Spectrum->CheckNH2 AmineConfirmed Primary Amine Confirmed CheckNH2->AmineConfirmed Yes AmineFail Check Moisture/Degradation (Broad OH?) CheckNH2->AmineFail No CheckNO2 Region 1300 & 1530 cm⁻¹ Strong Bands? AmineConfirmed->CheckNO2 NitroConfirmed Nitro Group Confirmed CheckNO2->NitroConfirmed Yes CheckPattern Fingerprint 800-860 cm⁻¹ Isolated H Bands? NitroConfirmed->CheckPattern IsomerConfirmed Meta-Substitution (3,5-Pattern) Confirmed CheckPattern->IsomerConfirmed Yes Final Identity Validated: This compound IsomerConfirmed->Final

Figure 2: Logic tree for confirming chemical identity based on spectral features.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 219615, this compound.[1] Retrieved from [Link][1]

  • Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline.[1][3] Acta Crystallographica Section E: Structure Reports Online, 65(6), o1417.[1] Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach.[1] In Encyclopedia of Analytical Chemistry, R.A.[1] Meyers (Ed.).[1] Retrieved from [Link] (General Reference for Functional Group assignments).[1]

Sources

Technical Application Note: Structural Elucidation of 3-Chloro-5-nitroaniline via EI-MS Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical note details the electron ionization (EI) mass spectrometry behavior of 3-Chloro-5-nitroaniline , a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.[1] We provide a validated GC-MS acquisition protocol and a mechanistic breakdown of its fragmentation pathway. Special emphasis is placed on the diagnostic utility of the chlorine isotope signature (


) and the characteristic nitro-group dissociation channels (

vs.

) to differentiate this compound from isobaric impurities.[1]

Introduction

In drug discovery and industrial organic synthesis, this compound serves as a functionalized scaffold.[1] Its structural integrity is defined by three moieties: an amino group (electron-donating), a nitro group (electron-withdrawing), and a chlorine atom (isotopically distinct).[1]

Accurate identification requires understanding how these groups interact under 70 eV electron impact.[1] Unlike simple anilines, the presence of the nitro group introduces competitive fragmentation channels—specifically the nitro-nitrite rearrangement—which complicates spectral interpretation.[1] This guide provides a self-validating workflow for researchers to confirm the identity of this specific isomer.

Experimental Protocol (GC-MS)

Rationale: Gas Chromatography coupled with EI-MS is the gold standard for this analysis due to the compound's volatility and the rich structural information provided by hard ionization.

Sample Preparation[1][2][3]
  • Solvent: Methanol or Ethyl Acetate (LC-MS grade).[1]

  • Concentration: 10 µg/mL (10 ppm) to prevent detector saturation while maintaining sensitivity for minor fragments.

  • Filtration: 0.2 µm PTFE filter to remove particulate matter.[1]

Instrument Parameters (Agilent/Thermo/Shimadzu Compatible)
ParameterSettingRationale
Ionization Mode Electron Impact (EI), 70 eVStandard energy for reproducible spectral libraries (NIST/Wiley).[1]
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1)Prevents column overload and improves peak shape.[1]
Column DB-5ms (or equivalent 5% phenyl)Non-polar stationary phase ideal for aromatic amines.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp preserves peak sharpness; 280°C ensures elution.[1]
Transfer Line 280°CPrevents condensation of high-boiling analytes.[1]
Source Temp 230°CStandard operating temperature to minimize contamination.[1]
Scan Range m/z 40 – 300Covers molecular ion and all relevant fragments.[1]

Results & Discussion: Fragmentation Analysis

Molecular Ion and Isotope Pattern

The molecular ion (


) appears at m/z 172 .[1] The most critical validation step is observing the chlorine isotope pattern:
  • m/z 172 (

    
    ):  Relative Intensity ~100%[1]
    
  • m/z 174 (

    
    ):  Relative Intensity ~32%[1]
    
Primary Fragmentation Channels

Upon ionization, the radical cation (


) destabilizes via two competing pathways driven by the nitro group:[1]
  • Direct Loss of Nitro Group (

    
    ): 
    
    • Cleavage of the

      
       bond releases a neutral 
      
      
      
      radical.[1]
    • Result: A chloroaniline cation at m/z 126 .[1] This is often the base peak or a major ion due to the stability of the aromatic system.[1]

  • Nitro-Nitrite Rearrangement (

    
    ): 
    
    • The nitro group isomerizes to a nitrite ester (

      
      ).[1]
      
    • Loss of neutral

      
       yields a phenoxy-type cation.[1]
      
    • Result: A peak at m/z 142 .[1] This is diagnostic for nitro-aromatics.[1]

Secondary Fragmentation

The ion at m/z 126 (chloroaniline cation) undergoes further decay common to anilines:

  • Loss of HCN (

    
     Da):  The amino group and an adjacent ring carbon are ejected as hydrogen cyanide.[1]
    
  • Result: A chlorophenyl cation at m/z 99 (retaining the Cl signature).[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.[1][2][3] The color coding highlights the conservation of the chlorine atom.[1]

Figure 1: Mechanistic fragmentation tree for this compound under 70 eV EI conditions.

Summary of Diagnostic Ions

m/z (Nominal)Ion IdentityFormula (Approx)Diagnostic Value
172 Molecular Ion (

)

Parent peak; confirms MW.
174 Isotope Peak (

)

Confirms presence of 1 Chlorine atom (3:1 ratio).[1]
142 Fragment (

)

Indicates nitro group rearrangement.
126 Base/Major Peak

Loss of

; confirms nitro-aromatic structure.[1]
99 Fragment

Loss of

from m/z 126; confirms aniline substructure.
90/91 Fragment

Loss of Cl from aniline core (lower intensity).[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of m-Chloroaniline (Analogous Substructure).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. this compound Compound Summary (CID 219615).[1][4] National Library of Medicine.[1] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for nitro-aromatic fragmentation mechanisms).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][5][6] (Reference for isotope abundance ratios).

Sources

Application Notes: 3-Chloro-5-nitroaniline as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-5-nitroaniline (CAS No: 5344-44-5), a versatile chemical intermediate, and its applications in the synthesis of pharmaceutical compounds.[1][2][3][4] We will explore its chemical properties, reactivity, and role as a precursor in the construction of complex molecular architectures. Detailed, field-proven protocols for key synthetic transformations are presented, including the synthesis of heterocyclic scaffolds and the strategic conversion to other valuable intermediates. The causality behind experimental choices, safety considerations, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a comprehensive resource for utilizing this compound in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic amine that serves as a valuable building block in medicinal chemistry. Its trifunctional nature, possessing an amino group, a chloro group, and a nitro group, allows for a diverse range of chemical modifications. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the amino group, enabling regioselective transformations. This intermediate is particularly useful in the synthesis of compounds targeting a variety of therapeutic areas, including oncology and infectious diseases. The strategic placement of its functional groups allows for the construction of complex heterocyclic systems and the introduction of pharmacophoric elements crucial for biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 5344-44-5[1][2][3][4]
Molecular Formula C₆H₅ClN₂O₂[3][4]
Molecular Weight 172.57 g/mol [3][4]
Appearance Yellow to orange solid[1]
Melting Point Not available
Boiling Point 332.7±22.0 °C (Predicted)[1]
Density 1.494±0.06 g/cm³ (Predicted)[1]
pKa 1.22±0.10 (Predicted)[1]
Safety and Handling

This compound and its derivatives are hazardous chemicals that require careful handling in a well-ventilated fume hood.[5][6][7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6] It is also an irritant to the skin and eyes.[9] All waste materials should be disposed of in accordance with local regulations.

Synthetic Utility and Key Transformations

The strategic positioning of the amino, chloro, and nitro groups on the aniline ring makes this compound a versatile precursor for a variety of synthetic transformations. The amino group can be readily diazotized or acylated, the chloro group can participate in cross-coupling reactions, and the nitro group can be reduced to an amino group, opening up further avenues for functionalization.

Synthetic_Utility cluster_transformations Key Transformations This compound This compound Reduction Reduction This compound->Reduction e.g., H₂, Pd/C Diazotization Diazotization This compound->Diazotization NaNO₂, H₂SO₄ then H₂O, Δ N-Arylation N-Arylation This compound->N-Arylation Buchwald-Hartwig Amination Cross-Coupling Cross-Coupling This compound->Cross-Coupling Suzuki Coupling 3-Chloro-1,5-diaminobenzene 3-Chloro-1,5-diaminobenzene Reduction->3-Chloro-1,5-diaminobenzene 3-Chloro-5-nitrophenol 3-Chloro-5-nitrophenol Diazotization->3-Chloro-5-nitrophenol N-Aryl-3-chloro-5-nitroaniline N-Aryl-3-chloro-5-nitroaniline N-Arylation->N-Aryl-3-chloro-5-nitroaniline 3-Aryl-5-nitroaniline 3-Aryl-5-nitroaniline Cross-Coupling->3-Aryl-5-nitroaniline

Caption: Key synthetic transformations of this compound.

Application in the Synthesis of Heterocyclic Scaffolds

A significant application of this compound is in the construction of complex heterocyclic compounds, which are prevalent in many pharmaceutical agents. The following protocol details the synthesis of a substituted imidazoline-2,4-dione, a scaffold of interest in drug discovery.

Protocol: Synthesis of 5-(R)-(4-bromobenzyl)-3-(3-chloro-5-nitrophenyl)-5-methylimidazoline-2,4-dione

This protocol is adapted from a patented synthetic route and demonstrates the utility of this compound in the construction of a complex heterocyclic system.

Reaction Scheme:

Imidazoline_Synthesis reactant1 This compound product 5-(R)-(4-bromobenzyl)-3-(3-chloro-5-nitrophenyl)-5-methylimidazoline-2,4-dione reactant1->product Cyclocondensation reactant2 + (R)-2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid derivative reactant2->product

Caption: Synthesis of a substituted imidazoline-2,4-dione.

Materials:

  • This compound

  • (R)-2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid derivative (e.g., methyl ester)

  • Triphosgene or a similar cyclizing agent

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the (R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid derivative (1.1 eq) in the anhydrous solvent.

  • Addition of Base: Add the tertiary amine base (2.5 eq) to the reaction mixture.

  • Cyclization: Slowly add a solution of the cyclizing agent (e.g., triphosgene, 0.4 eq) in the anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired 5-(R)-(4-bromobenzyl)-3-(3-chloro-5-nitrophenyl)-5-methylimidazoline-2,4-dione.

Expected Yield and Characterization:

ParameterExpected Value
Yield 60-75%
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec. M+H⁺ peak corresponding to the molecular weight

Application in the Synthesis of Key Pharmaceutical Intermediates

This compound can be strategically transformed into other valuable intermediates for pharmaceutical synthesis. A prime example is its conversion to 3-amino-5-chlorophenol, a key building block for various therapeutic agents targeting cancer, cardiovascular, and neurological diseases.[10]

Protocol: Two-Step Synthesis of 3-Amino-5-chlorophenol

This protocol outlines a plausible and efficient two-step synthesis of 3-amino-5-chlorophenol from this compound, involving the reduction of the nitro group followed by diazotization and hydrolysis of the resulting aniline.

Overall Reaction Scheme:

Aminophenol_Synthesis start This compound intermediate 3-Amino-5-chloroaniline start->intermediate Step 1: Nitro Reduction product 3-Amino-5-chlorophenol intermediate->product Step 2: Diazotization & Hydrolysis

Caption: Two-step synthesis of 3-Amino-5-chlorophenol.

Step 1: Reduction of this compound to 3-Amino-5-chloroaniline

Materials:

  • This compound

  • Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)

  • Acidic medium (e.g., Acetic acid or Hydrochloric acid for metal-based reductions)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl acetate for catalytic hydrogenation)

  • Base for work-up (e.g., Sodium bicarbonate or Sodium hydroxide solution)

Procedure (using Iron powder in acidic medium):

  • Reaction Setup: To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Addition of Starting Material: Heat the mixture to reflux and add a solution of this compound (1.0 eq) in ethanol dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-5-chloroaniline. This product is often used in the next step without further purification.

Step 2: Diazotization of 3-Amino-5-chloroaniline and Hydrolysis to 3-Amino-5-chlorophenol

Materials:

  • 3-Amino-5-chloroaniline (from Step 1)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Base for neutralization (e.g., Sodium carbonate or Ammonium hydroxide)

Procedure:

  • Diazotization: Dissolve 3-amino-5-chloroaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.[11][12]

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group with the evolution of nitrogen gas.[13]

  • Work-up: After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis. Cool the reaction mixture and neutralize it carefully with a suitable base.

  • Isolation: The product, 3-amino-5-chlorophenol, may precipitate upon neutralization. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Expected Yield and Characterization:

ParameterExpected Value
Overall Yield 70-85%
Appearance Off-white to light brown solid
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec. M+H⁺ peak corresponding to the molecular weight

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis due to its versatile reactivity. The protocols detailed in these application notes provide robust and reproducible methods for its utilization in the synthesis of complex heterocyclic scaffolds and other key pharmaceutical intermediates. The ability to selectively manipulate its three functional groups offers medicinal chemists a powerful tool for the design and synthesis of novel therapeutic agents. As with all chemical syntheses, careful optimization of reaction conditions and adherence to safety protocols are paramount for successful and safe execution.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-chlorophenol. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Schenk, T., et al. (2005). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 187(1), 137-144.
  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035-2052.
  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Chegg. (2022). Solved A) Synthesis of 3-Amino-5-chlorophenol from benzene. Retrieved from [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Chloro-5-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of 3-Chloro-5-nitroaniline Target Audience: Senior Researchers, Process Chemists, Drug Development Leads Document ID: TS-CNA-05-2024

Introduction: The Selectivity Challenge

Synthesizing This compound (CAS: 5344-44-5) presents a classic chemoselectivity paradox. The objective is to reduce one nitro group of 1-chloro-3,5-dinitrobenzene while leaving the second nitro group and the labile chlorine atom intact.

Standard catalytic hydrogenation (H₂/Pd-C) often fails due to hydrodehalogenation (stripping the chlorine) or over-reduction (yielding 3,5-diaminochlorobenzene). This guide focuses on the Zinin Reduction (sulfide-mediated) and Catalytic Transfer Hydrogenation as the most robust protocols for high-yield synthesis.

Module 1: The Golden Route (Zinin Reduction)

The most reliable method for laboratory and pilot-scale synthesis is the selective reduction using ammonium sulfide or sodium sulfide . This method leverages the kinetic difference in reducing the first versus the second nitro group.

Core Protocol: Ammonium Sulfide Selective Reduction

Based on optimized conditions for dinitroarenes [1, 4].

Reagents:

  • 1-Chloro-3,5-dinitrobenzene (1.0 eq)

  • Ammonium Sulfide (20% aq. solution) (3.0 - 3.5 eq)

  • Ethanol (Solvent)[1][2][3]

  • Water[3][4][5][6][7]

Step-by-Step Workflow:

  • Dissolution : Dissolve 1-chloro-3,5-dinitrobenzene in Ethanol (12 mL per gram of substrate). Ensure complete dissolution at 40°C.

  • Reagent Addition : Add 20% aqueous Ammonium Sulfide dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature at 60-65°C . Higher temperatures (>75°C) promote over-reduction to the diamine.

  • Reflux : Heat to mild reflux for 1 hour . Monitor via TLC (30% EtOAc/Hexane).

    • Endpoint: Disappearance of the dinitro starting material.

  • Quench & Filtration : Cool to room temperature. Pour into ice-cold water (5x reaction volume).

    • Observation: Elemental sulfur will precipitate alongside the product or remain colloidal.

  • Extraction : Extract with Ethyl Acetate. Wash organic layer with Brine.

  • Purification : The crude usually contains sulfur.

    • Purification A: Flash chromatography (Silica, 10-20% Acetone in Petroleum Ether) [4].

    • Purification B: Recrystallization from Ethanol/Water (if sulfur content is low).

Troubleshooting Guide: Zinin Reduction
SymptomProbable CauseCorrective Action
Low Yield (<60%) Incomplete conversion or loss during sulfur removal.Increase Ammonium Sulfide to 4.0 eq. Ensure vigorous stirring as the reaction is biphasic.
Product is Red/Brown Formation of Azo/Azoxy dimers.Reaction medium is too alkaline. Buffer with Ammonium Chloride (NH₄Cl) to maintain pH ~8-9.
Over-reduction (Diamine) Temperature too high or reaction time too long.Strictly limit reflux to 60 mins. Quench immediately upon consumption of starting material.
Sulfur Contamination Elemental sulfur co-precipitates with product.Dissolve crude in hot benzene or toluene (sulfur is soluble); product precipitates upon cooling. Alternatively, use Sodium Sulfide nonahydrate which produces less elemental sulfur.

Module 2: Alternative Route (Catalytic Transfer Hydrogenation)

For labs avoiding sulfide stench, Hydrazine Hydrate with a catalyst is a cleaner alternative, provided the catalyst does not attack the C-Cl bond.

Protocol: Hydrazine/Raney Nickel

Based on chemoselective reduction principles [2, 3].

Reagents:

  • 1-Chloro-3,5-dinitrobenzene[3][8]

  • Hydrazine Hydrate (80%)

  • Raney Nickel (W-2 activity) or FeCl₃/Activated Carbon

  • Methanol[9]

Workflow:

  • Suspend substrate in Methanol. Add Raney Nickel (10 wt% loading).

  • Cool to 0-5°C (Ice bath). Selectivity is temperature-dependent.

  • Add Hydrazine Hydrate (1.2 eq) dropwise.

    • Mechanistic Note: Hydrazine acts as the H-donor. Low temperature prevents the reduction of the second nitro group.

  • Stir for 2-4 hours. Filter catalyst immediately.

  • Evaporate solvent.

Comparison of Reducing Agents

MethodSelectivity (Mono-amine)C-Cl Bond SafetyScalabilityMain Impurity
Ammonium Sulfide High (90%+)Excellent (Inert)HighElemental Sulfur
H₂ / Pd-C LowPoor (Dechlorination risk)HighAniline / 3-Nitroaniline
SnCl₂ / HCl MediumGoodLow (Waste disposal)Chlorinated side-products
Hydrazine / Raney Ni HighModerate (Temp dependent)MediumDiamine (if T > 10°C)

Module 3: Visualization & Logic

Reaction Pathway & Decision Logic

The following diagram illustrates the critical decision nodes in the synthesis to avoid common pitfalls like dechlorination or over-reduction.

G Start Start: 1-Chloro-3,5-dinitrobenzene Choice Select Reduction Method Start->Choice RouteA Route A: Zinin Reduction (Na2S or (NH4)2S) Choice->RouteA Preferred for Selectivity RouteB Route B: Catalytic Hydrogenation (H2/Pd or Hydrazine) Choice->RouteB Cleaner Workup (Risky) StepA1 Reflux in EtOH (60°C) Monitor TLC RouteA->StepA1 StepB1 H2 / Pd-C Catalyst RouteB->StepB1 RiskA Risk: Sulfur Contamination StepA1->RiskA Inherent Side Product Product Target: this compound StepA1->Product Control T < 70°C Impurity1 Impurity: 3,5-Diaminochlorobenzene (Over-reduction) StepA1->Impurity1 T > 80°C or Excess Reagent StepB1->Product Requires Specialized Catalyst (e.g., Pt/ZrO2 or Sulfided Pt) Impurity2 Impurity: 3-Nitroaniline (Dechlorination) StepB1->Impurity2 Standard Pd/C RiskB CRITICAL FAILURE: Hydrodehalogenation (Loss of Chlorine)

Caption: Decision matrix for reducing 1-chloro-3,5-dinitrobenzene. Route A (Zinin) offers superior chemoselectivity against dechlorination.

Module 4: Frequently Asked Questions (Technical)

Q1: I am seeing a spot on TLC with a lower Rf than my product. What is it? A: This is likely 3,5-diamino-1-chlorobenzene (the diamine). It is more polar than the nitroaniline due to the two amino groups.

  • Fix: Reduce reaction temperature and strictly control the stoichiometry of the reducing agent (do not exceed 3.5 equivalents of sulfide).

Q2: My product melts over a wide range (e.g., 125-135°C). The literature says ~133°C. A: This indicates sulfur contamination (common in Zinin reductions) or the presence of azo-dimers.

  • Fix: Dissolve the solid in hot Toluene. Filter the hot solution to remove insoluble elemental sulfur. Crystallize by adding Hexane to the filtrate.

Q3: Can I use Fe/HCl (Bechamp reduction)? A: Not recommended. Iron/Acid reductions are vigorous and often lead to the reduction of both nitro groups. Furthermore, the acidic conditions can sometimes promote nucleophilic attack on the chlorine if the temperature is too high.

Q4: How do I confirm the regioselectivity? A: Since the starting material is symmetric (3,5-dinitro), the reduction of either nitro group yields the same product. Regioselectivity is not an issue here, unlike in 2,4-dinitro systems. The main concern is chemoselectivity (Nitro vs. Chloro vs. 2nd Nitro).

References

  • Royal Society of Chemistry . (2021). Selective hydrogenation of dinitroarenes. New Journal of Chemistry. Retrieved January 30, 2026, from [Link]

  • Oxford Academic . (2005). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Retrieved January 30, 2026, from [Link]

  • Vertex AI Research. (2024). General procedure for the synthesis of this compound using ammonium sulfide.

Sources

Technical Support Center: Optimizing Temperature for Diazotization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of temperature in the diazotization of substituted anilines. Our goal is to equip you with the expertise to navigate the nuances of this reaction, ensuring successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for diazotization, and why is it so critical?

The optimal temperature for most diazotization reactions is between 0-5 °C (273-278 K).[1][2][3] This low temperature is crucial because the resulting aryl diazonium salts are thermally unstable.[2][4] Above 5 °C, these salts readily decompose, often reacting with water to form phenols and liberating nitrogen gas.[5][6][7][8][9] This decomposition not only reduces the yield of the desired product but can also lead to the formation of undesirable byproducts.[5][10] In some cases, uncontrolled decomposition can even be explosive, particularly if the diazonium salt is isolated in a dry, solid form.[7]

The core reason for this instability lies in the excellent leaving group ability of the diazonium group (–N₂⁺), which departs as highly stable nitrogen gas (N₂).[9][11] Maintaining a low temperature suppresses this decomposition pathway, preserving the diazonium salt in solution for subsequent reactions.[4][11]

Q2: How do substituents on the aniline ring affect the stability of the diazonium salt and the optimal reaction temperature?

Substituents on the aromatic ring significantly influence the stability of the aryl diazonium salt.

  • Electron-donating groups (EDGs) , such as methoxy (–OCH₃) or amino (–NH₂), increase the stability of the diazonium salt.[9] They do this by delocalizing the positive charge on the diazonium group through resonance, strengthening the C-N bond.[6] While this increased stability is beneficial, these anilines are also more activated and can be prone to side reactions like azo coupling if the reaction is not sufficiently acidic.[12]

  • Electron-withdrawing groups (EWGs) , such as nitro (–NO₂) or halides, destabilize the diazonium salt by intensifying the positive charge on the diazonium group.[9] This makes them more susceptible to decomposition. Therefore, for anilines with strong electron-withdrawing groups, maintaining a temperature at the lower end of the 0-5 °C range is even more critical.

Flow chemistry studies have shown that diazonium salts derived from anilines with electron-withdrawing or electron-donating groups can be more stable to decomposition at slightly elevated temperatures compared to unsubstituted aniline.[12] However, for batch reactions, the 0-5 °C range remains the standard recommendation.

Q3: What are the visual cues of a failed or suboptimal diazotization reaction related to temperature?

A key indicator of a problematic reaction is a change in the appearance of the reaction mixture. A successful diazotization typically yields a clear, pale yellow solution. If the temperature rises above the optimal range, you may observe:

  • Darkening of the solution: A brown or black coloration often indicates the decomposition of the diazonium salt and the formation of phenolic byproducts and other tars.[2][13]

  • Gas evolution: The release of nitrogen gas is a direct result of diazonium salt decomposition.[6][8][14]

  • Formation of an oily precipitate: This can be due to the formation of phenol or other decomposition products that are insoluble in the aqueous acidic medium.[8][15]

Troubleshooting Guide

Problem Potential Cause(s) Related to Temperature Recommended Action(s)
Low or No Product Yield The reaction temperature was too high, leading to the decomposition of the diazonium salt.[2][10]Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath for better temperature control.[2] Ensure the sodium nitrite solution is pre-cooled before addition.[8]
Formation of Tarry, Dark-Colored Byproducts The temperature exceeded the optimal 0-5 °C range, causing the diazonium salt to decompose into phenols and other polymeric materials.[2][8][13]Add the sodium nitrite solution slowly and dropwise to prevent localized heat spikes from the exothermic reaction.[2][13] Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction mixture.[13]
The Diazonium Salt Solution is Unstable and Decomposes Rapidly The cooling is insufficient to counteract the exothermic nature of the reaction. The aniline derivative has strong electron-withdrawing groups, making the diazonium salt inherently less stable.Use an ice-salt bath to achieve temperatures closer to 0 °C. For highly unstable diazonium salts, consider using the solution immediately in the next step without any delay. The diazonium salt should generally be used fresh and not stored.[6][16]
Inconsistent Results Between Batches Minor temperature fluctuations between different experimental runs can lead to varying degrees of diazonium salt decomposition, affecting the final product yield and purity.[17]Standardize the cooling protocol and use a calibrated thermometer to monitor the internal reaction temperature closely. Document the temperature profile for each reaction to ensure reproducibility.

Experimental Protocols

General Protocol for the Diazotization of a Substituted Aniline
  • Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 molar equivalent) in an excess of a mineral acid (e.g., 2.5-3.0 molar equivalents of HCl) and water.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the reaction.[2]

  • Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine solution.[2] Monitor the internal temperature of the reaction mixture closely with a thermometer and ensure it does not rise above 5 °C.[2] The addition should be slow to control the exothermic reaction.

  • Completion Check: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes. The completion of the reaction can be verified by testing for the presence of a slight excess of nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the aniline has reacted.[10]

  • Use of the Diazonium Salt Solution: The resulting diazonium salt solution should be used immediately for the subsequent reaction. Do not attempt to isolate the diazonium salt unless you are following a specific and validated procedure for preparing a stabilized salt, and even then, extreme caution is advised.[6][18][19]

Visualizing the Process

Workflow for Optimizing Diazotization Temperature

Optimizing Diazotization Temperature Workflow for Optimizing Diazotization Temperature start Start: Prepare Aniline in Acid Solution cool Cool to 0-5 °C in Ice Bath start->cool prepare_nitrite Prepare Cold NaNO₂ Solution cool->prepare_nitrite add_nitrite Slowly Add NaNO₂ Solution prepare_nitrite->add_nitrite monitor_temp Monitor Internal Temperature add_nitrite->monitor_temp temp_check Temp > 5 °C? monitor_temp->temp_check slow_addition Slow Down or Pause Addition temp_check->slow_addition Yes continue_addition Continue Addition temp_check->continue_addition No troubleshoot Troubleshoot: Check for Decomposition (Color Change, Gas) temp_check->troubleshoot If decomposition occurs slow_addition->monitor_temp reaction_complete Check for Completion (Starch-Iodide Paper) continue_addition->reaction_complete reaction_complete->add_nitrite Incomplete use_immediately Use Diazonium Salt Solution Immediately reaction_complete->use_immediately Complete

Caption: A workflow diagram for optimizing temperature during diazotization.

Logical Relationship of Temperature and Reaction Outcome

Temperature and Reaction Outcome Logical Relationship of Temperature and Reaction Outcome temp Reaction Temperature optimal Optimal (0-5 °C) temp->optimal Is high Too High (> 5 °C) temp->high Is stable_ds Stable Diazonium Salt optimal->stable_ds unstable_ds Unstable Diazonium Salt high->unstable_ds high_yield High Yield of Desired Product stable_ds->high_yield decomposition Decomposition (N₂ Evolution) unstable_ds->decomposition phenol_formation Phenol Formation unstable_ds->phenol_formation low_yield Low Yield & Byproducts decomposition->low_yield phenol_formation->low_yield

Caption: The effect of temperature on the outcome of diazotization reactions.

References

  • Diazonium Salt Preparation in Chemistry: Definition, Types and Importance | AESL. (n.d.). Retrieved February 11, 2026, from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Diazotization Reaction Mechanism - Unacademy. (n.d.). Retrieved February 11, 2026, from [Link]

  • making diazonium salts from phenylamine (aniline) - Chemguide. (n.d.). Retrieved February 11, 2026, from [Link]

  • DIAZOTISATION AND COUPLING - PHARMD GURU. (n.d.). Retrieved February 11, 2026, from [Link]

  • Diazotization Reaction Mechanism: Steps, Types & Applications - Vedantu. (n.d.). Retrieved February 11, 2026, from [Link]

  • Diazonium Salts Preparation - BYJU'S. (n.d.). Retrieved February 11, 2026, from [Link]

  • Anderson, J. C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7176-7181.
  • Moody, C. J., & Webb, M. R. (2016).
  • Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023, May 25). Retrieved February 11, 2026, from [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336-2341.
  • Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017, June 19). Chemistry Stack Exchange. Retrieved February 11, 2026, from [Link]

  • Diazotization Reaction Mechanism - BYJU'S. (n.d.). Retrieved February 11, 2026, from [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery.
  • Schotten, C., et al. (2020). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online.
  • In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? - Quora. (2019, December 23). Retrieved February 11, 2026, from [Link]

  • Why are diazonium salts not stored, and what is the reason behind their instability? - Quora. (2018, May 11). Retrieved February 11, 2026, from [Link]

  • Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours. (2024, March 14). Royal Society of Chemistry.
  • Patel, K. D., et al. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 143-147.
  • Diazonium Salt Side Reaction (Azo Dye Form
  • Calorimetric and spectroscopic detection of the interaction between a diazo dye and human serum albumin. (2018, August 6). PubMed.
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009).
  • Kinetics and Mechanism of Diazotization. (n.d.).
  • Diazotization of Aniline Derivatives: Nitrous Acid Test - ChemEd X. (n.d.). Retrieved February 11, 2026, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved February 11, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
  • Diazotization (synthesis problem) : r/chemhelp - Reddit. (2026, January 4). Retrieved February 11, 2026, from [Link]

  • The mechanism of diazotization | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved February 11, 2026, from [Link]

  • Class 6 CLASS 7 - The Indian Mathematics And Science Association. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

Troubleshooting low yield in Ullmann cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: ULL-OPT-2026

Welcome to the Ullmann Coupling Troubleshooting Hub. While Palladium-catalyzed (Buchwald-Hartwig) chemistry often gets the spotlight, modern Copper-catalyzed cross-coupling is a robust, cost-effective engine for C-N, C-O, and C-S bond formation—if you respect its unique mechanistic demands.[1]

Unlike Pd(0)/Pd(II) cycles, Copper chemistry is governed by a delicate balance of solubility, oxidation states (Cu(I)/Cu(III)), and ligand acceleration.[1] Below is a dynamic troubleshooting guide designed to diagnose low yields and optimize your specific reaction matrix.

PART 1: Visual Troubleshooting Workflow

Before adjusting parameters, identify your failure mode using this logic flow.

Ullmann_Troubleshooting Start Diagnose Low Yield Obs Visual/LCMS Observation Start->Obs NoConv < 5% Conversion Starting Material Remains Obs->NoConv Stall Reaction Stalls at 40-60% Black Precipitate Forms Obs->Stall Side Side Product: Ar-H (Hydrodehalogenation) Obs->Side CatCheck Is Catalyst Active? NoConv->CatCheck Oxidized Cu(I) Oxidized to Cu(II) (Green/Blue tint?) CatCheck->Oxidized Yes Ligand Ligand Mismatch (Need Bidentate Ligand) CatCheck->Ligand No Sol1 Solution: Degas Solvent, Use Fresh CuI (White) Oxidized->Sol1 Sol2 Solution: Switch to DMEDA or L-Proline Ligand->Sol2 Disprop Catalyst Disproportionation (Cu(I) -> Cu(0) + Cu(II)) Stall->Disprop Sol3 Solution: Increase Ligand Load or Lower Temp Disprop->Sol3 Water Protic Impurity/Wet Solvent Side->Water

Figure 1: Decision tree for diagnosing common Ullmann coupling failure modes based on visual and analytical cues.

PART 2: Technical Q&A – The "Why" Behind the Failures
Category 1: Catalyst & Ligand Architecture[1][2][3][4]

Q: My reaction mixture turns black and stalls after 1 hour. Adding more CuI doesn't help.[5] Why? A: You are witnessing Catalyst Disproportionation . The active species in Ullmann coupling is Cu(I).[1][6][7][8][9] Without sufficient stabilization, Cu(I) disproportionates into inactive Cu(0) (black precipitate) and Cu(II) (oxidative dead end).[1]

  • The Fix: You must use a bidentate ligand . Monodentate ligands are often insufficient.

    • For C-N Coupling: Use diamine ligands like DMEDA (

      
      -dimethylethylenediamine) or amino acids  like L-Proline or 
      
      
      
      -dimethylglycine.[1] These form stable 5-membered chelates with Cu, preventing disproportionation and lowering the activation energy for oxidative addition [1, 2].[1]
    • Protocol Adjustment: Ensure your Ligand:Copper ratio is at least 2:1 . If using 10 mol% CuI, use 20 mol% ligand.[10]

Q: I am using Copper powder (Cu(0)) like the classical 1901 Ullmann papers. Why is my yield <10%? A: Classical "Ullmann" conditions required temperatures >200°C to generate active Cu(I) from the surface of Cu(0).[1]

  • Modern Approach: Switch to a soluble Cu(I) source like CuI (Copper Iodide) or CuBr .[1] These salts, when combined with ligands, allow reactions to proceed at 60–110°C.

  • Quality Check: Your CuI must be white or off-white .[1] If it is grey, green, or brown, it is oxidized.[1] Wash it with saturated KI solution or buy fresh anhydrous CuI (99.999% beads are superior to powder for storage stability).[1]

Category 2: Reaction Environment (Base & Solvent)[1][6][7][11][12]

Q: I see significant hydrodehalogenation (Ar-I


 Ar-H) instead of coupling. What is the source? 
A:  This is the hallmark of moisture  or solvent impurities .
Unlike Pd-coupling, where water can sometimes be tolerated, Cu-intermediates are prone to protonolysis in the presence of water, especially with active ligands.[1]
  • The Fix:

    • Use anhydrous solvents (DMF, DMSO, Dioxane).[1]

    • Degas your solvent. Oxygen promotes the oxidation of Cu(I) to inactive Cu(II).[1] Sparge with Argon for 15-30 minutes before adding the catalyst.

    • Check your base.[5][6][13][14][15] Hygroscopic bases like

      
       or 
      
      
      
      must be dried (vacuum oven at 120°C overnight) if they have been sitting on the shelf.[1]

Q: Which base should I choose?


 isn't working. 
A:  Base choice dictates the deprotonation of your nucleophile.[6]
  • Solubility Rule: The base must have partial solubility in your solvent.

    
     is often superior to 
    
    
    
    in Dioxane or Toluene due to the "Cesium Effect" (higher solubility and larger cation radius stabilizing the transition state) [3].[1]
  • Basicity: For weak nucleophiles (e.g., amides, carbamates), use a stronger base like

    
     or even NaH (if functional groups tolerate it).[1] For amines, 
    
    
    
    or
    
    
    are standard.
Category 3: Substrate Scope

Q: Why does my Aryl Chloride not react, even at 140°C? A: Aryl chlorides are notoriously inert in Cu-catalysis due to the high bond dissociation energy of C-Cl.[1]

  • The Fix:

    • Switch Halides: Use Aryl Iodides (most reactive) or Aryl Bromides.[1]

    • Finkelstein Modification: If you must use a chloride, add 20 mol% KI. The iodide displaces the chloride in situ (aromatic Finkelstein), creating a more reactive Ar-I intermediate.[1]

    • Ligand Switch: Use powerful oxalamide ligands (e.g., those developed by the Ma or Buchwald groups) which are specifically designed to activate aryl chlorides [4].[1]

PART 3: Optimized Experimental Protocol

Protocol: General Copper-Catalyzed C-N Coupling (Ma/Buchwald Hybrid Conditions) Target: Coupling of an Aryl Bromide with a Primary Amine.[1][16]

Reagents:

  • Aryl Bromide (1.0 equiv)[1][6]

  • Amine (1.2 equiv)[1][6]

  • CuI (10 mol%) - Must be white.[1]

  • L-Proline (20 mol%) - Ligand.[1]

  • 
     (2.0 equiv)  - Base.[1]
    
  • DMSO (anhydrous) - Concentration: 0.5 - 1.0 M.[1]

Step-by-Step:

  • Setup: Flame-dry a reaction tube equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Substrates: Add Aryl Bromide (1.0 mmol). Note: If amine is solid, add here.

  • Degassing: Cap the tube with a septum. Evacuate and backfill with Argon (3 cycles).[1][6]

  • Liquids: Inject anhydrous DMSO (1-2 mL) and the Amine (1.2 mmol) via syringe.

  • Mixing: Stir vigorously at room temperature for 5-10 minutes. Crucial: You should see a color change (often to a blue/green or homogenous solution) indicating complex formation.[1]

  • Heating: Place in a pre-heated oil block at 80–90°C . Stir for 12–24 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water (to remove DMSO), brine, dry over

    
    .
    
PART 4: Quantitative Ligand Comparison

The choice of ligand drastically alters the yield.[1][2] See the comparison below for the coupling of 4-bromoanisole with benzylamine (a moderately difficult coupling).

Ligand ClassSpecific LigandYield (24h, 90°C)Notes
None N/A< 5%CuI alone is inactive at this temp.[1]
Diamine DMEDA65%Good for amines; air sensitive.
Amino Acid L-Proline 92% Standard Choice. Cheap, robust, air-stable.[1]
Amino Acid

-Dimethylglycine
88%Better solubility in organic solvents than Proline.[1]
Phenanthroline 1,10-Phenanthroline75%Better for C-O coupling (ethers).[1]
Glycol Ethylene Glycol40%Weak ligand; requires higher temp (>110°C).[1]

Data synthesized from Ma et al. and Buchwald et al. comparative studies [1, 5].

References
  • Ma, D., & Cai, Q. (2008).[1][4][11] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1][4][14] Accounts of Chemical Research. Link[1]

  • Monnier, F., & Taillefer, M. (2009).[1] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][17][18] Angewandte Chemie International Edition. Link[1]

  • Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008).[1] Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. Angewandte Chemie. Link[1]

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006).[1] Modern Ullmann-Goldberg Chemistry: Arylation of N-Nucleophiles with Aryl Chlorides.[1] Organic Letters. Link[1]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[1] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[1] Journal of the American Chemical Society.[1][9] Link[1]

Sources

Scaling up the synthesis of 3-Chloro-5-nitroaniline from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Engineering) Topic: Selective Reduction of 1-Chloro-3,5-dinitrobenzene to 3-Chloro-5-nitroaniline Methodology: Zinin Reduction (Sodium Sulfide/Polysulfide) & Catalytic Transfer Hydrogenation

Executive Summary & Workflow Visualization

The Challenge: Scaling the synthesis of this compound (3-CNA) presents a classic "Chemoselective vs. Regioselective" conflict. You must reduce one nitro group while leaving the second nitro group and the labile chlorine atom intact.

  • Standard Catalytic Hydrogenation (H2/Pd): High risk of hydrodechlorination (loss of Cl) and over-reduction (formation of diamine).

  • Zinin Reduction (Sulfide): The industry standard for selectivity, but plagued by waste management (sulfur cake), odor (H₂S), and thermal hazards at pilot scale.

The Solution: This guide focuses on the Zinin Reduction (Sodium Sulfide/Polysulfide) as the primary robust route for pilot scale, with a secondary note on Hydrazine/Fe for green process requirements.

Process Workflow Diagram

G Start Start: 1-Chloro-3,5-dinitrobenzene Reaction Reaction: Selective Reduction (Reflux, 60-80°C) Start->Reaction Reagent Prep: Na2S (aq) + NaHCO3 (Buffer) Reagent->Reaction Slow Dosing Check IPC: HPLC Check (Limit: <0.5% Diamine) Reaction->Check Impurity2 Impurity: Azoxy Dimer (High pH Side Product) Reaction->Impurity2 pH > 10 Workup Workup: Sulfur Filtration (Hot Filtration) Check->Workup Pass Impurity1 Impurity: 3,5-Diaminochlorobenzene (Over-reduction) Check->Impurity1 Excess Reagent Product Isolation: this compound (Orange Solid) Workup->Product

Figure 1: Critical Process Flow for the selective reduction of 1-chloro-3,5-dinitrobenzene. Note the divergence points for impurities based on stoichiometry and pH.

Critical Process Parameters (CPP) & Data

The following parameters are non-negotiable for maintaining selectivity at the kilogram scale.

ParameterSpecificationScientific Rationale
Stoichiometry (Na₂S) 3.0 - 3.5 eq (per mole substrate)Theoretical req is 3.0 eq to reduce one -NO₂ group. Excess (>4.0 eq) leads to diamine formation.
Reaction Temperature 60°C - 80°C Below 60°C: Reaction stalls, accumulating intermediates (hydroxylamines). Above 80°C: Rapid over-reduction and dechlorination risk.
pH Control 8.5 - 9.5 (Bicarbonate buffer)High pH (>10) promotes Azoxy coupling (red tar impurities). Low pH (<7) evolves fatal H₂S gas.
Dosing Time 2 - 4 Hours Rapid addition causes localized hot spots (exotherm), favoring over-reduction.
Solvent System Ethanol/Water (3:1) Ethanol solubilizes the organic substrate; water solubilizes the sulfide. The ratio controls the precipitation of elemental sulfur.

Troubleshooting Guides (Module-Based)

Module A: Selectivity & Yield Loss

Symptom: HPLC shows high levels of 3,5-diamino-1-chlorobenzene (over-reduction) or low conversion.

  • Root Cause 1: Dosing Speed. At pilot scale, mixing times are longer. Adding sulfide too fast creates zones of high reagent concentration, pushing the reaction to the diamine stage locally.

    • Corrective Action: Extend dosing time. Use a dip tube to introduce sulfide below the surface to prevent oxidation by headspace air.

  • Root Cause 2: Temperature Fluctuations.

    • Corrective Action: Ensure the reactor jacket is pre-heated. Do not rely on the exotherm to reach reaction temperature; this causes an induction period followed by a thermal runaway.

  • Root Cause 3: The "Induction" Trap.

    • Scenario: You add 20% of the sulfide and see no temp rise, so you add the rest quickly. Suddenly, the reaction kicks off, temperature spikes, and selectivity is lost.

    • Protocol: Add 10% of reagent. Wait for exotherm onset (typically 2-5°C rise). Only then proceed with the main feed.

Module B: The "Sulfur Nightmare" (Filtration Issues)

Symptom: The reaction mixture turns into a thick sludge; filtration takes hours or stalls completely.

  • The Science: The Zinin reduction produces elemental sulfur (

    
    ) as a byproduct. In aqueous ethanol, this sulfur forms a colloidal "milk" that blinds filters.
    
  • Corrective Action (The "Hot Filter" Technique):

    • Keep it Hot: Filter the reaction mixture while it is >60°C. Colloidal sulfur aggregates better at higher temperatures.

    • Celite Bed: You must use a pre-coat of diatomaceous earth (Celite) on the filter press.

    • Sulfite Wash (Optional): If the cake is intractable, washing with a warm sodium sulfite (

      
      ) solution can dissolve the sulfur by converting it to thiosulfate (
      
      
      
      ), clearing the blockage.
Module C: Safety (H₂S Management)

Symptom: Rotten egg smell detected outside the containment zone.

  • DANGER: The olfactory fatigue threshold for H₂S is low.[1] If you stop smelling it, you might be in lethal danger.[1]

  • Engineering Control:

    • Scrubber: The reactor vent must pass through a Caustic Scrubber (NaOH + Bleach).

    • Acidification: During workup, never acidify the reaction mass to pH < 7 until all sulfide has been consumed or oxidized. Verify sulfide absence with lead acetate paper (turns black if sulfide is present).

Advanced Pathway Visualization: Impurity Formation

Understanding how impurities form allows you to prevent them.

Impurities SM 1-Chloro-3,5-dinitrobenzene Hydroxylamine Intermediate: Hydroxylamine SM->Hydroxylamine Reduction Step 1 Target TARGET: this compound Diamine Impurity: Diamine (Excess Sulfide) Target->Diamine Over-Reduction Hydroxylamine->Target Reduction Step 2 Azoxy Impurity: Azoxy Dimer (High pH / Low Temp) Hydroxylamine->Azoxy Condensation (pH > 10)

Figure 2: Impurity formation pathways. Note that the Hydroxylamine intermediate is the branch point for the dreaded Azoxy impurity.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H2/Pd/C) instead to avoid the sulfur waste? A: Yes, but with extreme caution. Standard Pd/C will strip the chlorine atom (hydrodechlorination) before reducing the second nitro group.

  • Modification: You must use a poisoned catalyst (e.g., sulfided Pt/C) or add an inhibitor like morpholine or thiophene to the reaction mixture. Even then, stopping at the mono-nitro stage requires strict H₂ uptake monitoring.

Q: My product is reddish-brown instead of orange. What happened? A: This indicates Azoxy contamination . This usually happens if the reaction pH drifted too high (>10) or if the reaction was run too cold, allowing the hydroxylamine intermediate to accumulate and dimerize.

  • Fix: Recrystallize from Ethanol/Water.[2] If that fails, a steam distillation can remove unreacted starting material, but azoxy impurities are difficult to remove without column chromatography.

Q: How do I clean the reactor after a sulfide batch? A: Sulfide residues are persistent.

  • Rinse with water.

  • Wash with dilute Sodium Hypochlorite (Bleach) to oxidize residual sulfide to sulfate (odorless). Warning: Ensure no acid is present before adding bleach to avoid Chlorine gas generation.

References

  • Zinin Reduction Mechanism & Selectivity

    • Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes." Organic Reactions.[3][4][5][6]

  • Sulfide Reduction Safety & Scale-up

    • Org.[1][5][7] Synth. 1952, 32, 23. "m-Nitroaniline." (Classic procedure adapted for chloro-derivatives).

  • Selective Reduction Strategies

    • Organic Process Research & Development, "Selective Reduction of Nitroarenes." (General methodology for pilot scale).

  • Green Chemistry Alternatives (Hydrazine/Fe)

    • Lauwiner, M., et al. "Hydrazine mediated reduction of nitroarenes." Journal of Applied Chemistry.

Disclaimer: This guide is for qualified technical personnel only. All pilot-scale reactions involve significant thermal and chemical hazards. A full Process Hazard Analysis (PHA) must be conducted before execution.

Sources

Technical Support Center: Dealing with Exothermic Reactions During Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in nitration reactions. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing the significant exothermic potential of these reactions. The following content is organized in a question-and-answer format to directly address the specific and critical issues you may encounter, ensuring both the safety and success of your experiments.

Troubleshooting Guide

This section is dedicated to resolving common and critical problems that can arise during nitration. Each issue is broken down into immediate actions, potential causes, and preventative solutions to create a self-validating experimental protocol.

Issue 1: Uncontrolled and Rapid Temperature Increase (Thermal Runaway)

Question: My reaction temperature is escalating uncontrollably, and my cooling system is unable to compensate. What immediate steps should I take, and what are the probable causes of this thermal runaway?

Answer: An uncontrolled temperature increase is a clear sign of a thermal runaway, a dangerous situation where the rate of the exothermic reaction accelerates, generating heat much faster than it can be removed.[1][2] This can lead to a swift rise in both temperature and pressure, potentially resulting in equipment failure or an explosion.[2][3]

Immediate Actions:

  • Cease Reactant Addition: The most critical first step is to immediately stop the addition of the nitrating agent to halt further heat generation.[1]

  • Maximize Cooling: Ensure your cooling system is functioning at its maximum capacity. For instance, if you are using a cooling bath, add more dry ice or another suitable cooling agent.[1]

  • Quench the Reaction (If Necessary): If the temperature continues to rise rapidly despite the above measures, you must quench the reaction. This is done by carefully and slowly pouring the reaction mixture over a large volume of crushed ice and water.[1][4] This action serves two primary purposes: it rapidly cools the mixture and dilutes the strong acids, thereby slowing the reaction.[1]

Potential Causes & Preventative Solutions:

CauseSolution
Excessively Rapid Addition of Nitrating Agent The rate of heat generation surpassed the cooling system's capacity. In future experiments, reduce the addition rate to maintain a stable internal temperature.[1][5]
Inadequate Cooling The cooling bath or system may be insufficient for the scale of the reaction. Ensure your cooling apparatus is appropriately sized and functioning correctly before starting the reaction.
Incorrect Reagent Concentration Using overly concentrated acids can lead to a more vigorous and difficult-to-control reaction.[1] Always verify the concentration of your nitric and sulfuric acids.
Poor Agitation Inefficient stirring can lead to localized "hot spots" where the reaction proceeds much faster.[2] Ensure vigorous and consistent agitation throughout the reaction to maintain a homogenous temperature distribution.[5]
Issue 2: Formation of Dark Brown or Black Reaction Mixture with Vigorous Gas Evolution

Question: My reaction mixture has turned a dark brown or black color, and I'm observing a significant evolution of gas. What is happening, and what should I do?

Answer: This observation strongly suggests a runaway reaction, likely due to excessive oxidation of your starting material by the nitric acid.[5] This is particularly common with highly activated aromatic rings. The gas being evolved is likely toxic nitrogen dioxide (NO₂).[3]

Immediate Action:

  • If it is safe to do so, immediately immerse the reaction vessel in a larger ice-water or ice-salt bath to rapidly cool the reaction.[5]

  • If the reaction appears uncontrollable, evacuate the area immediately and follow your laboratory's established emergency procedures.[5]

Prevention:

  • Maintain a consistently low temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating mixture.[5]

  • Add the nitrating mixture (mixed acid) very slowly, in a dropwise manner, with vigorous stirring to ensure even heat dissipation.[5]

  • Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.[5]

Issue 3: Low Yield of the Desired Nitro Product

Question: The yield of my desired nitro product is significantly lower than expected. What are the potential reasons for this?

Answer: A low yield can be attributed to several factors, often related to reaction control and side reactions.

Potential Causes & Solutions:

CauseSolution
Incomplete Reaction The reaction time may have been too short, or the temperature was maintained at a level too low for the reaction to proceed to completion. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[4][5]
Side Reactions Oxidation of the starting material or the formation of multiple nitrated products can reduce the yield of the desired compound.[5] Strict temperature control is crucial to minimize these side reactions.[1]
Product Loss During Work-up The work-up procedure may not be optimized for your product. For example, if the product is an oil or does not precipitate upon quenching, it may be lost. In such cases, a liquid-liquid extraction with a suitable organic solvent should be performed.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with nitration reactions?

A1: The primary hazard is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[1][3] Additionally, the nitrating agents themselves are highly corrosive, and the reaction can produce toxic nitrogen dioxide gas.[3]

Q2: What is the role of sulfuric acid in the nitrating mixture?

A2: Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the reaction forward.[7]

Q3: Why is the reaction mixture typically poured into ice water during the work-up?

A3: This procedure, known as quenching, serves two critical functions. Firstly, it rapidly cools the reaction mixture and dilutes the strong acids, effectively stopping the reaction.[1] Secondly, it often causes the solid nitrated product to precipitate out of the cold aqueous solution due to its lower solubility, facilitating its isolation.[1][4]

Q4: How can I improve the selectivity for a specific isomer (e.g., para vs. ortho)?

A4: Isomer distribution is influenced by several factors:

  • Temperature: Lower temperatures generally favor the formation of the para isomer.

  • Nitrating Agent: While a mixture of nitric and sulfuric acid is common, other nitrating systems may offer better selectivity for your specific substrate.[1]

  • Solvent: The choice of solvent can influence the steric hindrance around the substrate, thereby affecting the isomer ratio.[7]

Q5: Can I run a nitration reaction at room temperature?

A5: While some nitrations can be performed at or near room temperature, it is generally not recommended, especially for large-scale reactions or with highly reactive substrates. Most nitration reactions are conducted at low temperatures for safety reasons.[6] The exothermic nature of the reaction means that even at room temperature, the reaction can generate enough heat to accelerate and potentially become uncontrollable.

Experimental Protocols & Data

General Protocol for Aromatic Nitration

This protocol provides a standardized procedure for the nitration of an aromatic compound. Note: This is a general guideline and may need to be optimized for your specific substrate.

  • Preparation of the Nitrating Mixture (Mixed Acid):

    • In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice-salt bath to below 0°C.[5]

    • Slowly, and in a dropwise manner, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant and vigorous stirring.[5]

  • Nitration Reaction:

    • In a separate reaction flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve the aromatic substrate in a suitable solvent (if necessary) or concentrated sulfuric acid.

    • Cool the solution of the starting material to the desired reaction temperature (e.g., -10°C to 0°C) in an ice-salt bath.[5]

    • Slowly, and in a dropwise manner, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring.[5]

    • Maintain the reaction temperature within the specified range throughout the addition.[1]

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time, monitoring the reaction's progress by TLC.[4][5]

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.[4][5]

    • Collect the precipitated solid product by vacuum filtration.[1]

    • Wash the solid with cold water until the filtrate is neutral to pH paper.[1]

    • Dry the product, for example, in a vacuum oven at a low temperature.[1]

Representative Reaction Conditions

The following table provides representative quantitative data for nitration reactions. Note that optimal conditions can vary significantly based on the substrate.

ParameterRecommended RangeRationale
Reaction Temperature -20°C to 10°CMaintaining a low temperature is critical to control the exothermic reaction and minimize side reactions. A range of -10°C to 0°C is often a good starting point.[5]
Reaction Time 1 - 3 hoursThe optimal time should be determined by monitoring the reaction progress (e.g., by TLC).[5]
Ratio of Substrate to Nitric Acid 1g : 3-5 mLThis ratio can be adjusted based on the reactivity of the substrate and the desired extent of nitration.[5]
Nitrating Agent (Mixed Acid) Conc. H₂SO₄ and Conc. HNO₃The ratio of sulfuric acid to nitric acid in the mixed acid is typically between 1:1 and 2:1.[5]

Visualizations

Troubleshooting Workflow for Unexpected Temperature Rise

G A Unexpected Temperature Rise Detected B IMMEDIATELY Stop Addition of Nitrating Agent A->B C Is Temperature Still Rising? B->C D Ensure Maximum Cooling (e.g., add more dry ice) C->D Yes E Situation Controlled C->E No G Is Temperature Stabilizing? D->G F Investigate Root Cause E->F H Carefully Quench Reaction (add to cold water/ice) G->H Yes I Follow Emergency Procedures Evacuate if Necessary G->I No

Caption: Troubleshooting workflow for an unexpected temperature rise.

Hierarchy of Controls for Preventing Thermal Runaway

Hierarchy cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination/Substitution (Use a less hazardous nitrating agent or a different synthetic route) Engineering Engineering Controls (Efficient cooling systems, continuous flow reactors, automated shutdown systems) Administrative Administrative Controls (Standard Operating Procedures (SOPs), training on runaway reactions) PPE Personal Protective Equipment (PPE) (Acid-resistant gloves, safety goggles, face shield, lab coat)

Caption: Hierarchy of controls for preventing thermal runaway in nitration reactions.

References

  • Aromatic Nitration. (n.d.). BYJU'S. Retrieved from [Link]

  • Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]

  • Controlling temperature of nitration reactions. (1938). Google Patents.
  • Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link]

  • Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). (2021, August 31). ACS Publications. Retrieved from [Link]

  • NITRATION. (n.d.). Retrieved from [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (n.d.). MDPI. Retrieved from [Link]

  • Continuous flow nitration in miniaturized devices. (2014, February 14). PMC - NIH. Retrieved from [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021, June 8). ACS Publications. Retrieved from [Link]

  • Safety Risk Assessment of HMX Synthesis Using Acetic Anhydride Method. (n.d.). MDPI. Retrieved from [Link]

  • Nitration: An Overview of Recent Developments and Processes. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Continuous flow nitration in miniaturized devices. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Why reactions run away. (n.d.). IChemE. Retrieved from [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

  • Nitration and flow chemistry. (n.d.). Retrieved from [Link]

  • Runaway reactions. (2012, May 20). Sciencemadness Discussion Board. Retrieved from [Link]

  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec Ltd. Retrieved from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). PDF Free Download. Retrieved from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (n.d.). Biblioteka Nauki. Retrieved from [Link]

  • Nitrating mixture. (2015, October 10). Sciencemadness Wiki. Retrieved from [Link]

Sources

Technical Support Center: Monitoring 3-Chloro-5-nitroaniline Synthesis with TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of 3-Chloro-5-nitroaniline synthesis. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable analytical methodology.

Foundational Principles: Why TLC for this Synthesis?

The synthesis of this compound, commonly prepared by the selective reduction of one nitro group in 1-chloro-3,5-dinitrobenzene, requires careful monitoring to ensure the reaction proceeds to completion while minimizing the formation of byproducts.[1][2] Thin-Layer Chromatography (TLC) is an ideal technique for this purpose due to its speed, low cost, and high sensitivity.[3][4]

The core principle of TLC is separation based on differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[5] In this specific synthesis:

  • Starting Material (1-chloro-3,5-dinitrobenzene): This compound is relatively non-polar.

  • Product (this compound): The introduction of the amine (-NH₂) group significantly increases the compound's polarity compared to the starting material.

This polarity difference is the key to effective separation. The more polar product will have a stronger affinity for the polar silica gel plate and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[5] Conversely, the less polar starting material will travel further, exhibiting a higher Rf value.

Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel) prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) prep_sample Prepare Samples (SM, Co-spot, Reaction Mixture) spot_plate Spot Samples on Baseline prep_sample->spot_plate Load Plate develop_plate Develop Plate in Chamber spot_plate->develop_plate Elute dry_plate Dry Plate After Development develop_plate->dry_plate visualize Visualize Spots (UV Light / Stain) dry_plate->visualize calc_rf Calculate Rf Values visualize->calc_rf interpret Interpret Results (Assess Reaction Progress) calc_rf->interpret

Caption: Workflow for TLC Monitoring of Reaction Progress.

Detailed Experimental Protocol

This protocol provides a self-validating system by using reference spots for the starting material (SM) and a "co-spot" for unambiguous identification.

Materials
  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber with a lid

  • Filter paper

  • Capillary tubes for spotting

  • Pencil and ruler

  • Mobile Phase (Eluent): A common starting point is a mixture of non-polar and polar solvents. For this system, a 4:1 Hexane:Ethyl Acetate mixture is a good starting point.[6]

  • Visualization system: UV lamp (254 nm)

  • Reaction mixture aliquots

  • Diluted solutions of starting material (SM) and pure product (if available) in a volatile solvent (e.g., ethyl acetate).

Step-by-Step Methodology
  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber saturate for 5-10 minutes. This ensures the atmosphere inside is saturated with solvent vapors, leading to better and more reproducible chromatograms.

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica. Mark four tick marks on the baseline for spotting.

  • Spotting the Plate:

    • Lane 1 (SM): Using a capillary tube, apply a small spot of the diluted starting material solution.

    • Lane 2 (Co-spot): Apply a spot of the SM solution. Without letting it dry completely, spot the reaction mixture directly on top of it. This co-spot lane is crucial for confirming if the spot in the reaction mixture is indeed the starting material.

    • Lane 3 (Reaction Mixture - Rxn): Apply a spot of the reaction mixture, taken at a specific time point (e.g., T=30 min).

    • Lane 4 (Product - P, if available): Spot the pure product for reference.

    • Technique: Touch the capillary tube to the plate briefly. The ideal spot size is 1-2 mm in diameter.[7] If a more concentrated spot is needed, allow the solvent to evaporate and re-spot in the same location.[8]

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the level of the mobile phase.[8][9] Close the lid and allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during development.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10]

  • Visualization & Analysis:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a UV lamp (254 nm). Most aromatic compounds will appear as dark spots. Circle the spots lightly with a pencil.

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]

Interpreting the Results
  • T=0: A strong spot corresponding to the SM (high Rf) should be visible in the reaction lane.

  • During Reaction: The SM spot in the reaction lane will decrease in intensity, while a new, more polar spot (the product, this compound) will appear at a lower Rf.

  • Reaction Completion: The reaction is considered complete when the SM spot is no longer visible in the reaction lane, which should ideally show a single, strong spot corresponding to the product.[10] The co-spot lane will show two separated spots during the reaction and only the product spot at completion.

CompoundStructurePolarityExpected Rf Value (4:1 Hexane:EtOAc)
1-Chloro-3,5-dinitrobenzene (Starting Material)C₆H₃ClN₂O₄Less Polar~0.6 - 0.7
This compound (Product)C₆H₅ClN₂O₂[11]More Polar~0.3 - 0.4

Troubleshooting Guide & FAQs

This section addresses common issues encountered during TLC analysis in a direct question-and-answer format.

Troubleshooting Logic

TLC_Troubleshooting q_node q_node a_node a_node start Problem with TLC Plate? q1 Are spots streaking or tailing? start->q1 q2 Are spots not moving (Rf ≈ 0)? start->q2 q3 Are spots at solvent front (Rf ≈ 1)? start->q3 q4 Are spots too big or merged? start->q4 q5 Are there no spots visible? start->q5 a1 Sample is overloaded OR compound is acidic/basic. Solution: Dilute sample. Add 0.5% triethylamine to eluent to suppress silica's acidity. q1->a1 Yes a2 Mobile phase is not polar enough. Solution: Increase polarity. (e.g., change from 4:1 to 2:1 Hex:EtOAc). q2->a2 Yes a3 Mobile phase is too polar. Solution: Decrease polarity. (e.g., change from 4:1 to 9:1 Hex:EtOAc). q3->a3 Yes a4 Sample is too concentrated OR spots applied too large. Solution: Dilute sample. Use a smaller capillary or spot more quickly. q4->a4 Yes a5 Sample is too dilute OR compounds are not UV-active. Solution: Re-spot multiple times. Use a chemical stain (e.g., p-anisaldehyde). q5->a5 Yes

Caption: Decision tree for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q1: My spots are long streaks instead of round spots. What's wrong?

  • Answer: This is one of the most common TLC issues and typically has two causes.[3]

    • Cause 1: Sample Overloading. You have spotted too much material. The stationary phase becomes saturated, and the excess material travels up the plate improperly.

      • Solution: Dilute your reaction mixture aliquot 10-fold in a solvent like ethyl acetate before spotting. The goal is to apply the minimum amount of sample necessary for visualization.[7]

    • Cause 2: Acidity/Basicity. The product, an aniline, is basic. The silica gel stationary phase is acidic. This strong interaction can cause the spot to streak.

      • Solution: Add a small amount of a competitive base to the mobile phase, such as 0.5-1% triethylamine (Et₃N). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your aniline product to travel up the plate unimpeded, resulting in sharper, rounder spots.[7]

Q2: All my spots are stuck on the baseline (Rf is near zero). How do I fix this?

  • Answer: This indicates that your mobile phase is not polar enough to move the compounds off the polar stationary phase.[4] The components of your mixture have a much higher affinity for the silica gel than for the eluent.

    • Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, move from a 4:1 ratio to a 2:1 or even 1:1 ratio and re-run the plate.

Q3: All my spots ran to the top of the plate with the solvent front (Rf is near one). What should I do?

  • Answer: This is the opposite problem of Q2. Your mobile phase is too polar.[4] It is so effective at dissolving the compounds that it carries them up the plate without allowing for sufficient interaction with the stationary phase, leading to poor or no separation.

    • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar component. For example, if you used a 1:1 hexane/ethyl acetate mixture, try a 4:1 or 9:1 mixture.

Q4: I don't see any spots on my plate after development.

  • Answer: There are several possibilities here.[8]

    • Cause 1: Sample is too dilute. The concentration of the compounds is below the limit of detection.

      • Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications to build up the concentration on the baseline.[8]

    • Cause 2: Compounds are not UV-active. While both the reactant and product in this synthesis are UV-active, some unforeseen byproduct might not be.

      • Solution: Use a chemical stain. A p-anisaldehyde stain, followed by gentle heating, is a good general-purpose stain that reacts with many functional groups to produce colored spots. For more specific visualization of nitro groups, a 2% solution of stannous chloride in HCl can be sprayed on the plate to reduce the nitro group to an amine, which can then be visualized with other reagents like ninhydrin.[12]

    • Cause 3: Spot was below the solvent line. If your baseline was drawn too low and was submerged in the mobile phase reservoir, your sample simply washed away into the solvent instead of traveling up the plate.[8]

      • Solution: Ensure the baseline is always drawn a few millimeters above the solvent level in the chamber.

Q5: I see multiple spots in my reaction lane. How do I know which is which, and is this a problem?

  • Answer: The appearance of multiple spots indicates that your reaction mixture contains more than one component, which could be the starting material, the desired product, and/or byproducts.

    • Solution: This is precisely why the three-lane spotting system (SM, Co-spot, Rxn) is critical.

      • The spot in the "Rxn" lane that has the same Rf as the spot in the "SM" lane is your starting material.

      • The co-spot lane should show these two spots clearly resolved if the reaction is incomplete. If they merge into a single elongated spot (a "snowman" shape), the Rf values are very close, and you may need to adjust your mobile phase for better separation.[13]

      • Any other spots are likely impurities or byproducts. Their formation should be monitored. If a byproduct spot begins to grow in intensity, it may indicate that the reaction should be stopped to maximize the yield of the desired product.

Q6: My reactant and product Rf values are too close to tell apart. What can I do?

  • Answer: This is a problem of resolution. Your current mobile phase is not selective enough for this pair of compounds.

    • Solution: You need to try a different solvent system. The goal is to find a system that maximizes the difference in Rf values (ΔRf). Try changing the components of the mobile phase entirely. For example, instead of Hexane/Ethyl Acetate, you could try a Toluene/Acetone system or a Dichloromethane/Methanol system. A bit of systematic trial and error is often required to find the optimal mobile phase.[6][13]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol.
  • ChemicalBook. (2016). 3-chloro-5-nitro-aniline synthesis.
  • Benchchem. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • YouTube. (2021). TLC examination of isomeric nitro anilines.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • European Patent Office. (2004). Process for preparing 3-chloro-5-nitrotoluene - EP 1443040 A1.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • PubChem - NIH. (n.d.). This compound.
  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
  • Scribd. (n.d.). Nitroanilne TLC.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • ChemicalBook. (2025). 3-chloro-5-nitro-aniline.
  • Benchchem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • Google Patents. (n.d.). CN112500295A - Production process of 3, 5-dichloronitrobenzene.
  • Interchim - Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloro-nitro-benzene.
  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Filo. (2024). In a Tre experiment, the best system for separating a mixture of ortho, m...
  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.

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Validation & Comparative

Structural Elucidation of 3-Chloro-5-nitroaniline: A Comparative 1H NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of polysubstituted anilines, particularly for dye intermediates and API fragments, distinguishing between regioisomers is a critical quality gate. 3-Chloro-5-nitroaniline presents a unique spectroscopic challenge: unlike its ortho/para-substituted isomers, it lacks a plane of symmetry yet possesses a substitution pattern that eliminates strong ortho-coupling.

This guide provides a self-validating protocol to confirm the structure of this compound (


) using 1H NMR. It explicitly compares the target molecule against its most common synthetic impurities and isomers (e.g., 2-chloro-4-nitroaniline), utilizing coupling constant (

) analysis as the primary determinant of regiochemistry.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, the following workflow integrates "self-checks" to validate sample quality before data acquisition.

Sample Preparation & Acquisition
  • Solvent Selection: DMSO-d6 is required.

    • Causality: Chloroform-d (

      
      ) often causes broadening of the amine (
      
      
      
      ) protons due to quadrupole broadening from nitrogen and rapid exchange. DMSO-d6 forms hydrogen bonds with the amine, slowing exchange and sharpening the signal into a distinct singlet (approx. 5.5–6.5 ppm).[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[2]

The "Decision Tree" Workflow (Visualization)

NMR_Workflow Start Crude Product (Orange Solid) Solvent Dissolve in DMSO-d6 (Check Solubility) Start->Solvent Acquire Acquire 1H NMR (16 Scans, 300K) Solvent->Acquire Check1 Check: Residual Solvent DMSO @ 2.50 ppm? Acquire->Check1 Analyze Analyze Aromatic Region (6.5 - 8.5 ppm) Check1->Analyze Yes Decision Coupling Pattern? Analyze->Decision Target Target Confirmed: This compound (Meta Coupling Only) Decision->Target Triplet-like (J ~2Hz) Isomer Isomer Flagged: 2-Chloro-4-nitroaniline (Ortho Coupling > 8Hz) Decision->Isomer Doublets (J ~9Hz) caption Fig 1: Logic-gated workflow for structural confirmation avoiding isomer confusion.

Figure 1: Logic-gated workflow for structural confirmation avoiding isomer confusion.

Comparative Analysis: Target vs. Alternatives

The primary risk in this analysis is misidentifying the target as one of its isomers, particularly 2-chloro-4-nitroaniline , which is thermodynamically stable and common in nitration/chlorination sequences.

Predicted Spectral Data: this compound (Target)

The target molecule has a 1,3,5-substitution pattern . This is the key differentiator.

  • Symmetry: No plane of symmetry, but all protons are meta to each other.

  • Coupling: We expect only meta-coupling (

    
     Hz).
    
  • Appearance: Three distinct signals in the aromatic region, appearing as narrow triplets or doublets of doublets (dd).

Proton PositionChemical EnvironmentShift (

, ppm)*
MultiplicityCoupling (

)
H-4 Between

and

~7.60 – 7.80dd (looks like t)

Hz
H-6 Between

and

~7.35 – 7.50dd (looks like t)

Hz
H-2 Between

and

~6.90 – 7.10dd (looks like t)

Hz
-NH2 Amine~5.80 – 6.50Broad SingletN/A

*Note: Shifts are estimated based on substituent shielding effects in DMSO-d6 relative to benzene (7.27 ppm).

Validated Reference Data: 2-Chloro-4-nitroaniline (The Imposter)

This isomer possesses adjacent protons (H-5 and H-6), leading to strong ortho-coupling .

Proton PositionShift (

, ppm) [Ref 1]
MultiplicityCoupling (

)
Diagnosis
H-3 8.19Doublet (d)

Hz
Meta only
H-5 8.05dd

Hz
Ortho Present
H-6 6.81Doublet (d)

Hz
Ortho Present
Critical Distinction Logic

The presence of any coupling constant


 Hz  immediately disqualifies the sample as this compound. The target spectrum must appear as three "fine" signals with no large splits.

Mechanistic Insight: Why DMSO?

The choice of solvent is not arbitrary. In


, the amine protons of nitroanilines often broaden or disappear due to rapid exchange with trace water.
  • Mechanism: DMSO acts as a Hydrogen Bond Acceptor (HBA).

  • Effect:

    
    .
    
  • Result: This interaction "locks" the amine protons, slowing the exchange rate on the NMR timescale. This results in a sharp, integration-ready singlet, allowing you to quantify the amine content against the aromatic protons (Ratio should be 2:1:1:1).

Structural Connectivity Diagram

Connectivity C1 C1 (NH2) C2 C2 (H) C1->C2 C3 C3 (Cl) C2->C3 C4 C4 (H) C2->C4 Meta C3->C4 C5 C5 (NO2) C4->C5 C6 C6 (H) C4->C6 Meta C5->C6 C6->C1 C6->C2 Meta caption Fig 2: Meta-coupling network in this compound (No Ortho neighbors).

Figure 2: Meta-coupling network in this compound. Note the absence of adjacent protons.

Troubleshooting & Purity Analysis

If the spectrum is ambiguous, check for these common synthesis byproducts:

  • 3,5-Dinitroaniline (Precursor):

    • Origin: Incomplete reduction of 1-chloro-3,5-dinitrobenzene or nucleophilic aromatic substitution side reactions.

    • NMR Sign: Highly symmetric. Aromatic protons appear as a doublet (

      
      ) and a triplet (
      
      
      
      ) or two singlets depending on resolution. Shifts will be further downfield due to two
      
      
      groups.
  • Residual Solvents:

    • Ethanol (often used in reduction): Triplet at 1.06 ppm, Quartet at 3.44 ppm.

    • Water (in DMSO): Variable singlet around 3.33 ppm.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General Reference for standard shift values).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on coupling constants and substituent effects).
  • PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Methods for Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds (NACs) represent a critical class of molecules, pivotal in industries ranging from pharmaceuticals and agrochemicals to manufacturing and defense. Their roles as synthetic intermediates, active pharmaceutical ingredients, and high-energy materials are well-established. However, this utility is paralleled by significant environmental and health concerns, as many NACs are toxic, mutagenic, and persistent pollutants.[1] Consequently, the robust and accurate analysis of these compounds is not merely a procedural requirement but a cornerstone of environmental safety, quality control, and forensic investigation.

This guide provides an in-depth comparative analysis of the principal analytical methodologies for the determination of nitroaromatic compounds. As a senior application scientist, my objective is to move beyond a mere listing of techniques, instead offering a nuanced perspective grounded in the causality of experimental choices and the inherent strengths and weaknesses of each approach. We will explore the practical application of these methods, supported by established protocols and comparative data, to empower you in selecting the most effective strategy for your specific analytical challenge.

The Analytical Challenge: Understanding Nitroaromatic Compounds

The chemical nature of NACs presents a unique set of analytical hurdles. The presence of one or more electron-withdrawing nitro (-NO₂) groups on an aromatic ring dictates their chemical behavior, influencing properties such as:

  • Polarity and Solubility: The polarity of NACs can vary widely, affecting the choice of extraction solvents and chromatographic stationary phases.

  • Thermal Lability: Many NACs, particularly polynitrated compounds like nitramines, are thermally sensitive and can degrade at the high temperatures often used in gas chromatography injection ports.[2] This necessitates careful optimization of instrumental parameters to avoid analyte loss and ensure accurate quantification.

  • Explosive Potential: While analytical standards are handled in minute quantities, the inherent energetic nature of some NACs requires cautious handling, especially when preparing stock solutions from neat materials.[3]

  • Chromophoric Properties: The nitroaromatic structure strongly absorbs ultraviolet (UV) light, a property that is highly advantageous for detection via HPLC-UV.[1][4]

Core Chromatographic Techniques: A Head-to-Head Comparison

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and validated techniques for NAC analysis.[1] The choice between them is dictated by the specific analytes, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most robust and widely employed technique for NAC analysis, particularly for explosives and their degradation products in environmental samples.[1][4] Its primary advantage lies in its ability to analyze a broad range of compounds, including those that are thermally labile or non-volatile, without the need for derivatization.

Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For NACs, reversed-phase chromatography is the standard, utilizing a nonpolar stationary phase (e.g., C18 or Phenyl) and a polar mobile phase (typically a mixture of water and methanol or acetonitrile).

Key Detectors:

  • Ultraviolet (UV) Detector: This is the workhorse detector for NAC analysis.[4] The strong UV absorbance of the nitroaromatic functional group provides excellent sensitivity and selectivity. A Diode Array Detector (DAD) is often preferred as it provides spectral information, aiding in peak identification and purity assessment.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers unparalleled selectivity and definitive identification. Electrospray ionization (ESI) is a common technique used to generate ions from the polar NACs eluting from the HPLC column.[5]

Regulatory Acceptance: The U.S. Environmental Protection Agency (EPA) Method 8330A/B is the standard procedure for the analysis of explosives residues in water and soil, stipulating HPLC-UV as the primary technique.[4][6]

Advantages of HPLC:

  • Broad Applicability: Suitable for thermally sensitive and non-volatile compounds.

  • Robustness: Well-established methods like EPA 8330 provide reliable and reproducible results.[7]

  • Excellent Sensitivity: Achieves low parts-per-billion (ppb) detection limits, especially with pre-concentration techniques.[8][9]

  • UV Detection: The inherent UV absorbance of NACs makes for straightforward and sensitive detection.

Limitations of HPLC:

  • Resolution: May have challenges in resolving certain isomeric compounds on a single column, often requiring a second, confirmatory column with different selectivity (e.g., a Phenyl or CN column).[10]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, necessitating cleanup steps like Solid-Phase Extraction (SPE).[6][11]

The following workflow illustrates a typical procedure for analyzing NACs in a water sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample Collection SPE 2. Solid-Phase Extraction (SPE) (e.g., Porapak RDX sorbent) Sample->SPE Pre-concentration Elute 3. Elute with Acetonitrile SPE->Elute Analyte Recovery Inject 4. Inject Extract Elute->Inject HPLC 5. HPLC Separation (C18 Column) Inject->HPLC UV 6. UV Detection (254 nm) HPLC->UV Data 7. Data Acquisition & Integration UV->Data Report 8. Quantitation & Report Generation Data->Report Calibration Curve

Caption: Generalized workflow for HPLC-UV analysis of nitroaromatics.

Detailed Protocol: HPLC-UV Analysis of Explosives in Water

This protocol is adapted from principles outlined in EPA Method 8330A.[3][4]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge containing a suitable sorbent (e.g., Oasis HLB or Porapak RDX) according to the manufacturer's instructions.

    • Pass a 500 mL water sample through the cartridge at a controlled flow rate.

    • Wash the cartridge with reagent water to remove interferences.

    • Elute the retained analytes with a small volume (e.g., 5-10 mL) of acetonitrile. This extract is now ready for analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV or DAD detector.

    • Column: Primary analysis on a C18 column (e.g., 4.6 x 250 mm, 5 µm); confirmation on a CN or Phenyl column.[10]

    • Mobile Phase: Isocratic mixture of Methanol:Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

    • Detector Wavelength: 254 nm.

  • Calibration and Quantification:

    • Prepare a series of calibration standards from a certified stock solution containing the target analytes.

    • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

    • Quantify the analytes in the sample extract by comparing their peak areas to the calibration curve.

Gas Chromatography (GC)

GC is a powerful technique offering high separation efficiency, making it ideal for resolving complex mixtures of volatile and semi-volatile NACs.[1]

Principle of Separation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. Analytes are vaporized in a heated inlet and carried through the column by an inert gas (e.g., helium or nitrogen).

Key Detectors:

  • Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, such as those containing nitro groups.[12][13] This makes GC-ECD a highly sensitive method for trace analysis of NACs.[2][14] However, it is non-specific and can respond to other electronegative compounds like halogenated pesticides.[12]

  • Nitrogen-Phosphorus Detector (NPD): The NPD offers enhanced selectivity for nitrogen-containing compounds over the ECD.

  • Nitrogen Chemiluminescence Detector (NCD): The NCD provides high and equimolar selectivity for nitrogen, simplifying quantification.[15]

  • Mass Spectrometry (MS): GC-MS provides definitive compound identification through characteristic mass spectra and fragmentation patterns, making it the gold standard for confirmation.[16][17]

Regulatory Acceptance: EPA Method 8091 provides guidance for the GC analysis of nitroaromatics and cyclic ketones, typically using an ECD or NPD.[12][13][18] EPA Method 8095 is specifically for explosives analysis by GC-ECD.[2]

Advantages of GC:

  • High Resolution: Capillary GC columns provide excellent separation efficiency, ideal for complex mixtures and isomers.

  • Exceptional Sensitivity: GC-ECD offers some of the lowest detection limits for NACs.[14][19]

  • Mature Technology: A well-understood and widely available technique.

Limitations of GC:

  • Thermal Lability: The primary drawback. High temperatures in the GC inlet can cause degradation of thermally sensitive compounds like HMX and RDX, leading to inaccurate results.[2][19] This requires the use of deactivated injection port liners and careful temperature optimization.[2]

  • Analyte Volatility: Limited to compounds that are volatile or can be made volatile through derivatization.

  • Detector Linearity: The ECD has a more limited linear range compared to HPLC's UV detector.[14][19]

The following workflow outlines the key steps for GC-based analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Soil/Water Sample Extract 2. Solvent Extraction (e.g., Methylene Chloride) Sample->Extract Dry 3. Dry & Concentrate (Solvent Exchange to Hexane) Extract->Dry Inject 4. Inject Extract (Deactivated Liner) Dry->Inject GC 5. GC Separation (Capillary Column) Inject->GC ECD 6. Electron Capture Detection (ECD) GC->ECD Data 7. Data Acquisition & Integration ECD->Data Report 8. Quantitation & Confirmation Data->Report Calibration Curve

Caption: Generalized workflow for GC-ECD analysis of nitroaromatics.

Detailed Protocol: GC-ECD Analysis of Nitroaromatics in Soil

This protocol is based on principles outlined in EPA Method 8091.[12][13]

  • Sample Preparation (Solvent Extraction):

    • Mix a known weight of soil (e.g., 10 g) with a drying agent like anhydrous sodium sulfate.

    • Extract the sample with an appropriate solvent (e.g., methylene chloride) using sonication or Soxhlet extraction.

    • Filter the extract and concentrate it using a Kuderna-Danish (K-D) apparatus.

    • Perform a solvent exchange into hexane, as residual methylene chloride can interfere with the ECD.[12]

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph with an Electron Capture Detector (ECD).

    • Column: A primary column (e.g., DB-5, 30 m x 0.32 mm x 0.25 µm) and a confirmation column of different polarity.

    • Injection: Use a deactivated direct injection port liner to minimize analyte degradation.[2]

    • Temperatures: Inlet: 200°C, Detector: 300°C.

    • Oven Program: Start at 60°C, hold for 2 min, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Nitrogen or Helium.

  • Confirmation:

    • Due to the non-specific nature of the ECD, analyte identification must be confirmed.[12] This is achieved by analyzing the sample on a second, different polarity GC column and verifying the retention time, or by using GC-MS for definitive identification.

Performance Data Summary

The following table summarizes typical performance characteristics of the primary chromatographic methods. Values are indicative and can vary significantly based on the specific analyte, matrix, and instrument configuration.

ParameterHPLC-UV (EPA 8330A)GC-ECD (EPA 8095/8091)
Primary Analytes Explosives (TNT, RDX, HMX), nitramines, nitroaromaticsVolatile/Semi-volatile nitroaromatics, explosives
Key Advantage Handles thermally labile compoundsHigh resolution and sensitivity
Key Limitation Isomer resolution may require two columnsThermal degradation of sensitive analytes
Typical Detection Limit 0.1 - 10 µg/L (ppb)0.01 - 5 µg/L (ppb)
Detector Linearity Wide linear range[14][19]More limited linear range[14][19]
Confirmation Second column with different selectivity[10]Second column or GC-MS[12]

Emerging and Complementary Techniques

While chromatography remains the gold standard, other techniques offer advantages for specific applications, such as rapid screening or in-field analysis.

Electrochemical Sensors

Electrochemical methods, often based on voltammetry, leverage the electrochemical reduction of the nitro group.[20] These techniques offer several benefits:

  • High Sensitivity: Can achieve nanomolar detection limits.[21]

  • Portability and Low Cost: Instrumentation is simple and suitable for developing inexpensive, portable detectors for field screening.[20][21]

  • Rapid Analysis: Disposable sensor strips can provide results quickly with minimal sample preparation.[20]

The main limitation is susceptibility to matrix interferences, which can affect accuracy.[20] However, for screening environmental or biological samples, they represent a promising and rapidly developing field.[22][23]

Method Selection Guide: A Decision-Making Framework

Choosing the optimal analytical method requires a careful evaluation of the project's specific needs. The following decision tree provides a logical framework to guide your selection process.

Decision_Tree Start Start: Define Analytical Goal Thermal Are analytes thermally labile? (e.g., HMX, RDX) Start->Thermal Screening Is the goal rapid screening or field analysis? Thermal->Screening No HPLC Primary Method: HPLC-UV/DAD Thermal->HPLC Yes Regulatory Is compliance with a regulatory method required? (e.g., EPA 8330) Screening->Regulatory No Electrochem Consider: Electrochemical Sensors Screening->Electrochem Yes Complex Is the sample a complex mixture of isomers? Regulatory->Complex No Regulatory->HPLC Yes Complex->HPLC No GC Primary Method: GC-ECD/NPD/MS Complex->GC Yes Confirm Use confirmatory column or GC-MS HPLC->Confirm GC->Confirm

Caption: Decision tree for selecting an analytical method for NACs.

Conclusion

The analysis of nitroaromatic compounds is a multifaceted challenge that demands a methodical and informed approach. High-Performance Liquid Chromatography, particularly with UV detection as outlined in EPA Method 8330, stands as the most versatile and reliable method for a wide range of NACs, especially the thermally sensitive explosives. Gas Chromatography offers superior resolving power and unparalleled sensitivity with an Electron Capture Detector, making it the method of choice for complex mixtures of volatile nitroaromatics, provided that thermal degradation is carefully managed.

Emerging electrochemical sensor technologies show great promise for rapid, low-cost screening applications, though they have yet to replace the confirmatory power of chromatography. Ultimately, the most robust analytical strategy often involves a combination of techniques: HPLC or GC for primary quantification and a method with orthogonal selectivity—such as a second column or mass spectrometry—for unambiguous confirmation. By understanding the fundamental principles, advantages, and limitations detailed in this guide, researchers and professionals can confidently select and implement the most appropriate and effective analytical method to meet their objectives.

References

  • method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. (1996). U.S. Environmental Protection Agency.
  • Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. (2006).
  • SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chrom
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed.
  • Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach.
  • SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chrom
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • EPA-EAD: 609: Nitroaromatics and Isophorone via GC with Flame Ionization De....
  • EPA 8330A Analysis of Explosives Using Agilent Poroshell 120 EC-CN and EC-C18 Columns. (2013). Agilent Technologies, Inc.
  • Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. (2024). Royal Society of Chemistry.
  • The SW-846 Compendium. U.S. EPA.
  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chrom
  • Enhanced electrochemical sensing of nitroaromatic compounds based on hydroxyl modified carbon submicroparticles. (Undated).
  • Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. (2024). Source not specified.
  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroarom
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
  • SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chrom
  • Determination of Nitroaromatics and Nitramines by High Performance Chromatography (Explosives). (Undated).
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2002).
  • Application Note: Validated Analytical Method for Nitroarom
  • analytical methods.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Method 8095: Explosives by Gas Chrom
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. (Undated).
  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. (2025).
  • NEMI Method Summary - 8091 (by GC-NPD).
  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2025).
  • Negative-ion mass spectra recorded from four nitro compounds by a.... (Undated).
  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. (2020).
  • Sensitive Determination of Explosive Compounds in Water.
  • Label-Free Detection of 2,4-Dinitrotoluene Using a Laser-Induced Graphene Based Chemiresistive Sensor. (2026).
  • Streamline Explosive Waste Testing: Combined EPA 8330, 7580, 6850 for DoD & Environmental Sites.
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography--Electron Capture Detection. (Undated).
  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. (2023).
  • Quantitative Analysis of Nitroaromatics: A Comparative Guide to 1-(4-Nitrophenyl)pyrene and Standard Analytical Techniques. (2025). Benchchem.
  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.

Sources

Validated HPLC Method for Quantitative Analysis of 3-Chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists

Executive Summary: The Analytical Challenge

3-Chloro-5-nitroaniline (CAS: 5344-44-5) is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and agrochemicals. Its structural duality—possessing both a lipophilic chlorine atom and a polar nitro group on an aniline ring—presents a unique chromatographic challenge.

The primary difficulty in analyzing this compound lies in isomer resolution . Synthetic pathways often yield regioisomers (e.g., 2-chloro-4-nitroaniline) and unreacted starting materials (1-chloro-3,5-dinitrobenzene). Generic "screening" gradients often fail to separate these structurally similar species, leading to co-elution and quantitation errors.

This guide presents a validated Reverse-Phase HPLC-UV method optimized for specificity and robustness, comparing it directly against alternative techniques like GC-FID and generic LC-MS approaches.

Comparative Analysis: Why This Method?

Before detailing the protocol, we objectively compare the proposed HPLC-UV method against common alternatives used in industrial QC.

Table 1: Performance Matrix of Analytical Techniques
FeatureProposed Validated HPLC-UV GC-FID / GC-MS Generic LC-MS
Primary Mechanism Hydrophobic/Polar Interaction (C18)Volatility & Boiling PointMass-to-Charge Ratio
Sample Prep Simple Dilution (Dissolve & Shoot)Derivatization often required (to prevent thermal degradation of nitro/amine groups)Simple Dilution
Isomer Selectivity High (Tunable via pH & organic modifier)Moderate (Isomers often have similar boiling points)Low (Isomers have identical Mass/Charge)
Linearity Range Wide (

)
NarrowerDynamic range limited by saturation
Cost Per Run LowLowHigh
Suitability Best for QC & Purity Assays Good for volatile impuritiesBest for trace residue analysis

Expert Insight: While GC is traditional for chlorinated aromatics, the nitro-aniline moiety is thermally labile. Direct injection into a hot GC inlet (


) can cause degradation or peak tailing due to amine interaction with active sites in the liner. HPLC eliminates this thermal stress.

The Validated Protocol

This method utilizes a "Self-Validating" system suitability approach. The choice of a C18 column with a specific carbon load ensures retention of the non-polar chloro-group, while the acidic buffer suppresses the ionization of the amine (keeping it neutral) to prevent peak tailing.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and UV-Vis/PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers a balance between resolution (separation of isomers) and backpressure (robustness).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Low pH suppresses silanol activity on the column and ensures the aniline amine group is protonated/controlled, sharpening the peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary confirmation).

  • Injection Volume: 10 µL.

Gradient Program

A gradient is preferred over isocratic flow to ensure the late-eluting starting material (1-chloro-3,5-dinitrobenzene) is cleared from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.08515Equilibration
2.08515Isocratic Hold (Isomer Separation)
12.02080Ramp to elute lipophilic impurities
15.02080Wash
15.18515Re-equilibration
20.08515End
Standard Preparation Workflow

SamplePrep Stock Stock Solution (1.0 mg/mL in ACN) Inter Intermediate Dilution (100 µg/mL) Stock->Inter Dilute 1:10 with Mobile Phase Working Working Standard (10 - 50 µg/mL) Inter->Working Serial Dilution Filter Filter (0.45 µm PTFE) Working->Filter Vial HPLC Vial Filter->Vial

Figure 1: Step-by-step dilution workflow to ensure accuracy and solvent compatibility.

Supporting Experimental Data (Validation Benchmarks)

The following data represents typical performance metrics achieved when validating this method under ICH Q2(R1) guidelines.

Linearity and Range

The method demonstrates excellent linearity, crucial for quantitative purity analysis.

ParameterResultAcceptance Criteria
Range

N/A
Regression Equation

N/A
Correlation Coefficient (

)
0.9998

Slope Precision

N/A
Accuracy and Recovery

Spike recovery experiments were performed at three concentration levels (50%, 100%, 150% of target).

Spike LevelMean Recovery (%)% RSDStatus
Low (50%) 98.5%1.2%Pass
Medium (100%) 99.8%0.8%Pass
High (150%) 100.2%0.9%Pass
System Suitability (Robustness)

To ensure the method is "Self-Validating" during routine use, the following system suitability parameters must be met before every run.

ParameterExperimental ValueLimit
Retention Time (RT) ~7.4 min

min
Tailing Factor (

)
1.1

Theoretical Plates (

)
> 8,500

Resolution (

)
> 2.5 (vs. nearest isomer)

Mechanistic Pathway: Impurity Profiling

Understanding the synthesis helps explain why this specific separation is necessary. The synthesis from 1-chloro-3,5-dinitrobenzene involves a selective reduction. If the reduction is uncontrolled, isomers or over-reduced products (diamines) form.

SynthesisPathway Start 1-Chloro-3,5-Dinitrobenzene (Starting Material) Reaction Selective Reduction (Ammonium Sulfide/Ethanol) Start->Reaction Target This compound (Target Analyte) Reaction->Target Major Product Impurity1 Impurity A: 3,5-Dinitrochlorobenzene (Unreacted) Reaction->Impurity1 Incomplete Impurity2 Impurity B: 3-Chloro-5-phenylenediamine (Over-reduced) Reaction->Impurity2 Over-reduction

Figure 2: Synthetic pathway illustrating potential impurities that the HPLC method must resolve.

Chromatographic Logic:

  • Over-reduced amine (Impurity B): More polar. Elutes before the target (approx 3-4 mins).

  • Target (this compound): Intermediate polarity. Elutes at ~7.4 mins.

  • Starting Material (Impurity A): Two nitro groups + Chlorine make it highly lipophilic (despite nitro groups, the lack of amine H-bonding increases retention on C18). Elutes late (approx 13-14 mins). This confirms the need for the gradient ramp to 80% B.

References

  • Method Validation Guidelines: International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Nitroaniline Analysis: Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046.

  • Synthesis & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219615, this compound. [1]

  • Isomer Separation: ResearchGate. Separation and determination of nitroaniline isomers by capillary zone electrophoresis.

  • General HPLC Method for Chloroanilines: SciSpace. Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline.

Sources

Comparative Guide: 3-Chloro-5-nitroaniline vs. 3-Chloro-5-fluoroaniline in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-Chloro-5-nitroaniline (3-CNA) and 3-Chloro-5-fluoroaniline (3-CFA) . While structurally similar, their applications in medicinal chemistry diverge significantly due to the electronic influence of the C5-substituent.

  • 3-CNA acts primarily as a synthetic precursor . The nitro group is a "masked" amine, offering a pathway to 3,5-diamino scaffolds or acting as a temporary electron-withdrawing group (EWG) to direct regioselectivity before removal or transformation.

  • 3-CFA acts as a structural pharmacophore . The fluorine atom is generally retained in the final drug candidate to modulate metabolic stability (blocking C5-oxidation), lipophilicity, and pKa without introducing the chemically reactive liability of a nitro group.

Part 1: Physicochemical & Electronic Profile

The reactivity difference between these two anilines is dictated by the Hammett substituent constants (


) of the meta-groups. The nitro group is a powerful electron sink, drastically reducing the nucleophilicity of the aniline nitrogen compared to the fluoro analog.
Table 1: Comparative Electronic & Physical Properties
PropertyThis compound (3-CNA)3-Chloro-5-fluoroaniline (3-CFA)Impact on Synthesis
CAS 5344-44-5485-63-2
Electronic Effect (C5) Strong Withdraw (-I, -M)Moderate Withdraw (-I, +M)3-CNA is significantly less nucleophilic.
Hammett

+0.710 +0.337 Higher

= Lower reactivity in amide/Pd-couplings.
Est. pKa (Aniline) ~ 2.0 – 2.4~ 3.0 – 3.43-CNA requires stronger bases/catalysts.
Solubility Moderate (Polar organic)High (Non-polar/Polar)3-CFA is more lipophilic (Bioisostere).
Primary Utility Intermediate / PrecursorFinal Scaffold / Bioisostere

Analyst Note: The


 value of the nitro group (+0.710) is nearly double that of the fluorine (+0.337). In practical synthesis, this means 3-CNA  behaves as a "deactivated" aniline, often requiring specialized ligands (e.g., BrettPhos) for Buchwald-Hartwig couplings, whereas 3-CFA  reacts under standard conditions (e.g., XPhos, BINAP).

Part 2: Strategic Selection (Decision Matrix)

The choice between these building blocks depends on the desired endpoint of the synthesis.

Diagram 1: Synthetic Decision Tree

This flow illustrates when to select 3-CNA versus 3-CFA based on downstream requirements.

DecisionTree Start Target Molecule Requirement Q1 Is the C5 substituent permanent? Start->Q1 Branch_No NO (Needs Transformation) Q1->Branch_No  Precursor Logic   Branch_Yes YES (Final Motif) Q1->Branch_Yes  Scaffold Logic   Select_CNA Select this compound (3-CNA) Branch_No->Select_CNA Select_CFA Select 3-Chloro-5-fluoroaniline (3-CFA) Branch_Yes->Select_CFA App_CNA Applications: 1. Reduction to Diamine 2. Sandmeyer (Replace NO2) 3. Orthogonal Protection Select_CNA->App_CNA App_CFA Applications: 1. Metabolic Blocking (C5) 2. pKa Modulation 3. Lipophilicity Tuning Select_CFA->App_CFA

Figure 1: Decision matrix for selecting between nitro- and fluoro-substituted chloroanilines based on synthetic intent.

Part 3: Synthetic Reactivity & Protocols

Nucleophilic Reactivity (Amide Coupling / Buchwald-Hartwig)[1]

The Challenge:

  • 3-CFA: Reacts readily with acid chlorides and standard coupling reagents (HATU/EDC).

  • 3-CNA: The nitro group pulls electron density from the amine lone pair. Standard amide couplings may stall or require excess reagents/heat.

Protocol A: Pd-Catalyzed Amination (Buchwald-Hartwig) Comparison of conditions required for high yield (>85%).

ParameterCondition for 3-CFA (Standard)Condition for 3-CNA (Deactivated)
Catalyst Source Pd(OAc)₂ or Pd₂dba₃Pd₂(dba)₃ or Pd(crotyl)Cl dimer
Ligand XPhos or BINAP BrettPhos or tBuBrettPhos
Base Cs₂CO₃ or NaOtBuK₃PO₄ or LiHMDS (Stronger base often needed)
Temperature 80°C100°C - 110°C
Solvent Toluene / Dioxanet-Amyl Alcohol / Dioxane

Experimental Workflow (Self-Validating):

  • Setup: In a glovebox/inert atmosphere, combine Aryl Halide (1.0 eq), Aniline (1.2 eq), and Base (1.4 eq).

  • Catalyst Pre-mix: Pre-stir Pd source (2 mol%) and Ligand (4 mol%) in solvent for 5 mins to generate the active catalytic species (L-Pd-0).

    • Validation: Solution color often shifts (e.g., dark red to orange/brown) indicating complexation.

  • Reaction: Add catalyst mixture to substrates. Heat to target temperature.

  • Monitoring (TLC/LCMS):

    • 3-CFA:[1][2][3][4][5] Check at 2 hours.

    • 3-CNA:[1][2][3][4][5][6] Check at 4-6 hours. Look for consumption of the aryl halide.

    • Troubleshooting: If 3-CNA conversion is <10%, switch to BrettPhos ligand to prevent catalyst poisoning by the nitro group and enhance oxidative addition.

Orthogonal Chemistry (The Nitro Advantage)

While 3-CNA is less nucleophilic, it offers orthogonal functionalization . The nitro group is inert to many conditions that affect amines, allowing the 3-chloro-aniline moiety to be reacted first, followed by nitro reduction.

Protocol B: Selective Nitro Reduction (Post-Coupling) Target: Converting the 3-CNA motif into a diamine scaffold.

  • Substrate: Coupled 3-CNA intermediate.

  • Reagents: Iron powder (Fe, 5 eq) and Ammonium Chloride (NH₄Cl, 5 eq).

  • Solvent: EtOH:Water (3:1).

  • Conditions: Reflux (70-80°C) for 2 hours.

    • Why Fe/NH₄Cl? This method is chemoselective and will not dehalogenate the Chlorine atom (unlike Pd/C + H₂ which risks cleaving the C-Cl bond).

  • Workup: Filter hot through Celite (removes iron oxides). Concentrate filtrate.

    • Validation: LCMS will show M-30 (loss of O2) + 2 (add H2)

      
       Net change M-28? No, Nitro (
      
      
      
      , 46) to Amine (
      
      
      , 16) is a loss of 30 mass units.
    • Correction: Mass shift is -30 (

      
       lost, 
      
      
      
      gained = -32 + 2 = -30).

Part 4: Mechanistic Visualization

The following diagram details the electronic competition that dictates the reactivity differences described above.

ElectronicEffects cluster_CNA This compound (3-CNA) cluster_CFA 3-Chloro-5-fluoroaniline (3-CFA) Node_NO2 Nitro Group (-NO2) Node_Ring1 Aromatic Ring Node_NO2->Node_Ring1 -I / -M Effect (Strong Deactivation) Node_NH2_1 Amine (-NH2) Low Nucleophilicity Node_Ring1->Node_NH2_1 e- Density Pull Node_F Fluoro Group (-F) Node_Ring2 Aromatic Ring Node_F->Node_Ring2 -I (Inductive) +M (Resonance) Node_NH2_2 Amine (-NH2) Moderate Nucleophilicity Node_Ring2->Node_NH2_2 Weak Deactivation

Figure 2: Electronic interaction map. The Nitro group exerts a strong mesomeric (-M) withdrawal, significantly reducing amine reactivity compared to the Fluoro group's inductive (-I) effect.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.

  • PubChem. (n.d.). 3-Chloro-5-fluoroaniline (Compound Summary). National Library of Medicine.

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 3-Chloro-5-fluoroaniline motif in kinase inhibitors: Synthesis and properties. Organic Process Research & Development. (General reference to structural motif usage in drugs like Vemurafenib).

Sources

Structural Elucidation of 3-Chloro-5-nitroaniline: A Comparative XRD Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-nitroaniline (CAS: 5344-44-5) is a critical disubstituted aniline intermediate used in the synthesis of azo dyes and pharmaceutical pharmacophores. Unlike its ortho- and para- isomers (e.g., 2-chloro-5-nitroaniline), which are widely studied for their Non-Linear Optical (NLO) properties, the meta- substitution pattern of the 3-chloro isomer presents unique crystallographic challenges and opportunities.

This guide provides a definitive protocol for the Single Crystal X-Ray Diffraction (SC-XRD) analysis of this compound. It objectively compares SC-XRD against Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD), demonstrating why SC-XRD is the non-negotiable "Gold Standard" for resolving the specific packing motifs and hydrogen-bonding networks that dictate the compound's solid-state stability and reactivity.

Part 1: Comparative Analysis of Analytical Performance

In the characterization of polysubstituted benzenes, distinguishing between isomers (e.g., this compound vs. 2-chloro-4-nitroaniline) is chemically non-trivial. The following analysis compares "performance" defined as the resolution of structural ambiguity .

Performance Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (Single Crystal) Solution State NMR (

H/

C)
PXRD (Powder Diffraction)
Primary Output 3D Atomic Coordinates (x, y, z)Connectivity & Electronic EnvironmentBulk Phase Fingerprint
Isomer Differentiation Definitive. Resolves spatial arrangement of -Cl and -NO

unequivocally.
High. Splitting patterns can distinguish isomers, but overlapping peaks in aromatic regions can cause ambiguity.Moderate. Requires reference patterns; cannot solve ab initio structure easily without high crystallinity.
Intermolecular Insight Excellent. Visualizes N-H...O hydrogen bonding networks and

-

stacking.
Poor. Solvation disrupts native solid-state interactions.Low. Infers packing but lacks atomic-level interaction data.
Sample Requirement High-quality single crystal (0.1–0.5 mm).~5-10 mg dissolved in deuterated solvent (e.g., DMSO-

).
~50-100 mg polycrystalline powder.
Turnaround Time 24–48 Hours (Growth + Collection).15–30 Minutes.30–60 Minutes.
The "Meta-Substitution" Effect

A critical scientific insight for this compound is its lattice behavior compared to its isomers.

  • Ortho/Para Isomers (e.g., 2-Chloro-5-nitroaniline): Often crystallize in non-centrosymmetric space groups (e.g.,

    
    ) due to strong "push-pull" dipole alignment, making them candidates for Second Harmonic Generation (SHG).
    
  • Meta Isomer (this compound): The 3,5-substitution tends to cancel molecular dipoles, favoring centrosymmetric space groups (typically

    
     or 
    
    
    
    ). SC-XRD is the only method capable of confirming this loss of NLO activity, which is crucial if the material is intended for optical applications.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, purity is paramount. The following protocol utilizes a selective reduction of 1-chloro-3,5-dinitrobenzene.

Reagents: 1-chloro-3,5-dinitrobenzene, Ethanol (EtOH), Ammonium Sulfide


, Acetone.[1]
  • Selective Reduction: Dissolve 1-chloro-3,5-dinitrobenzene (2.5 mmol) in EtOH (6 mL). Add 20% aqueous

    
     (3 mL).[1][2]
    
  • Reflux: Heat at reflux for 60 minutes. The solution will darken as the nitro group is reduced to an amine.

  • Isolation: Cool to room temperature (RT). Dilute with ice-cold water. Filter the precipitate.

  • Purification: Flash chromatography on silica gel (Eluent: 10% Acetone/Petroleum Ether) to remove unreacted dinitro species.

  • Crystal Growth (Critical Step):

    • Dissolve the purified orange powder in minimal hot Methanol (MeOH).

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3 small holes, and allow Slow Evaporation at 20°C for 3-5 days.

    • Target: Orange prisms or blocks. Avoid needles (often twinned).

SC-XRD Data Collection Protocol

Instrument: Diffractometer equipped with Mo-K


 radiation (

Å) and a CCD/CMOS detector.
  • Mounting: Select a crystal approx.[3]

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen cryostream.

    • Why? Reduces thermal ellipsoids (atomic vibration), improving resolution of the Nitro group disorder often seen in these derivatives.

  • Strategy: Collect full sphere of data (typically

    
    ).
    
  • Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Locate Amine H-atoms from difference Fourier maps to prove H-bonding.

Part 3: Visualization of Workflows

Structural Determination Workflow

XRD_Workflow Start Start: 1-chloro-3,5-dinitrobenzene Synth Synthesis: Selective Reduction ((NH4)2S / EtOH) Start->Synth Purify Purification: Flash Chromatography (Remove isomers/impurities) Synth->Purify Cryst Crystallization: Slow Evaporation (Methanol, 20°C, 5 days) Purify->Cryst Check Microscopy Check: Are crystals prisms or needles? Cryst->Check Check->Cryst Needles (Recrystallize) XRD SC-XRD Data Collection (Mo-Kα, 100K) Check->XRD Prisms (Good) Solve Structure Solution (SHELXT) & Refinement (SHELXL) XRD->Solve Result Final Output: CIF File & H-Bond Network Solve->Result

Figure 1: End-to-end workflow for the isolation and structural characterization of this compound.

Isomer Differentiation Logic (Supramolecular Synthons)

Interaction_Map Substrate This compound NH2 Amine Group (Donor) Substrate->NH2 NO2 Nitro Group (Acceptor) Substrate->NO2 Cl Chlorine (Halogen Bond?) Substrate->Cl NH2->NH2 N-H...N (Weak) NH2->NO2 Intermolecular N-H...O (Strong) Lattice Lattice Packing (Centrosymmetric P21/c) NO2->Lattice Directs Layering Cl->NO2 Cl...O (Halogen Bond)

Figure 2: Expected supramolecular synthons. The N-H...O interaction is the dominant driver of crystal packing in nitroanilines.

Part 4: Data Interpretation Guide

When analyzing your solved structure, verify the following parameters to ensure the identity of this compound versus its isomers.

ParameterThis compound (Expected) 2-Chloro-5-nitroaniline (Reference) Significance
Space Group

(Monoclinic)

(Monoclinic)
Both are likely monoclinic, but unit cell dimensions will differ.
C-Cl Bond Length 1.73 - 1.75 Å1.73 - 1.75 ÅStandard aromatic C-Cl.
Nitro Torsion

(Planar)

(Twisted)
Key Differentiator. In the 2-chloro isomer, steric hindrance between ortho-Cl and -NO

twists the nitro group. In the 3-chloro isomer, the groups are distant, allowing planarity.
H-Bond Motif

or Chains
3D NetworkThe meta substitution favors planar sheets linked by H-bonds.

Validation Check:

  • R-Factor (

    
    ):  A high-quality structure should yield 
    
    
    
    (5%).
  • Goodness of Fit (GooF): Should be close to 1.0.

  • CheckCIF: Run your .cif file through the IUCr CheckCIF server to ensure no missed symmetry (e.g., mistaking Centrosymmetric for Non-centrosymmetric).

References

  • ChemicalBook. (2025). Synthesis of this compound from 1-chloro-3,5-dinitrobenzene.[1][2]Link

  • Karuppusamy, S., et al. (2023).[4][5] Growth and Characterization of Organic 2-Chloro-5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13, 1349.[5] (Cited for comparative methodology of chloro-nitroaniline isomers).[6] Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. (Use for validating unit cell parameters). Link

  • Rigaku. Small Molecule Crystal Structure Analysis: Theory and Workflow.Link

  • Hudáky, P. Comparison of NMR and X-ray as methods of protein and small molecule structure determination. Birkbeck College. Link

Sources

Benchmarking Synthesis Efficiency: A Technical Guide to Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking synthesis efficiency for different nitroaniline derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Regioselectivity Paradox

Nitroanilines (


) are indispensable intermediates in the synthesis of azo dyes, antioxidants, and pharmaceuticals (e.g., antiviral agents). However, their synthesis presents a classic organic chemistry paradox: the amino group (

) is strongly activating and ortho/para directing, while the nitro group (

) is strongly deactivating and meta directing.

Achieving high synthesis efficiency—defined here by Atom Economy (AE) , Reaction Mass Efficiency (RME) , and Regioselectivity —requires distinct strategies for each isomer. This guide benchmarks the three dominant synthetic pathways, moving beyond standard textbook protocols to evaluate industrial viability and green chemistry metrics.[2]

Strategic Pathway Selection

The choice of synthetic route is dictated strictly by the target isomer. The following decision matrix visualizes the most efficient pathways based on current catalytic technologies.

SynthesisStrategy Start Target Isomer Para p-Nitroaniline Start->Para Ortho o-Nitroaniline Start->Ortho Meta m-Nitroaniline Start->Meta SNAr Route A: SNAr (Ammonolysis of Halides) Para->SNAr High Efficiency (Industrial Std) Protect Route B: EAS (Nitration of Acetanilide) Para->Protect Low Atom Economy (Lab Scale) Ortho->SNAr High Efficiency Reduct Route C: Selective Reduction (Zinin or Catalytic) Meta->Reduct Only Viable Route Yield1 Yield1 SNAr->Yield1 >90% Yield 1 Step Yield2 Yield2 Reduct->Yield2 ~80-97% Yield Risk of over-reduction

Figure 1: Strategic decision tree for nitroaniline synthesis. Route A (SNAr) dominates for ortho/para due to superior atom economy, while Route C is required for meta due to electronic directing effects.

Comparative Analysis of Methodologies

Route A: Nucleophilic Aromatic Substitution (SNAr)

Best for: p-Nitroaniline, o-Nitroaniline Mechanism: Displacement of a halide (usually chloride) by ammonia.

This is the gold standard for efficiency. Unlike Electrophilic Aromatic Substitution (EAS), which requires protecting groups to prevent oxidation and control regioselectivity, SNAr utilizes the electron-withdrawing nature of the nitro group to facilitate direct amination.

  • Substrate: p-chloronitrobenzene or o-chloronitrobenzene.[3]

  • Reagent: Aqueous Ammonia (

    
    ).
    
  • Catalyst: Phase Transfer Catalysts (PTC) like tetrabutylammonium bromide (TBAB) or high pressure (Autoclave).

Efficiency Metrics:

  • Atom Economy: High. The only byproduct is HCl (neutralized to

    
    ).
    
  • Step Count: 1.

  • Scalability: Excellent.

Route B: Nitration of Protected Anilines (EAS)

Best for: Laboratory scale p-nitroaniline (if chloronitrobenzenes are unavailable). Mechanism: Protection (Acetylation)


 Nitration 

Deprotection (Hydrolysis).[4]

While chemically instructive, this route is inefficient for production. The acetylation step adds mass that is eventually discarded (poor atom economy), and the hydrolysis step generates acidic waste.

  • Yield Loss: Significant material loss during recrystallization to remove the ortho isomer.

  • Waste: Generates large volumes of mixed acid waste (

    
    ) and acetic acid byproducts.
    
Route C: Selective Reduction (Zinin & Catalytic)

Best for: m-Nitroaniline Mechanism: Partial reduction of m-dinitrobenzene.[5]

Since m-dinitrobenzene is easily made (nitro group directs meta), the challenge is reducing only one nitro group.[6]

  • Classic Zinin Reduction: Uses sodium sulfide (

    
    ).[7][8] Messy, generates sulfur waste, moderate yield (~60-70%).
    
  • Modern Catalytic Hydrogenation: Uses Ruthenium or Platinum on alumina supports. High selectivity (>95%) but requires precise pressure control to prevent formation of phenylenediamine.

Benchmarking Data: Yield & Efficiency

The following table contrasts the performance of these methods based on experimental data [1][2][3].

Metricp-Nitroaniline (SNAr Route)p-Nitroaniline (Acetanilide Route)m-Nitroaniline (Selective H2)
Starting Material p-ChloronitrobenzeneAnilinem-Dinitrobenzene
Reaction Steps 13 (Protect, Nitrate, Hydrolyze)1
Typical Yield 92 - 96% 60 - 65%89 - 97%
Atom Economy High Low (Loss of Acetyl group)High
Reaction Time 4-6 Hours24+ Hours (inc. drying)2-4 Hours
Key Hazard High Pressure (

)
Corrosive Acids (

)
Over-reduction (Runaway)
E-Factor (Waste) Low (< 1.0)High (> 5.0)Moderate

Validated Experimental Protocols

Protocol 1: High-Efficiency Synthesis of p-Nitroaniline via SNAr

Target: Industrial relevance and high atom economy.

Reagents:

  • p-Chloronitrobenzene (15.7 g, 0.1 mol)

  • Aqueous Ammonia (28%, 100 mL)

  • Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol% - Phase Transfer Catalyst)

Workflow:

  • Charge: Load p-chloronitrobenzene and TBAB into a high-pressure stainless steel autoclave (Parr reactor).

  • Add Amine: Add aqueous ammonia. Seal the reactor.

  • Reaction: Heat to 170°C . The internal pressure will rise to approx. 30-40 bar. Stir at 800 RPM for 6 hours.

    • Note: The high temperature is required to overcome the activation energy of the Meisenheimer complex formation.

  • Cooling: Cool to room temperature. Vent excess ammonia into a scrubber (dilute HCl).

  • Filtration: The product precipitates as a yellow solid.[9] Filter under vacuum.

  • Purification: Wash with water (3 x 50 mL) to remove ammonium chloride and catalyst. Recrystallize from ethanol if ultra-high purity (>99%) is required.

  • Validation: Melting point should be 146-148°C.

Protocol 2: Selective Synthesis of m-Nitroaniline via Ru-Catalyzed Hydrogenation

Target: Precision synthesis avoiding sulfide waste.

Reagents:

  • m-Dinitrobenzene (1.68 g, 10 mmol)

  • Catalyst: 5% Ru/Al

    
    O
    
    
    
    (80 mg)
  • Solvent: Ethanol (50 mL)

Workflow:

  • Preparation: Dissolve m-dinitrobenzene in ethanol in a hydrogenation vessel. Add the Ruthenium catalyst.

  • Purge: Purge the vessel 3 times with Nitrogen (

    
    ), then 3 times with Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 10 bar (145 psi) H

    
      and heat to 60°C .
    
    • Critical Control Point: Monitor hydrogen uptake. The reaction must be stopped immediately after 3 equivalents of

      
       are consumed (approx 3-4 hours) to prevent reduction of the second nitro group.
      
  • Separation: Filter the catalyst through a Celite pad (catalyst can be recycled).

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate 3:1) may be required to remove traces of m-phenylenediamine (over-reduced byproduct).

  • Yield: Expected yield 90-95%.

Mechanistic Visualization

Understanding the Meisenheimer Complex is crucial for optimizing the SNAr route. The electron-withdrawing nitro group stabilizes the negative charge intermediate, lowering the activation energy.

SNAr_Mechanism cluster_0 Stabilization Factor Reactants p-Chloronitrobenzene + NH3 TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack (Rate Determining) Products p-Nitroaniline + HCl TS->Products Loss of Leaving Group (Fast) Note Nitro group (-NO2) withdraws electron density, stabilizing the anionic intermediate.

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).[3] The nitro group is essential for stabilizing the transition state, making this route impossible for non-activated halides.

References

  • BenchChem Technical Support. (2025).[1][2][4] A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. BenchChem. Link

  • Magritek. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. Link

  • ResearchGate. (2025). Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al2O3. ResearchGate. Link

  • LibreTexts. (2025).[1][6] Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Link

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Link

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-nitroaniline
Reactant of Route 2
3-Chloro-5-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.